molecular formula C9H20O5 B1677521 Tetraethylene glycol monomethyl ether CAS No. 23783-42-8

Tetraethylene glycol monomethyl ether

Numéro de catalogue: B1677521
Numéro CAS: 23783-42-8
Poids moléculaire: 208.25 g/mol
Clé InChI: ZNYRFEPBTVGZDN-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

5S,6S-epoxy-15R-hydroxy-ETE is a poly(ethylene glycol).
The CIR Expert Panel concluded that the alkyl PEG ethers, listed below, are safe in the present practices of use and concentration described in this safety assessment when formulated to be nonirritating. This assessment is also intended to address future alkyl PEG ether cosmetic ingredients that vary from those ingredients recited herein only by the number of ethylene glycol repeat units...PEG-4 Methyl Ether...

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethanol
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InChI

InChI=1S/C9H20O5/c1-11-4-5-13-8-9-14-7-6-12-3-2-10/h10H,2-9H2,1H3
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InChI Key

ZNYRFEPBTVGZDN-UHFFFAOYSA-N
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Canonical SMILES

COCCOCCOCCOCCO
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Molecular Formula

C9H20O5
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DSSTOX Substance ID

DTXSID3027829
Record name 2,5,8,11-Tetraoxatridecan-13-ol
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Molecular Weight

208.25 g/mol
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Physical Description

Liquid, Clear colorless liquid; [Acros Organics MSDS], COLOURLESS-TO-PALE-YELLOW LIQUID.
Record name 3,6,9,12-Tetraoxatridecan-1-ol
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Record name Tetraethylene glycol monomethyl ether
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Boiling Point

280-350 °C
Record name TETRAETHYLENE GLYCOL METHYL ETHER
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Flash Point

161 °C c.c.
Record name TETRAETHYLENE GLYCOL METHYL ETHER
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Solubility

Solubility in water: miscible
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Density

1.06 g/cm³, Relative density of the vapour/air-mixture at 20 °C (air = 1): 1.00
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Vapor Density

Relative vapor density (air = 1): 7.2 (calculated)
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Vapor Pressure

Vapor pressure, Pa at 20 °C:
Record name TETRAETHYLENE GLYCOL METHYL ETHER
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CAS No.

23783-42-8
Record name Tetraethylene glycol monomethyl ether
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Record name PEG-4 methyl ether
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Record name 2,5,8,11-Tetraoxatridecan-13-ol
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Record name TETRAETHYLENE GLYCOL METHYL ETHER
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Melting Point

-39 °C
Record name TETRAETHYLENE GLYCOL METHYL ETHER
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Foundational & Exploratory

An In-depth Technical Guide to Tetraethylene Glycol Monomethyl Ether: Properties and Applications in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetraethylene glycol monomethyl ether (TEG-MME) is a high-purity poly(ethylene glycol) (PEG) derivative that has garnered significant interest in the fields of chemistry and pharmacology. Its unique physicochemical properties, including high water solubility, biocompatibility, and low toxicity, make it an invaluable component in the design and synthesis of advanced drug delivery systems and novel therapeutic agents. This technical guide provides a comprehensive overview of the core chemical properties of this compound and details its application in drug development, with a focus on its use as a flexible linker in Proteolysis Targeting Chimeras (PROTACs) and for the PEGylation of therapeutic biomolecules.

Core Chemical and Physical Properties

The fundamental properties of this compound are summarized in the table below, providing a quick reference for researchers. These properties are critical for its application in various experimental settings.

PropertyValueReferences
Molecular Formula C₉H₂₀O₅[1][2]
Molecular Weight 208.25 g/mol [1][3][2]
Appearance Clear, colorless to light yellow liquid[1][4][5]
Density Approximately 1.045 - 1.07 g/mL at 25 °C[1][3][6]
Boiling Point ~275 °C (527 °F) at 760 mmHg; 158 - 160 °C at 5 mmHg[5]
Melting Point -39 °C[1][2]
Flash Point > 110 °C (> 230 °F)[7]
Solubility Fully miscible with water and many organic solvents[5][8]
Refractive Index n20/D ~1.444 - 1.45[1][3]
CAS Number 23783-42-8[4][9]

Applications in Drug Development

This compound is a versatile tool in drug development, primarily utilized as a flexible and hydrophilic linker. Its incorporation into therapeutic molecules can enhance solubility, improve pharmacokinetic profiles, and enable novel therapeutic modalities.

Linker for Proteolysis Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its ubiquitination and subsequent degradation by the proteasome. The linker connecting the target protein binder and the E3 ligase ligand is a critical component of a PROTAC, influencing its efficacy and physicochemical properties. This compound is an ideal building block for PROTAC linkers due to its flexibility, hydrophilicity, and defined length.[6]

The following diagram illustrates a generalized workflow for the synthesis of a PROTAC, starting from the activation of this compound.

PROTAC_Synthesis_Workflow TEG_MME Tetraethylene Glycol Monomethyl Ether Activated_TEG Activated TEG-MME (e.g., Tosylate) TEG_MME->Activated_TEG Activation (e.g., Tosylation) Linker_Ligand1 Linker-Ligand 1 Conjugate Activated_TEG->Linker_Ligand1 Conjugation to Ligand 1 (Target Binder) PROTAC Final PROTAC Molecule Linker_Ligand1->PROTAC Conjugation to Ligand 2 (E3 Ligase Binder) Purification Purification (e.g., HPLC) PROTAC->Purification Characterization Characterization (LC/MS, NMR) Purification->Characterization

A generalized workflow for the synthesis of a PROTAC using a TEG-MME linker.

This protocol describes the activation of the terminal hydroxyl group of this compound by tosylation, preparing it for subsequent nucleophilic substitution reactions in PROTAC synthesis.

Materials:

  • This compound

  • p-Toluenesulfonyl chloride (TsCl)

  • Pyridine (B92270) (or another suitable base like triethylamine)

  • Dichloromethane (DCM) as solvent

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate

  • Silica (B1680970) gel for column chromatography

  • Solvents for column chromatography (e.g., ethyl acetate (B1210297)/hexanes mixture)

Procedure:

  • Dissolve this compound (1 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Add pyridine (1.2 equivalents) to the solution and stir for 10 minutes.

  • Slowly add a solution of p-toluenesulfonyl chloride (1.1 equivalents) in anhydrous DCM to the reaction mixture.

  • Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature, stirring for an additional 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Separate the organic layer and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure tosylated product.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

PEGylation of Therapeutic Proteins and Peptides

PEGylation is the process of covalently attaching PEG chains to a therapeutic protein or peptide. This modification can significantly improve the pharmacokinetic and pharmacodynamic properties of the biomolecule by:

  • Increasing hydrodynamic size: This reduces renal clearance and extends the circulating half-life.

  • Masking epitopes: This can reduce immunogenicity and antigenicity.

  • Enhancing solubility and stability: This can improve formulation and reduce aggregation.

This compound, as a monodisperse and short-chain PEG, is particularly useful for the controlled PEGylation of smaller peptides or for introducing a short hydrophilic spacer.

While this compound does not directly participate in signaling pathways, it is a crucial component of PROTACs which hijack the cell's own protein degradation machinery. The following diagram illustrates the mechanism of action of a PROTAC.

PROTAC_MoA PROTAC PROTAC TernaryComplex Ternary Complex (Target-PROTAC-E3) PROTAC->TernaryComplex Target Target Protein Target->TernaryComplex E3Ligase E3 Ubiquitin Ligase E3Ligase->TernaryComplex UbiquitinatedTarget Ubiquitinated Target Protein TernaryComplex->UbiquitinatedTarget Ubiquitination Ubiquitin Ubiquitin Ubiquitin->TernaryComplex Proteasome 26S Proteasome UbiquitinatedTarget->Proteasome Degradation Degraded Peptides Proteasome->Degradation Degradation

Mechanism of action of a PROTAC, facilitated by a linker such as TEG-MME.

This protocol outlines a general method for the characterization of a peptide that has been PEGylated with an activated form of this compound.

Materials:

  • PEGylated peptide sample

  • Liquid chromatography-mass spectrometry (LC/MS) system (e.g., UPLC coupled to a high-resolution mass spectrometer)

  • C18 reversed-phase column suitable for peptide analysis

  • Mobile phase A: 0.1% formic acid in water

  • Mobile phase B: 0.1% formic acid in acetonitrile

  • Sample vials

Procedure:

  • Sample Preparation: Dissolve the purified PEGylated peptide in an appropriate solvent (e.g., water or a low percentage of organic solvent) to a final concentration of approximately 1 mg/mL.

  • LC Separation:

    • Equilibrate the C18 column with the initial mobile phase conditions (e.g., 95% A, 5% B).

    • Inject 1-5 µL of the sample onto the column.

    • Apply a linear gradient of mobile phase B to elute the PEGylated peptide. A typical gradient might be from 5% to 95% B over 30 minutes.

    • The flow rate is typically set between 0.2 and 0.5 mL/min.

  • MS Detection:

    • The eluent from the LC is directed into the mass spectrometer.

    • Operate the mass spectrometer in positive ion mode with electrospray ionization (ESI).

    • Acquire mass spectra over a relevant m/z range (e.g., 400-2000 m/z).

    • Set the instrument parameters (e.g., capillary voltage, cone voltage, source temperature) to optimize the signal for the expected mass of the PEGylated peptide.

  • Data Analysis:

    • Analyze the obtained mass spectrum to identify the molecular weight of the PEGylated peptide. The expected mass will be the mass of the parent peptide plus the mass of the TEG-MME moiety (208.25 Da), minus the mass of any leaving groups from the conjugation reaction.

    • The presence of a peak corresponding to this calculated mass confirms the successful PEGylation.

    • The purity of the PEGylated product can be assessed from the chromatogram by integrating the peak area of the desired product relative to any impurities or unreacted starting material.

Safety and Handling

This compound is considered to have low acute toxicity.[4] However, as with any chemical, appropriate safety precautions should be taken. It may cause eye and skin irritation upon direct contact.[4] It is recommended to handle this chemical in a well-ventilated area and to use personal protective equipment, including safety glasses, gloves, and a lab coat. For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.[4][10]

Conclusion

This compound is a key enabling reagent in modern drug development. Its well-defined structure, hydrophilicity, and biocompatibility make it an excellent choice for constructing linkers in PROTACs and for the PEGylation of therapeutic biomolecules. The detailed protocols and workflows provided in this guide offer a starting point for researchers looking to incorporate this versatile molecule into their drug discovery and development programs. As the demand for more sophisticated and targeted therapies continues to grow, the importance of well-characterized and functional building blocks like this compound will undoubtedly increase.

References

An In-depth Technical Guide to the Physical Properties of Tetraethylene Glycol Monomethyl Ether

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of tetraethylene glycol monomethyl ether. The information is presented in a clear and concise format, with quantitative data summarized in structured tables for ease of comparison. This document also includes conceptual diagrams illustrating the synthesis of the compound and its application in Proteolysis Targeting Chimeras (PROTACs), a burgeoning field in drug development.

Core Physical and Chemical Properties

This compound, also known as methyl tetraglycol, is a high-boiling, colorless to light yellow liquid with a mild odor.[1] It is a member of the glycol ether family and is characterized by the presence of both ether and hydroxyl functional groups, which impart its versatile solvency.[2] Its chemical formula is C9H20O5, and its structure consists of a four-unit ethylene (B1197577) glycol chain with a methyl ether group at one end and a hydroxyl group at the other.[1][3]

General Properties
PropertyValueSource(s)
Synonyms Methyl tetraglycol, mPEG4-Alcohol[1][4]
CAS Number 23783-42-8[1][3][4]
Molecular Formula C9H20O5[1][3][4]
Molecular Weight 208.25 g/mol [1][3][4]
Appearance Colorless to light yellow liquid[1][4]
Physicochemical Data

The following table summarizes the key quantitative physical properties of this compound. It is important to note that values can vary slightly depending on the grade and purity of the substance.

PropertyValueConditionsSource(s)
Boiling Point 125 °Cat 1 mmHg[1][4][5]
158-160 °Cat 5 mmHg[6][7]
~275 °Cat atmospheric pressure
280 - 350 °CNot specified[8]
Melting Point -39 °C[1][3][8]
Density 1.045 g/mLat 25 °C[6][9][10]
1.065 g/cm³Not specified[3]
1.07 g/cm³Not specified[1][4]
Refractive Index 1.444at 20 °C[9][10]
1.45at 20 °C[1][4][5]
Flash Point 113 °Cclosed cup[9]
126.40 °CNot specified[3]
>110 °CNot specified[6][7]
161 °CNot specified[8]
Vapor Pressure 0.1 Paat 20 °C[6][7]
Viscosity Data not consistently available in initial searches. Viscosity of glycols can be determined by methods such as ASTM D445.[11][12]
Solubility Soluble in water and many organic solvents.[4][5] Also soluble in DMSO.[6]

Experimental Protocols for Physical Property Determination

While this guide does not reproduce the full copyrighted text of standard testing methods, it directs researchers to the appropriate, validated protocols for determining the key physical properties of glycol ethers. The American Society for Testing and Materials (ASTM) provides a comprehensive suite of standards for these measurements.

  • Boiling Point: The boiling point and distillation range of volatile organic liquids like this compound can be determined according to ASTM D1078 .[13] This method involves distilling a sample under controlled conditions and observing the temperature range from the initial boiling point to the dry point. For higher boiling point substances, gas chromatography methods such as ASTM D5399 can also be employed to determine the boiling point distribution.[13]

  • Density: The density and relative density of liquids can be measured using ASTM D4052 .[6][14] This standard test method utilizes a digital density meter.

  • Refractive Index: The refractive index of transparent liquids is typically measured using a refractometer following a procedure outlined in standards like ASTM D1218 or ASTM D1807 .[15][16][17][18] These methods involve placing the liquid on a prism and measuring the angle of light refraction.

  • Viscosity: The kinematic viscosity of transparent and opaque liquids can be determined using a calibrated glass capillary viscometer as described in ASTM D445 .[11][12][19][20] The dynamic viscosity can then be calculated by multiplying the kinematic viscosity by the density of the liquid.

  • Flash Point: The flash point is determined by heating the sample in a controlled manner and introducing an ignition source to determine the lowest temperature at which the vapors will ignite. Standard methods are available from organizations like ASTM.

  • Water Content: The Karl Fischer titration method, as referenced in ASTM E202 for glycols, is a standard procedure for determining water content.[6][21]

Visualizing Synthesis and Application

To further aid in the understanding of this compound's role in research and development, the following diagrams, created using the DOT language, illustrate a general synthesis pathway and a workflow for its application as a linker in PROTACs.

G cluster_synthesis General Synthesis of this compound start Starting Material (e.g., 2-(2,5,8,11-tetraoxatridecan-13-yloxy)tetrahydro-2H-pyran) step1 Dissolve in Methanol start->step1 step2 Add Pyridinium p-toluenesulfonate (PPTS) at 0 °C step1->step2 step3 Warm to Room Temperature and Stir for 16 hours step2->step3 step4 Remove Solvent under Reduced Pressure step3->step4 crude Crude Product step4->crude step5 Purify by Silica Gel Column Chromatography (Eluent: 5% Methanol/Dichloromethane) crude->step5 final This compound step5->final

Caption: A generalized workflow for the synthesis of this compound.[1]

G cluster_protac Application as a PEG Linker in PROTAC Synthesis cluster_coupling1 First Coupling Reaction cluster_coupling2 Second Coupling Reaction poi_ligand Protein of Interest (POI) Ligand (with reactive group) dissolve2 Dissolve Purified Intermediate and POI Ligand poi_ligand->dissolve2 e3_ligand E3 Ligase Ligand (with reactive group) dissolve1 Dissolve E3 Ligand and Functionalized PEG Linker in Solvent (e.g., DMF) e3_ligand->dissolve1 peg_linker This compound (mPEG4) (functionalized for coupling) peg_linker->dissolve1 add_reagents1 Add Coupling Reagents (e.g., HATU, DIPEA) dissolve1->add_reagents1 stir1 Stir at Room Temperature add_reagents1->stir1 purify1 Purify E3 Ligase-Linker Intermediate (e.g., HPLC) stir1->purify1 purify1->dissolve2 add_catalyst Add Catalyst (if needed, e.g., for 'Click Chemistry') dissolve2->add_catalyst stir2 Stir until Reaction is Complete add_catalyst->stir2 purify2 Purify Final PROTAC Molecule stir2->purify2 final_protac Final PROTAC Molecule purify2->final_protac

Caption: General workflow for PROTAC synthesis using a PEG linker like mPEG4.[3][4][7][10]

References

An In-depth Technical Guide to Tetraethylene Glycol Monomethyl Ether (CAS: 23783-42-8)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetraethylene glycol monomethyl ether, also known as methyl-PEG4-alcohol (mPEG4-OH), is a monofunctional polyethylene (B3416737) glycol (PEG) derivative that is gaining significant attention in the pharmaceutical and biotechnology sectors.[1][2] Its unique combination of hydrophilicity, biocompatibility, and a reactive terminal hydroxyl group makes it a versatile building block in drug delivery systems, bioconjugation, and as a linker in novel therapeutic modalities like proteolysis-targeting chimeras (PROTACs).[1][3] This technical guide provides a comprehensive overview of its chemical properties, synthesis, and key applications, with a focus on experimental protocols and data relevant to researchers in drug development.

Core Physicochemical and Safety Data

A thorough understanding of the physicochemical properties of a molecule is paramount for its effective application in research and development. The following tables summarize the key physical, chemical, and safety data for this compound.

Physicochemical Properties
PropertyValueReference(s)
CAS Number 23783-42-8[1][2][3][4][5][6][7][8][9][][11][12][13][14][15][16][17][18][19][20][21][22][23][24][25][26][27][28][29][30][31][32][33][34][35]
Molecular Formula C₉H₂₀O₅[1][7][12][14]
Molecular Weight 208.25 g/mol [1][7][12][14]
Appearance Clear, colorless to very slightly yellow liquid[1][2][7]
Boiling Point 158-160 °C at 5 mmHg; 128 °C[1][27]
Melting Point -39 °C[7][27]
Density 1.045 g/mL at 25 °C[1]
Refractive Index 1.444-1.446[1]
Flash Point >110 °C[1]
Water Solubility Highly soluble (999,999 mg/L estimated)[1]
Synonyms Methyl tetraglycol, m-PEG4-alcohol, mPEG4-OH, 2,5,8,11-Tetraoxatridecan-13-ol, 3,6,9,12-Tetraoxatridecan-1-ol[1][2][12][14]
Safety and Handling Information
Hazard InformationDescriptionReference(s)
GHS Classification Not classified as hazardous according to GHS. Causes serious eye irritation (Category 2A) according to some suppliers.[2]
Precautionary Statements Avoid contact with skin and eyes. Use with adequate ventilation. Wash thoroughly after handling.[2]
Personal Protective Equipment Safety glasses with side-shields, chemical-resistant gloves, and appropriate laboratory coat.[2]
Storage Store in a cool, dry, well-ventilated area in a tightly sealed container. Recommended storage at -5°C for long-term stability.[1][14]
Incompatibility Strong oxidizing agents.[2]
Toxicological Data The toxicological properties have not been fully investigated. May cause skin and eye irritation.[4]

Applications in Drug Development

The hydrophilic nature of the tetraethylene glycol chain enhances the aqueous solubility of conjugated molecules, a critical attribute for improving the bioavailability of poorly soluble drugs.[2][30] The terminal hydroxyl group serves as a versatile handle for further chemical modification, allowing its incorporation into more complex molecular architectures.[2][4]

As a PROTAC Linker

This compound is frequently utilized as a component of linkers in the synthesis of PROTACs.[1][3] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[1] The PEG chain in the linker can influence the solubility, cell permeability, and overall efficacy of the PROTAC molecule.[1]

In Drug Delivery Systems

This compound is a valuable component in various drug delivery systems.[2] Its incorporation into drug formulations can enhance the solubility and stability of active pharmaceutical ingredients (APIs).[2] Furthermore, it can be used in the synthesis of block copolymers for the formation of micelles and other nanoparticles for targeted drug delivery.[20]

Experimental Protocols

Detailed and reproducible experimental protocols are essential for scientific research. This section provides methodologies for the synthesis, derivatization, and analysis of this compound.

Synthesis of this compound

A common laboratory-scale synthesis involves the deprotection of a protected precursor.[4]

Materials:

Procedure:

  • Dissolve 2-(2,5,8,11-tetraoxatridecan-13-yloxy)tetrahydro-2H-pyran (0.96 mmol) in methanol (5 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Add pyridinium p-toluenesulfonate (0.096 mmol) to the cooled solution.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using an eluent of 5% methanol in dichloromethane to yield the final product.[4]

G cluster_synthesis Synthesis Workflow start Start: Protected Tetraethylene Glycol Derivative dissolve Dissolve in Methanol start->dissolve cool Cool to 0°C dissolve->cool add_catalyst Add PPTS Catalyst cool->add_catalyst react React at Room Temperature (16h) add_catalyst->react concentrate Concentrate under Reduced Pressure react->concentrate purify Purify by Silica Gel Chromatography concentrate->purify end End: this compound purify->end G cluster_derivatization Tosylation Workflow start Start: this compound dissolve Dissolve in THF with NaOH start->dissolve cool Cool to 0°C dissolve->cool add_tosyl Add p-Tosyl Chloride cool->add_tosyl react React at Room Temperature (48h) add_tosyl->react workup Aqueous Workup and Acidification react->workup extract Extract with Dichloromethane workup->extract concentrate Concentrate in vacuo extract->concentrate end End: Tosylated Product concentrate->end G cluster_analysis GC-MS Analysis Workflow start Start: Sample Preparation injection Inject into GC-MS start->injection separation Chromatographic Separation injection->separation ionization Electron Ionization separation->ionization detection Mass Detection ionization->detection analysis Data Analysis (Retention Time & Mass Spectrum) detection->analysis end End: Identification & Quantification analysis->end

References

An In-depth Technical Guide to the Physicochemical Properties of Tetraethylene Glycol Monomethyl Ether

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of tetraethylene glycol monomethyl ether, with a primary focus on its molecular weight and the methodologies for its determination. The document is intended for researchers, scientists, and professionals in the field of drug development who utilize this compound in their work.

Physicochemical Properties

This compound, also known as mPEG4-OH, is a monofunctional polyethylene (B3416737) glycol (PEG) derivative.[1] It is a clear, colorless liquid at room temperature.[2] Its properties make it a versatile compound in various scientific applications, including as a solvent, a surfactant, and a linker in the synthesis of PROTACs (Proteolysis Targeting Chimeras).[3][4]

Quantitative Data Summary

The key physicochemical properties of this compound are summarized in the table below for easy reference and comparison.

PropertyValueUnit
Molecular Weight 208.25 g/mol [1][5][6][7][8][9]
Chemical FormulaC₉H₂₀O₅-[1][6][7][8][9]
CAS Number23783-42-8-[1][6][7]
AppearanceColorless to light yellow liquid-[2][7]
Density~1.045 - 1.07g/cm³ at 25 °C[5][7][8][10]
Boiling Point125 - 160°C (at varying pressures)[6][7][10]
Melting Point-39°C[6][7]
Water SolubilityMiscible-[2][10]

Experimental Protocols

This section details the experimental methodologies for the synthesis of this compound and the analytical techniques used to determine its molecular weight and confirm its structure.

Synthesis of this compound

A common method for the synthesis of this compound involves the deprotection of a protected precursor.[6]

General Procedure: [6]

  • A solution of 2-(2,5,8,11-tetraoxatridecan-13-yloxy)tetrahydro-2H-pyran (0.96 mmol) in methanol (B129727) (5 mL) is prepared in a reaction vessel.

  • The solution is cooled to 0 °C.

  • Pyridinium p-toluenesulfonate (PPTS) (0.096 mmol) is added to the cooled solution.

  • The reaction mixture is allowed to slowly warm to room temperature and is stirred for 16 hours.

  • Upon completion of the reaction, the solvent is removed under reduced pressure to yield the crude product, this compound.

Molecular Weight and Structural Characterization

The determination of the molecular weight and confirmation of the structure of this compound can be achieved through various analytical techniques.

Mass spectrometry is a powerful technique for the precise determination of the molecular weight of a compound.

Experimental Protocol (GC/MS): [9]

  • Instrumentation: A Gas Chromatograph (GC) coupled with a Mass Selective Detector (MSD) is used.

  • Sample Preparation: The sample is prepared by dissolving it in a suitable volatile solvent.

  • GC Separation: The sample is injected into the GC, where it is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column.

  • Ionization: As the compound elutes from the GC column, it enters the mass spectrometer and is ionized, typically using Electron Ionization (EI).

  • Mass Analysis: The ionized fragments are then separated based on their mass-to-charge ratio (m/z) by the mass analyzer.

  • Data Analysis: The resulting mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (208.25 for C₉H₂₀O₅), along with characteristic fragment ions.

NMR spectroscopy provides detailed information about the chemical structure of a molecule, which can be used to confirm the identity of this compound and indirectly verify its molecular weight.

Experimental Protocol (¹H NMR): [11]

  • Sample Preparation: A small amount of the sample is dissolved in a deuterated solvent (e.g., CDCl₃).

  • Data Acquisition: The ¹H NMR spectrum is acquired on a high-field NMR spectrometer (e.g., 400 MHz).

  • Spectral Analysis: The chemical shifts, multiplicities, and integrations of the peaks in the spectrum are analyzed to confirm the presence of the different proton environments in the molecule. For this compound, one would expect to see signals corresponding to the methyl protons, the methylene (B1212753) protons adjacent to the methoxy (B1213986) group, the other methylene protons of the ethylene (B1197577) glycol units, and the terminal hydroxyl proton.

GPC, also known as Size Exclusion Chromatography (SEC), is a technique used to determine the molecular weight distribution of polymers.[5] While this compound is a discrete molecule, GPC can be used to assess its purity and compare its elution time to molecular weight standards.

Experimental Protocol: [7]

  • System: A high-performance liquid chromatography (HPLC) system equipped with a GPC column and a refractive index detector.[5]

  • Mobile Phase: An appropriate solvent, such as ultrapure water, is used as the mobile phase.[7]

  • Calibration: The system is calibrated using a series of narrow molecular weight PEG standards. A calibration curve of log(molecular weight) versus retention time is generated.

  • Sample Analysis: The this compound sample is dissolved in the mobile phase and injected into the system.

  • Molecular Weight Determination: The retention time of the sample is used to determine its molecular weight by comparing it to the calibration curve.

Visualizations

The following diagrams illustrate the synthesis workflow for this compound and a general workflow for its molecular weight determination.

synthesis_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up start Start reagents Prepare Solution: - 2-(2,5,8,11-tetraoxatridecan-13-yloxy)tetrahydro-2H-pyran - Methanol start->reagents cool Cool to 0 °C reagents->cool add_catalyst Add PPTS Catalyst cool->add_catalyst react Stir for 16 hours at Room Temperature add_catalyst->react concentrate Remove Solvent (Reduced Pressure) react->concentrate end Final Product: Tetraethylene Glycol Monomethyl Ether concentrate->end

Caption: Synthesis workflow for this compound.

molecular_weight_determination cluster_sample Sample Preparation cluster_analysis Analytical Technique cluster_data Data Acquisition & Analysis cluster_result Result sample Tetraethylene Glycol Monomethyl Ether Sample dissolve Dissolve in Appropriate Solvent sample->dissolve ms Mass Spectrometry (GC/MS) dissolve->ms nmr NMR Spectroscopy dissolve->nmr gpc Gel Permeation Chromatography (GPC) dissolve->gpc ms_data Acquire Mass Spectrum & Identify Molecular Ion Peak ms->ms_data nmr_data Acquire NMR Spectrum & Confirm Structure nmr->nmr_data gpc_data Determine Retention Time & Compare to Standards gpc->gpc_data result Molecular Weight = 208.25 g/mol ms_data->result nmr_data->result gpc_data->result

Caption: Workflow for molecular weight determination.

References

A Technical Guide to the Boiling Point of Tetraethylene glycol monomethyl ether

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the boiling point of tetraethylene glycol monomethyl ether (TEGME), a compound of interest in various scientific and industrial applications, including its use as a solvent and in drug delivery systems.[1] This document compiles key physical data, outlines a detailed experimental protocol for boiling point determination, and presents a visual workflow for clarity.

Core Physical and Chemical Properties

This compound, also known as methyl tetraglycol (B153818) or mPEG4-Alcohol, is a clear, colorless to light yellow liquid.[2][3] It is a versatile solvent and a monofunctional polyethylene (B3416737) glycol (PEG) derivative, making it useful in chemical synthesis and polymer science.[1][4] Its hydrophilic nature enhances the solubility of other substances in aqueous media.[1][4]

Table 1: Physical and Chemical Data for this compound

PropertyValueSource(s)
Boiling Point ~275 °C (at atmospheric pressure)[5]
158 - 160 °C (at 5 mmHg)[6]
128.00 °C[7]
125 °C (at 1 mmHg)[2][3]
Molecular Formula C9H20O5[2][7]
Molecular Weight 208.25 g/mol [2][7]
Density 1.07 g/cm³[2][3]
1.065 g/cm³[7]
1.045 g/mL at 25 °C[6]
Melting Point -39 °C[2][7]
Flash Point >110 °C[6]
113 °C (closed cup)
126.40 °C[7]
Refractive Index n20/D 1.45[2][3]
n20/D 1.444
CAS Number 23783-42-8[2][7]

Experimental Protocol: Boiling Point Determination via the Thiele Tube Method

The following protocol details a micro-scale method for the determination of the boiling point of this compound, adapted from standard laboratory procedures.[8][9] This method is advantageous as it requires a minimal amount of the sample.[9]

Materials:

  • This compound sample

  • Thiele tube

  • Mineral oil or other suitable heating fluid

  • Thermometer (-10 to 300 °C range)

  • Small glass vial (Durham tube)

  • Capillary tube (sealed at one end)

  • Rubber band or wire for attachment

  • Bunsen burner or other heat source

  • Clamp and stand

Procedure:

  • Sample Preparation: Fill the small glass vial to about half-full with the this compound sample.[9]

  • Capillary Tube Insertion: Place the capillary tube into the vial with the open end down.[9]

  • Assembly: Attach the vial to the thermometer using a small rubber band. The bottom of the vial should be level with the thermometer bulb.

  • Thiele Tube Setup: Insert the thermometer and vial assembly into the Thiele tube, ensuring the vial is immersed in the heating oil. The thermometer bulb and the sample should be positioned below the side arm of the Thiele tube.

  • Heating: Gently heat the side arm of the Thiele tube with a Bunsen burner using a back-and-forth motion.[8] As the temperature rises, air trapped in the capillary tube will be expelled, seen as a slow stream of bubbles.

  • Observation: Continue heating until a rapid and continuous stream of bubbles emerges from the capillary tube. At this point, remove the heat source.[8]

  • Boiling Point Determination: As the apparatus cools, the stream of bubbles will slow down and eventually stop. The boiling point is the temperature at which the liquid just begins to be drawn into the capillary tube.[8] Record this temperature.

  • Barometric Pressure: Record the ambient barometric pressure, as the boiling point is dependent on pressure.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the determination of the boiling point of this compound using the Thiele tube method.

BoilingPointDetermination node_start Start node_prep Sample Preparation node_start->node_prep Begin Protocol node_assembly Apparatus Assembly node_prep->node_assembly Fill vial & insert capillary tube node_heating Heating node_assembly->node_heating Mount in Thiele tube node_observation Observation node_heating->node_observation Heat until rapid bubbling node_record Record Boiling Point node_observation->node_record Cool and observe liquid entry node_end End node_record->node_end Process Complete

Caption: Workflow for Boiling Point Determination.

References

Tetraethylene Glycol Monomethyl Ether: A Technical Guide to its Density and Physicochemical Properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the density and other key physicochemical properties of tetraethylene glycol monomethyl ether (TEGMME). This information is critical for its application in research, development, and manufacturing, particularly in fields such as drug delivery, formulation science, and materials science where it serves as a solvent, surfactant, and chemical intermediate.[1][2][3]

Physicochemical Data of this compound

The following table summarizes the key quantitative data for this compound, providing a clear comparison of its physical and chemical characteristics.

PropertyValueUnitConditionsReference(s)
Density 1.045g/mLat 25 °C[3]
1.065g/cm³Not Specified[4]
Molecular Weight 208.25 g/mol [4][5]
Chemical Formula C₉H₂₀O₅[4][5]
Boiling Point ~275°C[2]
128°Cat 1 mmHg
Melting Point -39°C[4]
Flash Point >110°C
Viscosity Data on the viscosity of pure this compound at various temperatures is available and shows a decrease with increasing temperature. For aqueous solutions, viscosity is a function of both composition and temperature.[6][7]
Solubility Fully miscible with water and many organic solvents.[1][2]

Experimental Protocols for Density Determination

The accurate determination of density is crucial for the proper use of this compound in various applications. Two common and reliable methods for determining the density of liquids are detailed below.

Method 1: Density Determination using a Pycnometer

This method relies on the precise measurement of the mass of a known volume of the liquid.

Apparatus:

  • Pycnometer (a glass flask with a specific, calibrated volume)

  • Analytical balance

  • Thermostatic bath

  • Thermometer

Procedure:

  • Cleaning and Calibration:

    • Thoroughly clean the pycnometer with a suitable solvent and dry it completely.

    • Determine and record the mass of the empty, dry pycnometer (m₀).[8]

    • Fill the pycnometer with a reference liquid of known density (e.g., deionized water) at a specific temperature.

    • Place the filled pycnometer in a thermostatic bath to ensure the liquid reaches the desired temperature.

    • Insert the stopper, allowing excess liquid to escape through the capillary, ensuring the pycnometer is completely full.

    • Dry the exterior of the pycnometer and measure its mass (m₁).

    • Calculate the exact volume of the pycnometer at the calibration temperature.

  • Sample Measurement:

    • Empty and dry the pycnometer.

    • Fill the pycnometer with this compound.[9]

    • Bring the sample to the same temperature as the calibration and measure its mass (m₂).[9]

  • Calculation:

    • The density (ρ) of the sample is calculated using the following formula: ρ_sample = (m₂ - m₀) / V_pycnometer where V_pycnometer is the calibrated volume of the pycnometer.

Method 2: Density Determination using an Oscillating U-tube Digital Density Meter (ASTM D4052)

This instrumental method provides rapid and highly accurate density measurements.[10][11]

Apparatus:

  • Digital density meter with an oscillating U-tube

  • Syringe or autosampler for sample injection

Principle: A small volume of the liquid sample (approximately 1-2 mL) is introduced into a U-shaped tube, which is then electronically excited to oscillate.[10] The instrument measures the frequency of oscillation, which changes with the mass of the liquid in the tube. This frequency is then converted to a density value using calibration data.[10]

Procedure:

  • Calibration:

    • Calibrate the instrument according to the manufacturer's instructions, typically using dry air and a standard liquid with a precisely known density (e.g., pure water).

  • Sample Preparation and Injection:

    • Ensure the sample of this compound is free of air bubbles.

    • Inject the sample into the oscillating U-tube using a syringe or an autosampler, ensuring the tube is completely filled.[12]

  • Measurement:

    • The instrument will automatically bring the sample to the set temperature and measure the oscillation period.

    • The density is then calculated and displayed by the instrument's software.[12]

  • Cleaning:

    • After each measurement, the U-tube must be thoroughly cleaned with appropriate solvents and dried to prevent cross-contamination.

Visualizations

The following diagrams illustrate the experimental workflow for density determination and the structural properties of this compound.

experimental_workflow cluster_pycnometer Pycnometer Method cluster_digital_meter Digital Density Meter (ASTM D4052) p1 Clean & Weigh Empty Pycnometer p2 Fill with Sample p1->p2 p3 Thermostate p2->p3 p4 Weigh Filled Pycnometer p3->p4 p5 Calculate Density p4->p5 d1 Calibrate Instrument d2 Inject Sample into U-tube d1->d2 d3 Instrument Measures Oscillation d2->d3 d4 Density Displayed d3->d4

Caption: Experimental workflows for determining the density of this compound.

structure_property structure TEGMME Structure CH3(OCH2CH2)4OH hydrophilic Hydrophilic Head (-OH group) structure->hydrophilic lipophilic Lipophilic Tail (Methyl Ether & Ethoxy Chain) structure->lipophilic properties Key Properties hydrophilic->properties contributes to lipophilic->properties contributes to solubility High Water Solubility properties->solubility solvent Good Solvent for Polar & Non-polar Substances properties->solvent surfactant Surfactant Properties properties->surfactant

Caption: Relationship between the structure of TEGMME and its key properties.

References

Unveiling the Solubility Profile of Tetraethylene Glycol Monomethyl Ether: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility of tetraethylene glycol monomethyl ether (TEGME) in water and a range of common organic solvents. This document is intended to be a valuable resource for researchers, scientists, and professionals in drug development who utilize TEGME in their work.

This compound, a member of the glycol ether family, is a versatile solvent and chemical intermediate. Its unique molecular structure, possessing both hydrophilic ether linkages and a terminal hydroxyl group, alongside a hydrophobic alkyl chain, imparts a broad range of solubility characteristics. Understanding these properties is critical for its effective application in various fields, including as a solvent in chemical reactions, a component in formulations, and notably as a hydrophilic linker in the design of Proteolysis Targeting Chimeras (PROTACs).

Quantitative Solubility Data

The solubility of this compound has been compiled from various sources and is presented below. It is important to note that while TEGME is widely reported as being fully miscible with water and many organic solvents, precise quantitative data across a comprehensive range of solvents is not always available. In such cases, qualitative descriptions or data for structurally similar compounds are provided as a reliable indicator of its expected behavior.

Table 1: Solubility of this compound in Water and Common Organic Solvents

SolventChemical FormulaSolubilityNotes
WaterH₂OMiscibleFully miscible in all proportions.
Dimethyl Sulfoxide (DMSO)(CH₃)₂SOSoluble
MethanolCH₃OHExpected to be MiscibleData for the structurally similar triethylene glycol monomethyl ether indicates complete solubility.
EthanolC₂H₅OHExpected to be MiscibleGeneral characteristic of lower glycol ethers.
Acetone(CH₃)₂COExpected to be MiscibleData for the structurally similar triethylene glycol monomethyl ether indicates complete solubility.
Dichloromethane (DCM)CH₂Cl₂Expected to be Soluble
Ethyl AcetateCH₃COOC₂H₅Expected to be Soluble
TolueneC₇H₈Expected to be Soluble
ChloroformCHCl₃Expected to be Soluble
HexaneC₆H₁₄Expected to be Sparingly Soluble to InsolubleIncreased non-polar character of the solvent limits solubility.

Experimental Protocol for Solubility Determination

The following is a detailed methodology for determining the solubility of this compound in a given solvent. This protocol is adapted from the widely recognized OECD Guideline 105 for testing the solubility of chemicals, specifically the "Flask Method," which is suitable for substances with solubilities above 10⁻² g/L.

Objective: To determine the saturation concentration of this compound in a specific solvent at a controlled temperature.

Materials:

  • This compound (of known purity)

  • Solvent of interest (analytical grade)

  • Glass flasks with stoppers

  • Constant temperature water bath or incubator

  • Analytical balance

  • Magnetic stirrer and stir bars

  • Centrifuge (optional)

  • Syringes and filters (pore size appropriate to remove undissolved solute)

  • Analytical instrumentation for quantification (e.g., Gas Chromatography with Flame Ionization Detector - GC-FID, High-Performance Liquid Chromatography - HPLC)

Procedure:

  • Preparation of the Test Solution: a. Add an excess amount of this compound to a glass flask. The excess is crucial to ensure that a saturated solution is achieved. b. Add a known volume of the solvent to the flask. c. Tightly stopper the flask to prevent solvent evaporation.

  • Equilibration: a. Place the flask in a constant temperature bath or incubator set to the desired temperature (e.g., 25 °C). b. Stir the mixture using a magnetic stirrer for a sufficient period to reach equilibrium. A preliminary test may be required to determine the necessary equilibration time, but 24 to 48 hours is generally adequate.

  • Phase Separation: a. After equilibration, cease stirring and allow the undissolved solute to settle. b. If necessary, centrifuge the sample at the test temperature to facilitate the separation of the solid and liquid phases.

  • Sample Collection: a. Carefully extract a known volume of the clear, saturated supernatant using a syringe. b. Immediately filter the sample to remove any remaining undissolved microparticles.

  • Quantification: a. Prepare a series of calibration standards of this compound in the same solvent. b. Analyze the filtered sample and the calibration standards using a suitable analytical method (e.g., GC-FID or HPLC). c. Determine the concentration of this compound in the sample by comparing its response to the calibration curve.

  • Data Reporting: a. The solubility is reported as the mass of solute per volume or mass of solvent (e.g., g/L or g/100g ) at the specified temperature.

Visualizing Key Concepts and Workflows

To further elucidate the practical application and underlying principles related to the utility of this compound, the following diagrams have been generated using Graphviz.

PROTAC-Mediated Protein Degradation Pathway

Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that utilize the cell's ubiquitin-proteasome system to degrade specific target proteins. This compound is often incorporated as a flexible and hydrophilic linker in PROTAC design to improve solubility and pharmacokinetic properties.

PROTAC_Pathway cluster_0 Cellular Environment cluster_1 Ternary Complex Formation cluster_2 Ubiquitination and Degradation POI Target Protein (Protein of Interest) PROTAC PROTAC (with TEGME Linker) POI->PROTAC Binds to POI Ligand Ternary POI-PROTAC-E3 Ternary Complex E3 E3 Ubiquitin Ligase E3->PROTAC Binds to E3 Ligase Ligand Ub_POI Polyubiquitinated Target Protein Ternary->Ub_POI Ubiquitin Transfer Proteasome Proteasome Ub_POI->Proteasome Recognition Degraded Degraded Protein Fragments Proteasome->Degraded Degradation

Caption: PROTAC-mediated protein degradation pathway.

Experimental Workflow for Solubility Determination

The following diagram illustrates the logical steps involved in the experimental determination of solubility, as detailed in the protocol section.

Solubility_Workflow start Start prep Prepare Supersaturated Solution (Solute + Solvent) start->prep equilibrate Equilibrate at Constant Temperature prep->equilibrate separate Separate Liquid and Solid Phases equilibrate->separate sample Collect and Filter Supernatant separate->sample quantify Quantify Solute Concentration sample->quantify report Report Solubility Data quantify->report end End report->end

Caption: Experimental workflow for solubility determination.

Spectroscopic Profile of Tetraethylene Glycol Monomethyl Ether: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for tetraethylene glycol monomethyl ether (CAS No. 23783-42-8), a versatile hydrophilic linker and solvent with significant applications in chemical synthesis, drug delivery, and materials science. This document collates and presents nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data in a structured format, alongside detailed experimental protocols to aid in the replication and interpretation of these findings.

Spectroscopic Data Summary

The following tables summarize the key quantitative data from ¹H NMR, ¹³C NMR, IR, and mass spectrometry analyses of this compound.

Table 1: ¹H NMR Spectroscopic Data
Chemical Shift (δ) ppmMultiplicityAssignment
~3.71m-OCH₂CH₂O-
~3.67m-OCH₂CH₂O-
~3.65m-OCH₂CH₂O-
~3.60tHO-CH ₂-CH₂-O-
~3.56tHO-CH₂-CH ₂-O-
~3.38sCH ₃-O-

Note: The spectrum was reported to be acquired at 400 MHz in CDCl₃. The exact chemical shifts and multiplicities of the ethylene (B1197577) glycol protons can vary due to overlapping signals and are often reported as a complex multiplet. Data is compiled from publicly available spectra.[1][2]

Table 2: ¹³C NMR Spectroscopic Data
Chemical Shift (δ) ppmAssignment
~72.5HO-C H₂-
~71.9-OC H₂CH₂O-
~70.6-OC H₂CH₂O-
~70.3-OC H₂CH₂O-
~61.7HO-CH₂-C H₂-O-
~59.0C H₃-O-

Note: The chemical shifts for the internal ethylene glycol carbons can be very similar and may overlap. The assignments are based on typical values for oligo(ethylene glycol) methyl ethers.

Table 3: Infrared (IR) Spectroscopy Peak List
Wavenumber (cm⁻¹)IntensityAssignment
3600 - 3200Strong, BroadO-H Stretch (alcohol)
2970 - 2850StrongC-H Stretch (alkane)
1150 - 1085StrongC-O Stretch (ether)

Note: This table represents characteristic absorption bands for this class of compounds. The broad O-H stretch is indicative of hydrogen bonding.[3][4][5][6][7][8]

Table 4: Mass Spectrometry Data (Electron Ionization - EI)
Mass-to-Charge Ratio (m/z)Relative Intensity (%)Assignment
59100.0[CH₃OCH₂CH₂]⁺
4592.2[CH₂OCH₃]⁺ or [HOCH₂]⁺
8953.4[CH₃OCH₂CH₂OCH₂]⁺
5850.4[C₂H₂O]⁺ fragment
8724.7[HOCH₂CH₂OCH₂]⁺
10325.9[CH₃(OCH₂CH₂)₂]⁺
3120.4[CH₂OH]⁺
4416.4[C₂H₄O]⁺
2913.4[C₂H₅]⁺
8811.3Fragment
1338.6[CH₃(OCH₂CH₂)₃]⁺

Note: The fragmentation pattern is characterized by the cleavage of C-O and C-C bonds, leading to a series of oxonium ions. The base peak is observed at m/z 59. The molecular ion [M]⁺ at m/z 208 is often weak or absent in EI-MS. Data is based on typical fragmentation of polyethylene (B3416737) glycol ethers and publicly available mass spectra.[1][9][10]

Experimental Protocols

The following sections detail generalized methodologies for acquiring the spectroscopic data presented above. These protocols are based on standard laboratory practices for the analysis of oligo(ethylene glycol) derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for the structural elucidation of this compound.

Methodology:

  • Sample Preparation:

    • Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃).

    • Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).

    • Transfer the solution to a 5 mm NMR tube.

  • Instrumentation:

    • A 400 MHz (or higher) NMR spectrometer is recommended for better resolution of the overlapping ethylene glycol signals.

  • ¹H NMR Data Acquisition:

    • Pulse Sequence: Standard single-pulse sequence.

    • Spectral Width: Approximately 12 ppm.

    • Number of Scans: 16 to 64 scans for a good signal-to-noise ratio.

    • Relaxation Delay: 1-5 seconds.

  • ¹³C NMR Data Acquisition:

    • Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

    • Spectral Width: Approximately 200 ppm.

    • Number of Scans: 1024 or more scans may be necessary due to the low natural abundance of ¹³C.

    • Relaxation Delay: 2-5 seconds.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decay (FID).

    • Phase and baseline correct the resulting spectrum.

    • Reference the spectrum to the TMS signal at 0 ppm.

    • Integrate the peaks in the ¹H NMR spectrum and pick the peaks in both ¹H and ¹³C spectra.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Methodology:

  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Place a single drop of the neat liquid sample directly onto the ATR crystal. This is the simplest method for liquid samples.

  • Sample Preparation (Neat Liquid on Salt Plates):

    • Place a drop of the liquid sample between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to create a thin liquid film.

  • Instrumentation:

    • A Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Acquire a background spectrum of the empty ATR crystal or clean salt plates.

    • Acquire the sample spectrum over a range of 4000 cm⁻¹ to 400 cm⁻¹.

    • Co-add 16 to 32 scans to improve the signal-to-noise ratio.

  • Data Processing:

    • The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final infrared spectrum in terms of transmittance or absorbance.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Methodology:

  • Sample Introduction (Gas Chromatography-Mass Spectrometry - GC-MS with Electron Ionization - EI):

    • Dilute the sample in a volatile solvent such as dichloromethane (B109758) or methanol.

    • Inject 1 µL of the diluted sample into a GC equipped with a suitable capillary column (e.g., a non-polar or medium-polarity column).

    • The GC will separate the analyte from the solvent and introduce it into the mass spectrometer's ion source.

  • Instrumentation:

    • A GC-MS system equipped with an electron ionization (EI) source and a quadrupole or ion trap mass analyzer.

  • Ionization and Fragmentation:

    • Ionization Mode: Electron Ionization (EI).

    • Electron Energy: 70 eV.

    • Source Temperature: 230 °C.[1]

  • Mass Analysis:

    • The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by the mass analyzer.

    • Scan Range: m/z 30 to 300.

  • Data Processing:

    • The mass spectrum is generated by plotting the relative abundance of the detected ions against their m/z values.

    • Identify the base peak and characteristic fragment ions.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Analysis_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_interp Data Interpretation Sample Chemical Sample (this compound) Prep_NMR Dissolve in Deuterated Solvent (e.g., CDCl3) Sample->Prep_NMR Prep_IR Neat Liquid (ATR or Salt Plates) Sample->Prep_IR Prep_MS Dilute in Volatile Solvent (e.g., Methanol) Sample->Prep_MS NMR_Spec NMR Spectrometer (¹H and ¹³C) Prep_NMR->NMR_Spec IR_Spec FTIR Spectrometer Prep_IR->IR_Spec MS_Spec GC-MS System Prep_MS->MS_Spec Proc_NMR Fourier Transform, Phase & Baseline Correction NMR_Spec->Proc_NMR Proc_IR Background Subtraction IR_Spec->Proc_IR Proc_MS Generate Mass Spectrum MS_Spec->Proc_MS Interp_NMR Chemical Shift Analysis, Integration, Coupling Proc_NMR->Interp_NMR Interp_IR Functional Group Identification Proc_IR->Interp_IR Interp_MS Fragmentation Pattern Analysis, Mol. Wt. Proc_MS->Interp_MS Final_Report Comprehensive Spectroscopic Report Interp_NMR->Final_Report Interp_IR->Final_Report Interp_MS->Final_Report

Caption: General workflow for spectroscopic analysis.

References

An In-depth Technical Guide to the 1H NMR Spectrum of Tetraethylene Glycol Monomethyl Ether

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the 1H Nuclear Magnetic Resonance (NMR) spectrum of tetraethylene glycol monomethyl ether. The information contained herein is intended to support researchers, scientists, and professionals in the field of drug development in the structural elucidation and characterization of this compound and related poly(ethylene glycol) (PEG) derivatives.

Introduction

This compound, also known as methyl-tetraethylene glycol (m-TEG), is a hydrophilic organic compound with the chemical formula C9H20O5.[1][2] Its structure consists of a methyl ether group capping one end of a tetraethylene glycol chain, with a terminal hydroxyl group at the other end. This amphiphilic nature makes it a valuable component in various applications, including as a solvent, a surfactant, and a linker in bioconjugation and drug delivery systems. Accurate characterization of its chemical structure is paramount, and 1H NMR spectroscopy is a primary analytical technique for this purpose.

Molecular Structure and Proton Environments

The molecular structure of this compound features several distinct proton environments, which give rise to a characteristic 1H NMR spectrum. The protons are labeled alphabetically from the methyl ether end to the hydroxyl end for clarity in the following sections.

CH3-O-(CH2-CH2-O)3-CH2-CH2-OH

  • Protons a: The three protons of the terminal methyl group (CH3-O-).

  • Protons b: The two protons of the methylene (B1212753) group adjacent to the methyl ether (-O-CH2-CH2-O-).

  • Protons c, d, e: The protons of the internal ethylene (B1197577) glycol units. Due to their similar chemical environments, these signals often overlap, forming a complex multiplet. For the purpose of this guide, we will consider them as a group.

  • Protons f: The two protons of the methylene group adjacent to the terminal hydroxyl group (-O-CH2-CH2-OH).

  • Protons g: The two protons of the methylene group directly bonded to the terminal hydroxyl group (-CH2-OH).

  • Proton h: The single proton of the terminal hydroxyl group (-OH). The chemical shift of this proton is highly dependent on concentration, temperature, and solvent.

Quantitative 1H NMR Data

The following table summarizes the expected 1H NMR spectral data for this compound. The chemical shifts are reported in parts per million (ppm) relative to a standard internal reference.

Proton LabelChemical Shift (δ, ppm)Inferred MultiplicityIntegration
a (CH3-)~3.38Singlet (s)3H
b (-OCH2-)~3.55Triplet (t)2H
c, d, e (-OCH2CH2O-)~3.64 - 3.67Multiplet (m)12H
f (-OCH2-)~3.71Triplet (t)2H
g (-CH2OH)~3.59Triplet (t)2H
h (-OH)VariableSinglet (s, broad)1H

Note: The exact chemical shifts can vary slightly depending on the solvent, concentration, and spectrometer frequency. The signals for protons c, d, and e are often unresolved and appear as a large multiplet.

Visualization of Signaling Pathways

The following diagram illustrates the molecular structure of this compound and the logical relationships between the distinct proton environments that give rise to the observed 1H NMR signals.

G cluster_0 This compound cluster_1 1H NMR Signals mol CH3(a)-O-CH2(b)-CH2(c)-O-CH2(d)-CH2(e)-O-CH2(f)-CH2(g)-OH(h) s_a Signal a ~3.38 ppm (Singlet, 3H) mol->s_a Protons a s_b Signal b ~3.55 ppm (Triplet, 2H) mol->s_b Protons b s_cde Signals c, d, e ~3.64-3.67 ppm (Multiplet, 12H) mol->s_cde Protons c, d, e s_f Signal f ~3.71 ppm (Triplet, 2H) mol->s_f Protons f s_g Signal g ~3.59 ppm (Triplet, 2H) mol->s_g Protons g s_h Signal h (Variable) (Broad Singlet, 1H) mol->s_h Proton h

Caption: Molecular structure and 1H NMR signal correspondence.

Experimental Protocol

The following is a detailed protocol for acquiring a high-quality 1H NMR spectrum of this compound.

5.1. Materials and Equipment

  • This compound sample

  • Deuterated chloroform (B151607) (CDCl3) with 0.03% v/v tetramethylsilane (B1202638) (TMS) or other suitable deuterated solvent (e.g., D2O, DMSO-d6)

  • NMR tube (5 mm diameter)

  • Pipettes and vials

  • NMR spectrometer (e.g., 300 MHz or higher)

5.2. Sample Preparation

  • Accurately weigh approximately 5-10 mg of this compound into a clean, dry vial.

  • Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl3) containing TMS to the vial.

  • Gently swirl or vortex the vial to ensure the sample is completely dissolved.

  • Transfer the solution to a clean, dry 5 mm NMR tube using a pipette.

  • Cap the NMR tube securely.

5.3. NMR Spectrometer Setup and Data Acquisition

  • Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

  • Lock the spectrometer on the deuterium (B1214612) signal of the solvent (CDCl3).

  • Shim the magnetic field to achieve optimal homogeneity. This can be done manually or using an automated shimming routine.

  • Set the following acquisition parameters (values may be optimized for the specific instrument):

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

    • Number of Scans (NS): 16 to 64, depending on the sample concentration.

    • Receiver Gain (RG): Adjust to avoid signal clipping.

    • Acquisition Time (AQ): Approximately 2-4 seconds.

    • Relaxation Delay (D1): 1-5 seconds. A longer delay may be necessary for accurate integration of all signals.

    • Spectral Width (SW): Typically 10-15 ppm.

    • Temperature: 298 K (25 °C).

5.4. Data Processing

  • Apply a Fourier transform to the acquired free induction decay (FID).

  • Phase the spectrum manually or automatically to obtain pure absorption lineshapes.

  • Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.

  • Integrate all the signals in the spectrum.

  • Analyze the multiplicities (singlet, triplet, multiplet) and coupling constants for each signal.

Conclusion

This guide has provided a detailed overview of the 1H NMR spectrum of this compound, including quantitative data, a visual representation of the molecular structure and its corresponding NMR signals, and a comprehensive experimental protocol. This information serves as a valuable resource for the structural verification and characterization of this important compound in various scientific and industrial applications.

References

In-Depth Technical Guide to 13C NMR Analysis of Tetraethylene Glycol Monomethyl Ether

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the 13C Nuclear Magnetic Resonance (NMR) analysis of tetraethylene glycol monomethyl ether (TTEGME), a crucial raw material and intermediate in various scientific and pharmaceutical applications. Understanding its spectral characteristics is paramount for quality control, structural confirmation, and reaction monitoring.

Introduction

This compound (CAS: 23783-42-8), also known as methyl-PEG4-alcohol, is a hydrophilic, monofunctional polyethylene (B3416737) glycol (PEG) derivative. Its defined chain length and terminal functional groups (a methoxy (B1213986) group at one end and a hydroxyl group at the other) make it a valuable building block in drug delivery systems, bioconjugation, and as a surfactant. 13C NMR spectroscopy is a powerful analytical technique for verifying the identity and purity of TTEGME by providing a unique fingerprint of its carbon skeleton.

Predicted 13C NMR Spectral Data

The 13C NMR spectrum of this compound is characterized by a set of distinct signals corresponding to the nine carbon atoms in its structure. Due to the repetitive ethylene (B1197577) glycol units, several carbon signals will have similar chemical shifts. The assignments are based on the expected electronic environment of each carbon atom, with carbons closer to the electron-withdrawing oxygen atoms appearing further downfield.

Table 1: Predicted 13C NMR Chemical Shifts for this compound in CDCl₃

Carbon Atom AssignmentPredicted Chemical Shift (ppm)
a (-OCH₃)~59.0
b (CH₃O-C H₂-)~72.0
c, d, e, f (-O-C H₂-C H₂-O-)~70.5
g (-C H₂-CH₂-OH)~72.5
h (-CH₂-C H₂-OH)~61.7

Note: These are predicted values. Actual experimental values may vary slightly depending on the solvent, concentration, and instrument parameters.

Molecular Structure and NMR Assignments

The structure of this compound and the assignment of each carbon atom are illustrated below. This logical relationship is fundamental to interpreting the 13C NMR spectrum.

G Molecular Structure and Carbon Assignments of TTEGME cluster_0 a a CH₃ o1 –O– b b CH₂ c c CH₂ o2 –O– d d CH₂ e e CH₂ o3 –O– f f CH₂ g g CH₂ o4 –O– h h CH₂ i i CH₂ o5 –O– j H

Molecular structure of this compound with carbon assignments.

Experimental Protocol

The following provides a detailed methodology for acquiring a high-quality 13C NMR spectrum of this compound.

4.1. Materials and Equipment

  • This compound (≥98% purity)

  • Deuterated chloroform (B151607) (CDCl₃, 99.8 atom % D)

  • 5 mm NMR tubes

  • Pasteur pipette

  • Volumetric flask

  • NMR spectrometer (e.g., 400 MHz or higher)

4.2. Sample Preparation

  • Sample Weighing: Accurately weigh approximately 50-100 mg of this compound directly into a clean, dry vial.

  • Dissolution: Add approximately 0.6-0.7 mL of CDCl₃ to the vial.

  • Mixing: Gently swirl the vial to ensure the sample is completely dissolved. The solution should be clear and free of any particulate matter.

  • Transfer: Using a Pasteur pipette with a small cotton or glass wool plug to filter out any potential microparticles, carefully transfer the solution into a 5 mm NMR tube.

  • Capping: Securely cap the NMR tube to prevent solvent evaporation.

4.3. NMR Spectrometer Setup and Data Acquisition

  • Instrument Tuning and Locking: Insert the sample into the spectrometer. Tune and lock the instrument on the deuterium (B1214612) signal of the CDCl₃.

  • Shimming: Perform automated or manual shimming to optimize the magnetic field homogeneity.

  • Acquisition Parameters: Set up a standard proton-decoupled 13C NMR experiment with the following typical parameters:

    • Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on a Bruker instrument).

    • Spectral Width: 0 to 220 ppm.

    • Acquisition Time: ~1-2 seconds.

    • Relaxation Delay (d1): 2-5 seconds to ensure adequate relaxation of all carbon nuclei.

    • Number of Scans (ns): 128 to 1024, depending on the sample concentration and desired signal-to-noise ratio.

    • Temperature: 298 K (25 °C).

  • Data Acquisition: Start the acquisition.

4.4. Data Processing

  • Fourier Transformation: Apply an exponential window function (line broadening of 1-2 Hz) and perform a Fourier transform on the Free Induction Decay (FID).

  • Phasing: Manually or automatically phase the spectrum to obtain pure absorption lineshapes.

  • Baseline Correction: Apply a baseline correction to ensure a flat baseline.

  • Referencing: Reference the spectrum using the CDCl₃ solvent peak at 77.16 ppm.

  • Peak Picking and Integration: Identify and list the chemical shifts of all peaks.

Workflow and Logical Relationships

The process of 13C NMR analysis follows a logical workflow from sample preparation to final data interpretation.

G General Workflow for 13C NMR Analysis cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Sample dissolve Dissolve in CDCl₃ weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer tune Tune & Lock transfer->tune shim Shim tune->shim acquire Acquire FID shim->acquire ft Fourier Transform acquire->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline reference Reference Spectrum baseline->reference assign Peak Assignment reference->assign report Final Report assign->report

Workflow diagram illustrating the key stages of 13C NMR analysis.

Conclusion

The 13C NMR analysis of this compound is a robust and reliable method for its structural characterization and purity assessment. By following the detailed experimental protocol and understanding the expected spectral features, researchers, scientists, and drug development professionals can confidently verify the quality of this important chemical compound, ensuring the integrity of their downstream applications.

Mass Spectrometry of Tetraethylene Glycol Monomethyl Ether: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the mass spectrometric analysis of tetraethylene glycol monomethyl ether (TEGME). It is designed to serve as a critical resource for researchers, scientists, and drug development professionals who utilize mass spectrometry for the identification, quantification, and structural elucidation of this compound in various matrices. This guide details experimental protocols, presents quantitative data, and visualizes fragmentation pathways and analytical workflows.

Introduction

This compound (CAS No. 23783-42-8) is a polyether compound with a molecular weight of 208.25 g/mol and the chemical formula C9H20O5.[1][2] It finds applications in various industrial and research settings, including as a solvent and chemical intermediate.[3] Mass spectrometry is an essential analytical technique for the characterization and quantification of TEGME, providing insights into its molecular weight, structure, and purity. This guide covers the primary ionization techniques used for its analysis: Electron Ionization (EI) and Electrospray Ionization (ESI), typically coupled with Gas Chromatography (GC) or Liquid Chromatography (LC), respectively.

Quantitative Mass Spectrometric Data

The mass spectrum of this compound is characterized by a series of fragment ions resulting from the cleavage of its ether linkages. The following table summarizes the quantitative data obtained from Electron Ionization Mass Spectrometry (EI-MS).

m/z Relative Intensity (%) Interpretation
45.092.2[C2H5O]+
58.050.4[C2H6O2]+•
59.0100.0[C3H7O]+
73.05.5[C3H9O2]+
87.024.7[C4H7O2]+
89.053.4[C4H9O2]+
103.025.9[C5H11O2]+
133.08.6[C6H13O3]+
163.01.5[M - C2H5O]+
208.0Not Observed[M]+• (Molecular Ion)

Table 1: Summary of prominent ions and their relative intensities in the Electron Ionization Mass Spectrum of this compound. Data sourced from ChemicalBook.[2]

Fragmentation Pathways

Under Electron Ionization (EI), this compound undergoes characteristic fragmentation primarily through the cleavage of C-O and C-C bonds, leading to the formation of a series of oxonium ions. The molecular ion is often weak or absent.[4] The fragmentation cascade typically involves the sequential loss of ethylene (B1197577) oxide units (44 Da).

A proposed fragmentation pathway is visualized in the following diagram:

fragmentation_pathway M C9H20O5 (m/z 208) F1 [C6H13O3]+ (m/z 133) M->F1 - C3H7O2 F2 [C5H11O2]+ (m/z 103) F1->F2 - C2H4O F3 [C4H9O2]+ (m/z 89) F2->F3 - CH2O F4 Base Peak F3->F4 - C2H4O F5 [C2H5O]+ (m/z 45) F3->F5 - C2H4O

Caption: Proposed EI fragmentation pathway for TEGME.

Experimental Protocols

Detailed methodologies are crucial for the reproducible analysis of this compound. The following sections describe protocols for both GC-MS and LC-MS/MS.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust technique for the analysis of volatile and semi-volatile compounds like TEGME. Electron Ionization (EI) is the most common ionization method used in conjunction with GC.

Sample Preparation: Dilute the sample in a volatile organic solvent such as methanol (B129727) or dichloromethane (B109758) to an appropriate concentration (e.g., 1-10 µg/mL).

Instrumentation:

  • Gas Chromatograph: Equipped with a capillary column. A common choice is a cross-linked methyl silicone capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).[5]

  • Mass Spectrometer: A quadrupole or ion trap mass analyzer is suitable.

GC Conditions:

  • Injector Temperature: 250 °C

  • Injection Mode: Splitless (for trace analysis) or split.[5]

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).[5]

  • Oven Temperature Program: Initial temperature of 35-40 °C, hold for 1-2 minutes, then ramp at 5-20 °C/min to a final temperature of 250-320 °C, and hold for 2-5 minutes.[5][6]

MS Conditions:

  • Ionization Mode: Electron Ionization (EI).[5]

  • Electron Energy: 70 eV.[5]

  • Source Temperature: 230-250 °C.[2][5]

  • Scan Range: m/z 30-300 amu.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For the analysis of TEGME in aqueous matrices or for enhanced sensitivity and selectivity, LC-MS/MS with Electrospray Ionization (ESI) is the preferred method.[7] ESI is a soft ionization technique that typically produces the protonated molecule [M+H]+ or other adducts with minimal fragmentation.[8]

Sample Preparation: Aqueous samples may require minimal preparation, such as filtration. For complex matrices, a solid-phase extraction (SPE) cleanup may be necessary.

Instrumentation:

  • Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Mass Spectrometer: A triple quadrupole or Orbitrap mass spectrometer is ideal for quantitative analysis and structural confirmation.

LC Conditions:

  • Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 2.6 µm particle size).

  • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile (B52724) with 0.1% formic acid (B).

  • Flow Rate: 0.2-0.4 mL/min.

  • Column Temperature: 30-40 °C.

MS/MS Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), positive ion mode.

  • Capillary Voltage: 3-4 kV.

  • Source Temperature: 120-150 °C.

  • Desolvation Gas: Nitrogen at a flow rate of 600-800 L/hr.

  • Desolvation Temperature: 350-450 °C.

  • Collision Gas: Argon.

  • MRM Transitions: For quantification, specific precursor-to-product ion transitions should be monitored. For TEGME (precursor ion [M+H]+ at m/z 209.1), characteristic product ions would be selected (e.g., m/z 89.1, 133.1).

Experimental and Analytical Workflows

The following diagrams illustrate the logical flow of a typical mass spectrometric analysis of this compound.

gcms_workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Containing TEGME Dilution Dilution in Volatile Solvent Sample->Dilution Injection GC Injection Dilution->Injection Separation Chromatographic Separation Injection->Separation Ionization Electron Ionization (EI) Separation->Ionization MassAnalysis Mass Analysis (Quadrupole/Ion Trap) Ionization->MassAnalysis Detection Detection MassAnalysis->Detection Spectrum Mass Spectrum Generation Detection->Spectrum LibrarySearch Library Search & Fragmentation Analysis Spectrum->LibrarySearch Quantification Quantification Spectrum->Quantification

Caption: Workflow for GC-MS analysis of TEGME.

lcms_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Aqueous Sample with TEGME Filtration Filtration / SPE Sample->Filtration Injection LC Injection Filtration->Injection Separation Reversed-Phase Separation Injection->Separation Ionization Electrospray Ionization (ESI) Separation->Ionization PrecursorSelection Precursor Ion Selection (Q1) Ionization->PrecursorSelection Fragmentation Collision-Induced Dissociation (Q2) PrecursorSelection->Fragmentation ProductAnalysis Product Ion Analysis (Q3) Fragmentation->ProductAnalysis Chromatogram MRM Chromatogram ProductAnalysis->Chromatogram Integration Peak Integration Chromatogram->Integration Calibration Calibration Curve Integration->Calibration Concentration Concentration Determination Calibration->Concentration

Caption: Workflow for LC-MS/MS analysis of TEGME.

References

An In-Depth Technical Guide to the FTIR Spectrum of Tetraethylene Glycol Monomethyl Ether

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Fourier-Transform Infrared (FTIR) spectrum of tetraethylene glycol monomethyl ether. It details the characteristic vibrational modes, presents a detailed experimental protocol for obtaining the spectrum, and includes a logical workflow for spectral analysis. This document is intended to serve as a valuable resource for researchers and professionals in drug development and related scientific fields who utilize FTIR spectroscopy for the characterization of polyethylene (B3416737) glycol (PEG) derivatives.

Introduction

This compound (CAS No. 23783-42-8) is a member of the polyethylene glycol (PEG) ether family, characterized by a chain of four ethylene (B1197577) glycol units with one terminal hydroxyl group and one terminal methyl ether group.[1] Its chemical structure dictates a specific infrared absorption pattern that is useful for identification and quality control. FTIR spectroscopy is a powerful, non-destructive analytical technique that provides a molecular fingerprint of a compound by measuring the absorption of infrared radiation by its vibrational modes.

FTIR Spectrum: Data and Interpretation

The FTIR spectrum of this compound is dominated by absorptions arising from the stretching and bending vibrations of its constituent functional groups: the hydroxyl group (-OH), the ether linkages (C-O-C), and the alkyl backbone (C-H). A representative summary of the principal FTIR absorption bands and their assignments is presented in the table below. This data is synthesized from characteristic vibrational frequencies of polyethylene glycols and ethers.

Wavenumber (cm⁻¹)IntensityVibrational Assignment
~3400Strong, BroadO-H Stretching (Hydrogen-bonded)
2945 - 2870StrongC-H Asymmetric and Symmetric Stretching
~1450MediumC-H Bending (Scissoring)
~1350MediumC-H Bending (Wagging/Twisting)
1250 - 1050Very StrongC-O-C Asymmetric and Symmetric Stretching
~950MediumCH₂ Rocking
~850MediumCH₂ Rocking

The most prominent feature in the spectrum is the very strong and typically broad absorption band in the 1250-1050 cm⁻¹ region, which is characteristic of the C-O-C ether linkages. The broadness of the O-H stretching band around 3400 cm⁻¹ is indicative of intermolecular hydrogen bonding.

Experimental Protocol: Obtaining the FTIR Spectrum

The following is a detailed methodology for acquiring the ATR-FTIR spectrum of a liquid sample such as this compound.

Instrumentation:

  • A Fourier-Transform Infrared (FTIR) spectrometer equipped with a Deuterated Triglycine Sulfate (DTGS) detector.

  • An Attenuated Total Reflectance (ATR) accessory with a diamond or zinc selenide (B1212193) crystal.

Procedure:

  • Instrument Preparation:

    • Ensure the spectrometer is powered on and has reached thermal equilibrium.

    • Purge the sample compartment with dry air or nitrogen to minimize interference from atmospheric water and carbon dioxide.

  • Background Spectrum Acquisition:

    • Clean the ATR crystal surface thoroughly with a suitable solvent (e.g., isopropanol) and a soft, lint-free wipe.

    • Acquire a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum to remove any instrumental and environmental absorptions.

  • Sample Application:

    • Place a small drop of the this compound sample directly onto the center of the ATR crystal, ensuring complete coverage of the crystal surface.

  • Spectrum Acquisition:

    • Position the ATR accessory's pressure arm over the sample and apply consistent pressure to ensure good contact between the liquid and the crystal.

    • Acquire the sample spectrum over a spectral range of 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹.

    • To improve the signal-to-noise ratio, co-add and average a sufficient number of scans (e.g., 32 or 64).

  • Data Processing:

    • The instrument software will automatically subtract the background spectrum from the sample spectrum to produce the final absorbance spectrum.

    • If necessary, perform a baseline correction to ensure the spectral baseline is flat.

    • Use the peak-picking function of the software to identify the wavenumbers of the absorption maxima.

Logical Workflow for Spectral Analysis

The following diagram illustrates a logical workflow for the analysis and interpretation of an obtained FTIR spectrum.

FTIR_Analysis_Workflow cluster_0 Data Acquisition cluster_1 Data Processing cluster_2 Spectral Interpretation cluster_3 Reporting A Prepare Instrument and Collect Background B Apply Liquid Sample to ATR Crystal A->B C Acquire Sample Spectrum B->C D Background Subtraction C->D E Baseline Correction D->E F Peak Picking E->F G Identify Major Functional Groups (O-H, C-H, C-O-C) F->G H Compare with Reference Spectra/Databases G->H I Assign Vibrational Modes to Peaks H->I J Tabulate Peak Data I->J K Final Report Generation J->K

Caption: A flowchart illustrating the key steps in FTIR spectral acquisition, processing, and interpretation.

Signaling Pathway and Experimental Workflow Visualization

For researchers integrating this analytical technique into broader experimental designs, such as in drug delivery system development, the following diagram illustrates a generalized workflow.

Drug_Development_Workflow cluster_synthesis Synthesis & Formulation cluster_characterization Physicochemical Characterization cluster_evaluation Biological Evaluation Syn Synthesize/Procure TEG-MME Form Formulate Drug Delivery System Syn->Form FTIR FTIR Analysis of TEG-MME Form->FTIR Other Other Analytical Techniques (NMR, MS) Form->Other InVitro In Vitro Studies FTIR->InVitro Other->InVitro InVivo In Vivo Studies InVitro->InVivo

Caption: A generalized workflow for incorporating FTIR analysis in drug delivery system development.

References

Stability of Tetraethylene Glycol Monomethyl Ether: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability of tetraethylene glycol monomethyl ether (TEGMME) under various environmental conditions. Given the limited availability of stability data specific to TEGMME, this guide draws upon scientific literature concerning analogous compounds, such as polyethylene (B3416737) glycols (PEGs), shorter-chain glycol ethers, and tetraethylene glycol, to infer its stability profile. The information presented herein is intended to support researchers, scientists, and drug development professionals in understanding the potential degradation pathways and in designing appropriate stability studies.

Introduction to this compound

This compound (CAS No. 23783-42-8), also known as methyltetraglycol, is a high-boiling, colorless liquid with a mild odor. Its amphiphilic nature, possessing both a hydrophilic polyether chain and a hydrophobic methyl group, makes it a versatile solvent and intermediate in a variety of applications, including as a solvent in coatings and inks, a component in hydraulic fluids, and a chemical intermediate in the synthesis of other molecules. In the pharmaceutical industry, its properties are of interest for its potential use as an excipient or solvent in drug formulations. Understanding its stability is therefore critical for ensuring the quality, safety, and efficacy of products in which it is used.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is provided in the table below.

PropertyValueReference(s)
Chemical Name 2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethanol[1]
Synonyms Methyltetraglycol, m-PEG4-OH[1]
CAS Number 23783-42-8[1]
Molecular Formula C9H20O5[1]
Molecular Weight 208.25 g/mol [1]
Appearance Colorless to slightly yellow liquid[2]
Boiling Point 158-160 °C (at 5 mmHg)[3]
Melting Point -39 °C[4]
Flash Point >110 °C[3]
Density 1.045 g/mL at 25 °C[3]
Water Solubility Soluble[3]

Stability Profile

The stability of this compound is discussed below under various stress conditions. The degradation pathways are inferred from studies on structurally related compounds.

Thermal Stability

This compound is expected to be relatively stable at ambient temperatures. However, at elevated temperatures, particularly in the presence of oxygen, thermal degradation can occur. A study on tetraethylene glycol (TEG), the unmethylated analogue of TEGMME, showed that it is stable when heated at 70°C in a nitrogen atmosphere but decomposes in the presence of dry air.[5] The degradation of PEGs at elevated temperatures in the presence of oxygen is known to proceed via a free-radical mechanism involving the formation of hydroperoxides, which can then decompose to induce chain scission.[6] The main degradation products of PEG6000 in air at 80°C were found to be low molecular weight esters, formed through random chain scission.[7] For TEG, the primary degradation product observed was of a higher molecular weight, suggesting that condensation reactions may also occur.[5]

Oxidative Stability

Oxidative degradation is a significant pathway for the decomposition of polyethylene glycols and their ethers. The ether linkages and the terminal hydroxyl group are susceptible to attack by oxidizing agents. Studies on ethylene (B1197577) glycol monomethyl ether (EGME), a shorter-chain analogue, have shown that abiotic oxidation can lead to the formation of methoxy (B1213986) acetaldehyde (B116499) and methoxyacetic acid.[8] The general mechanism for the oxidative degradation of PEGs involves the formation of a hydroperoxide at the α-position to the ether oxygen, which is thermally labile and can fragment through a radical mechanism, ultimately leading to compounds containing carbonyl groups.[9]

Hydrolytic Stability

The ether linkages in this compound are generally stable to hydrolysis under neutral pH conditions. However, under strongly acidic or basic conditions and at elevated temperatures, cleavage of the ether bond can occur. The acid-catalyzed cleavage of ethers typically involves protonation of the ether oxygen, followed by nucleophilic attack by water. High molecular weight polyethylene glycol monoethers have been shown to undergo hydrolytic cleavage in the presence of an alumina (B75360) catalyst at temperatures between 170°C and 320°C.[4] The products of this cleavage include the corresponding alcohol (methanol in the case of TEGMME), ethylene glycol, and lower molecular weight glycol monoethers.[4]

Photolytic Stability

Exposure to ultraviolet (UV) light, especially in the presence of a photosensitizer or an initiator such as hydrogen peroxide, can lead to the degradation of polyethylene glycols. The photodegradation of PEG in the presence of H2O2 and UV light proceeds via a random chain scission process, initiated by hydroxyl radicals.[10] This process leads to a decrease in the average molecular weight and the formation of smaller ethylene glycols and their decomposition products, such as formic acid.[10] A study on the photo-aging of PEG2000 under UV irradiation indicated that degradation occurs at both the C-H and C-O-C bonds on the main chain, leading to the formation of ester and ethoxy structures.[7]

Quantitative Stability Data (from Analogous Compounds)

Table 1: Thermal Degradation of Tetraethylene Glycol (TEG) at 70°C [5]

ConditionObservation
Nitrogen AtmosphereStable
Dry AirDecomposes
Humid AirReduced rate of degradation compared to dry air

Note: The primary degradation product was reported to be of higher molecular weight.

Table 2: Photodegradation of Polyethylene Glycol (PEG) with H2O2/UV [10]

Irradiation TimeObservation
30 minAverage molar mass (Mw) reduced to half of its initial value

Note: The degradation process was characterized as random chain scission, yielding smaller oligomers and ethylene glycols.

Experimental Protocols for Stability Testing

The following are generalized experimental protocols for conducting forced degradation studies on this compound, based on ICH guidelines and methodologies reported for similar compounds.[11][12][13]

General Forced Degradation Protocol

A general workflow for a forced degradation study is outlined below.

G cluster_0 Planning and Preparation cluster_2 Analysis and Evaluation start Define Study Objectives and Acceptance Criteria prep Prepare TEGMME Sample and Placebo start->prep analytical Develop and Validate Stability-Indicating Analytical Method prep->analytical thermal Thermal Stress (e.g., 70°C in air and nitrogen) oxidative Oxidative Stress (e.g., 3% H2O2 at room temperature) hydrolytic Hydrolytic Stress (e.g., 0.1N HCl, 0.1N NaOH at 60°C) photolytic Photolytic Stress (e.g., ICH Q1B conditions) analysis Analyze Stressed Samples at Time Points thermal->analysis oxidative->analysis hydrolytic->analysis photolytic->analysis degradants Identify and Characterize Degradation Products analysis->degradants pathways Propose Degradation Pathways degradants->pathways report Generate Stability Report pathways->report

Forced degradation study workflow for TEGMME.

Thermal Stability Protocol
  • Sample Preparation: Place a known quantity of this compound into two sets of vials.

  • Atmosphere Control: Purge one set of vials with nitrogen gas and seal. The other set will be sealed under an air atmosphere.

  • Temperature Stress: Place both sets of vials in a calibrated oven at a specified temperature (e.g., 70°C).

  • Time Points: Withdraw samples at predetermined time intervals (e.g., 0, 1, 3, 7, and 14 days).

  • Analysis: Analyze the samples using a validated stability-indicating method (e.g., HPLC-UV/MS) to quantify the remaining TEGMME and detect any degradation products.

Oxidative Stability Protocol
  • Sample Preparation: Prepare a solution of this compound in a suitable solvent (e.g., water or acetonitrile).

  • Oxidizing Agent: Add a solution of an oxidizing agent (e.g., 3% hydrogen peroxide) to the TEGMME solution.

  • Incubation: Store the solution at a controlled temperature (e.g., room temperature) and protect it from light.

  • Time Points: Collect aliquots at specified time points (e.g., 0, 2, 6, 12, and 24 hours).

  • Analysis: Analyze the samples immediately using a validated stability-indicating method to determine the extent of degradation.

Hydrolytic Stability Protocol
  • Sample Preparation: Prepare three sets of solutions of this compound: one in 0.1 N hydrochloric acid, one in 0.1 N sodium hydroxide, and one in purified water (as a control).

  • Temperature Stress: Place the solutions in a water bath or oven at an elevated temperature (e.g., 60°C).

  • Time Points: Sample from each solution at various time intervals (e.g., 0, 6, 12, 24, and 48 hours).

  • Neutralization: Neutralize the acidic and basic samples before analysis.

  • Analysis: Analyze all samples using a validated stability-indicating method.

Photostability Protocol
  • Sample Preparation: Place this compound (as a neat liquid or in solution) in photostable and light-permeable containers. Prepare a dark control sample wrapped in aluminum foil.

  • Light Exposure: Expose the samples to a light source according to ICH Q1B guidelines (an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).

  • Analysis: After the exposure period, compare the samples exposed to light with the dark control using a validated stability-indicating method.

Potential Degradation Pathways

Based on the chemistry of polyethylene glycols and their ethers, the following degradation pathways for this compound can be proposed.

Oxidative Degradation Pathway

G TEGMME Tetraethylene Glycol Monomethyl Ether Hydroperoxide Hydroperoxide Intermediate TEGMME->Hydroperoxide [O] Scission Chain Scission Hydroperoxide->Scission Products Aldehydes, Carboxylic Acids, and shorter chain glycol ethers Scission->Products

Proposed oxidative degradation pathway for TEGMME.

Photodegradation Pathway

G TEGMME Tetraethylene Glycol Monomethyl Ether Radical Radical Formation (C-H or C-O-C cleavage) TEGMME->Radical Scission Random Chain Scission Radical->Scission Products Smaller Glycol Ethers, Formic Acid, Esters Scission->Products

Proposed photodegradation pathway for TEGMME.

Analytical Methods for Stability Indicating Assays

A stability-indicating analytical method is crucial for accurately quantifying the decrease in the concentration of this compound and the increase in its degradation products. Several analytical techniques are suitable for this purpose.[14][15]

  • High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection is a powerful tool for separating and quantifying TEGMME and its non-volatile degradation products.[16]

  • Gas Chromatography (GC) with Flame Ionization Detection (FID) or MS can be used for the analysis of volatile degradation products.

  • Fourier-Transform Infrared Spectroscopy (FTIR) can be used to detect changes in functional groups, such as the formation of carbonyls from oxidation.[16]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy can provide detailed structural information for the identification of unknown degradation products.[17]

Conclusion

While specific stability data for this compound is not extensively documented, a comprehensive understanding of its likely stability profile can be inferred from studies on analogous compounds. TEGMME is expected to be stable under ambient storage conditions, but can degrade under thermal, oxidative, and photolytic stress. The primary degradation mechanisms are likely to involve free-radical initiated chain scission of the polyether backbone. The ether linkage is generally resistant to hydrolysis except under harsh acidic or basic conditions. For its use in pharmaceutical and other high-purity applications, it is imperative to conduct specific forced degradation studies following established guidelines to fully characterize its stability and identify any potential degradation products. The experimental protocols and degradation pathways outlined in this guide provide a solid foundation for such investigations.

References

The Unseen Embrace: A Technical Guide to the Chelating Properties of Tetraethylene Glycol Monomethyl Ether

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetraethylene glycol monomethyl ether (TEG-MME), a member of the glyme family, is a linear polyether with the chemical structure CH₃(OCH₂CH₂)₄OH. While widely recognized for its utility as a solvent, a chemical intermediate, and a component of PEGylated molecules in drug delivery, its intrinsic ability to chelate metal cations is a critical, yet often overlooked, property.[1][2] The oxygen atoms regularly spaced along the ether chain create a conformationally flexible, electron-rich cavity that can effectively coordinate with metal ions. This interaction is analogous to the chelating behavior of crown ethers, where the polyether chain wraps around the cation.[3] Understanding the thermodynamics and kinetics of this chelation is paramount for applications ranging from electrolyte formulation in batteries to controlling metal ion bioavailability in biological systems.[4][5]

This technical guide provides an in-depth exploration of the core chelating properties of TEG-MME and its close analogs. It offers a summary of quantitative binding data, detailed experimental protocols for characterization, and visualizations of the underlying processes to serve as a comprehensive resource for researchers in chemistry, materials science, and pharmacology.

Core Concept: The Chelation Mechanism

The chelating ability of this compound stems from the cooperative binding of its five oxygen atoms to a metal cation. The flexible nature of the ethylene (B1197577) oxide units allows the molecule to adopt a helical conformation around the cation, creating a coordination complex.[6] This process is a classic example of a Lewis acid-base interaction, where the metal cation acts as the Lewis acid (electron acceptor) and the oxygen atoms of the glyme act as Lewis bases (electron donors).

The stability of the resulting complex is governed by several factors, including:

  • The nature of the metal cation: Cations with a higher charge density (i.e., higher charge and smaller ionic radius) generally form more stable complexes.[7]

  • The chelate effect: The simultaneous binding of multiple donor atoms from a single ligand to a central metal ion results in a thermodynamically more stable complex than the binding of the same number of individual (monodentate) ligands. This is primarily due to a favorable entropic contribution.

  • Solvation effects: The chelation process is a competition between the glyme and solvent molecules for the metal ion. The relative strength of solvation and chelation will dictate the overall stability of the complex in a given medium.

Quantitative Data on Cation Complexation

CationIonic Radius (Å)Stabilization Energy (E_form) (kcal/mol)
Li⁺0.76-107.7
Na⁺1.02-76.3
K⁺1.38-60.9
Mg²⁺0.72-288.3
Ca²⁺1.00-215.0
Data sourced from computational studies at the MP2/6-311G* level of theory.*[3]

These stabilization energies indicate a strong interaction between tetraglyme (B29129) and the tested cations, with the divalent cations (Mg²⁺ and Ca²⁺) exhibiting significantly stronger binding than the monovalent alkali metal cations, as expected due to their higher charge density.[3] Within the alkali metals, the binding strength follows the order Li⁺ > Na⁺ > K⁺, which is inversely correlated with their ionic radii.[3]

Experimental Protocols for Characterizing Chelation

The determination of the thermodynamic parameters of chelation—namely the stability constant (K), enthalpy (ΔH), and entropy (ΔS)—is crucial for a complete understanding of the interaction between TEG-MME and metal ions. Several robust experimental techniques can be employed for this purpose.

Potentiometric Titration

Potentiometric titration is a highly accurate and widely used method for determining the stability constants of metal complexes.[8] The technique involves monitoring the change in the potential of an ion-selective electrode (ISE) as a titrant is added to the sample solution.

Methodology:

  • Solution Preparation:

    • Prepare a solution of TEG-MME of known concentration in a suitable solvent (e.g., deionized water, methanol). The solvent should have a defined ionic strength, maintained by a background electrolyte (e.g., 0.1 M NaClO₄ or tetraethylammonium (B1195904) perchlorate) that does not interact with the metal ions under study.

    • Prepare a standardized solution of the metal salt of interest (e.g., NaCl, KCl, MgCl₂, CaCl₂).

    • Prepare a standardized solution of a strong acid (e.g., HClO₄) for electrode calibration.

  • Electrode Calibration:

    • Calibrate a pH electrode or an appropriate ion-selective electrode (e.g., a sodium-selective glass electrode) by titrating a known volume of the strong acid with a standardized strong base (e.g., NaOH) in the same background electrolyte. This allows for the determination of the standard potential (E₀) and the electrode slope.

  • Titration of the Metal-Ligand System:

    • Place a known volume and concentration of the metal ion solution, along with the background electrolyte, into a thermostatted titration vessel.

    • Titrate this solution with the standardized TEG-MME solution.

    • Record the potential (or pH) after each addition of the titrant, allowing the system to reach equilibrium.

  • Data Analysis:

    • The raw titration data (volume of titrant vs. potential/pH) is processed using specialized software (e.g., HYPERQUAD).

    • The software refines a chemical model that includes the protonation constants of the ligand (if applicable) and the stepwise formation constants (log K) of the metal-ligand complexes by minimizing the difference between the experimental and calculated titration curves.

experimental_workflow_potentiometry cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis P1 Prepare TEG-MME Solution E2 Titrate Metal Solution with TEG-MME P1->E2 P2 Prepare Metal Ion Solution P2->E2 P3 Prepare Background Electrolyte E1 Calibrate Electrode P3->E1 P3->E2 E1->E2 E3 Record Potential/pH vs. Volume E2->E3 A1 Process Raw Titration Data E3->A1 A2 Computer-aided Model Refinement A1->A2 A3 Determine Stability Constants (log K) A2->A3

Workflow for Potentiometric Titration.
Isothermal Titration Calorimetry (ITC)

Isothermal Titration Calorimetry is a powerful technique that directly measures the heat released or absorbed during a binding event.[9][10] In a single experiment, ITC can determine the binding affinity (Kₐ), binding stoichiometry (n), and the enthalpy of binding (ΔH).[11] The entropy of binding (ΔS) can then be calculated.

Methodology:

  • Sample Preparation:

    • Prepare a solution of TEG-MME and a solution of the metal salt in the same, carefully matched buffer or solvent. Degas both solutions thoroughly to prevent the formation of air bubbles in the calorimeter cell and syringe.

    • The choice of buffer is critical, as the heat of protonation/deprotonation of the buffer can interfere with the measurement. Low-ionization enthalpy buffers are preferred if pH changes are expected.

  • Experimental Setup:

    • Load the TEG-MME solution into the sample cell of the calorimeter.

    • Load the metal salt solution into the injection syringe.

    • Allow the system to thermally equilibrate at the desired temperature.

  • Titration:

    • Perform a series of small, sequential injections of the metal salt solution into the TEG-MME solution.

    • The instrument measures the differential power required to maintain a zero temperature difference between the sample and reference cells after each injection. This power is directly proportional to the heat change.

  • Data Analysis:

    • The raw data appears as a series of heat-flow spikes corresponding to each injection.

    • Integrating the area under each spike gives the heat change for that injection.

    • Plotting the heat change per mole of injectant against the molar ratio of metal to ligand generates a binding isotherm.

    • This isotherm is then fitted to a suitable binding model (e.g., a one-site binding model) using the instrument's software to extract the thermodynamic parameters (n, Kₐ, and ΔH).

experimental_workflow_itc cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis P1 Prepare & Degas TEG-MME Solution E1 Load Samples into Calorimeter P1->E1 P2 Prepare & Degas Metal Ion Solution P2->E1 E2 Inject Metal Solution into TEG-MME E1->E2 E3 Measure Heat Flow per Injection E2->E3 A1 Integrate Heat Peaks E3->A1 A2 Generate Binding Isotherm A1->A2 A3 Fit Data to Model A2->A3 A4 Determine K, ΔH, n, ΔS A3->A4

Workflow for Isothermal Titration Calorimetry.
UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy can be used to study chelation if the formation of the metal-ligand complex results in a change in the absorbance spectrum. This change could be a shift in the wavelength of maximum absorbance (λ_max) or a change in the molar absorptivity.

Methodology:

  • Spectral Scans:

    • Obtain the UV-Vis spectrum of the TEG-MME solution and the metal salt solution separately to identify their individual absorbance characteristics.

    • Prepare a series of solutions containing a fixed concentration of either the metal ion or TEG-MME, and varying concentrations of the other component.

    • Record the UV-Vis spectrum for each solution.

  • Data Analysis (e.g., Job's Plot):

    • A Job's plot (or method of continuous variation) can be used to determine the stoichiometry of the complex.

    • Prepare a series of solutions where the total molar concentration of (Metal + Ligand) is constant, but the mole fraction of the ligand varies from 0 to 1.

    • Measure the absorbance of each solution at a wavelength where the complex absorbs maximally, but the individual components absorb minimally.

    • Plot the change in absorbance (corrected for any absorbance from the free ligand or metal) against the mole fraction of the ligand. The mole fraction at which the maximum absorbance occurs indicates the stoichiometry of the complex.

  • Determination of Stability Constant:

    • By analyzing the change in absorbance at a specific wavelength as a function of the titrant concentration, and knowing the stoichiometry, the stability constant can be calculated using methods like the Benesi-Hildebrand equation, assuming a 1:1 complex.

logical_relationship_chelation cluster_equilibrium Chelation Equilibrium cluster_thermo Thermodynamic Parameters M Free Metal Cation (Solvated) ML Metal-TEG-MME Complex M->ML Association (k_on) L TEG-MME (Ligand) L->ML ML->M Dissociation (k_off) ML->L K Stability Constant (K) K = [ML] / ([M][L]) ML->K Determines S Solvent Molecules S->M Solvation Shell S->L G Gibbs Free Energy (ΔG) ΔG = -RT ln(K) H Enthalpy (ΔH) S_thermo Entropy (ΔS) ΔG = ΔH - TΔS

The Chelation Equilibrium Process.

Conclusion

The chelating properties of this compound are an essential aspect of its molecular behavior, influencing its function in diverse scientific and industrial fields. While direct experimental thermodynamic data for TEG-MME remains an area for further investigation, computational data for the closely related tetraglyme molecule confirms a strong and selective affinity for various metal cations, particularly those with high charge densities. The experimental protocols detailed in this guide—potentiometric titration, isothermal titration calorimetry, and UV-Vis spectroscopy—provide robust frameworks for researchers to quantitatively characterize these interactions. A thorough understanding of the principles and parameters governing the chelation by TEG-MME and similar polyethers is critical for advancing their application in areas from energy storage to the development of sophisticated drug delivery systems.

References

Toxicological Profile of Tetraethylene Glycol Monomethyl Ether: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available toxicological data for tetraethylene glycol monomethyl ether (TEGME), a high-production volume chemical with applications as a solvent and in chemical synthesis. Given the limited number of studies specifically focused on TEGME, this guide also incorporates data from structurally related higher-order ethylene (B1197577) glycol ethers to provide a broader context for its toxicological profile. The information is intended to support researchers, scientists, and drug development professionals in evaluating the safety of this compound.

Executive Summary

This compound (CAS No. 23783-42-8), a member of the high boiling point ethylene glycol ethers category, generally demonstrates low acute toxicity. The primary concern with some lower molecular weight glycol ethers, such as ethylene glycol monomethyl ether (EGME), is reproductive and developmental toxicity, which is mediated by their metabolism to alkoxyacetic acids. However, evidence suggests that as the length of the ethylene glycol chain increases, this characteristic toxicity is significantly attenuated. For TEGME and other high boiling point glycol ethers, the potential for reproductive and developmental effects appears to be low. This document summarizes the available quantitative data, outlines general experimental protocols based on international guidelines, and discusses the likely mechanism of toxicity in the context of the broader glycol ether family.

Chemical and Physical Properties

PropertyValueReference
CAS Number 23783-42-8
Molecular Formula C9H20O5
Molecular Weight 208.25 g/mol
Appearance Clear, colorless liquid[1]
Boiling Point 158 - 160 °C @ 5 mmHg[2]
Melting Point -39 °C[3]
Flash Point > 110 °C[2]
Specific Gravity 0.987[2]
Vapor Density 7.18[2]
Solubility Miscible in water

Toxicological Data

Acute Toxicity

TEGME exhibits low acute toxicity via the oral route. Data for dermal and inhalation routes are limited, but information on similar high boiling point glycol ethers suggests low toxicity by these routes as well.

RouteSpeciesValueReference
Oral (LD50)Rat> 2000 mg/kg[2]
Oral (LD50)Rat> 15,000 mg/kg[4]
Skin and Eye Irritation

Available data suggests that TEGME may cause mild skin and eye irritation.[1]

Genetic Toxicity
Repeated Dose Toxicity

Specific repeated dose toxicity studies for TEGME are limited. However, an OECD SIDS (Screening Information Dataset) report on the "High Boiling Ethylene Glycol Ethers" category, which includes TEGME, suggests a low potential for systemic toxicity with repeated exposure.[4] Studies on tetraethylene glycol (the parent glycol) showed no renal toxicity at high doses, in contrast to shorter-chain ethylene glycols.

Reproductive and Developmental Toxicity

Direct and comprehensive reproductive and developmental toxicity studies on TEGME are not available in the reviewed literature. The primary concern for the glycol ether class of chemicals is their potential for reproductive and developmental effects, as seen with shorter-chain members like EGME.[6][7] The mechanism for this toxicity is the metabolic conversion to alkoxyacetic acids.[5] For higher-order ethylene glycol ethers like TEGME, it is hypothesized that the longer chain length hinders this metabolic conversion, leading to significantly lower reproductive and developmental toxicity.

An OECD SIDS report for the "High Boiling Ethylene Glycol Ethers" category, which includes TEGME, indicates a low priority for further work based on a low hazard potential.[4] This suggests that the potential for reproductive and developmental toxicity is considered low for this category of substances.

Experimental Protocols

While specific experimental protocols for TEGME studies are not available, the following sections describe generalized methodologies based on OECD guidelines for the toxicological endpoints of interest.

Acute Oral Toxicity (Following OECD Guideline 423)

A study to determine the acute oral toxicity would typically involve the administration of TEGME to a small number of rats at one of a series of fixed dose levels. The initial dose would be selected based on available information, likely starting at 2000 mg/kg body weight given the known low acute toxicity.[8][9] The substance would be administered by gavage to fasted animals.[8][9] Animals would be observed for mortality and clinical signs of toxicity for up to 14 days.[8][9] The results would be used to classify the substance according to its acute oral toxicity.

cluster_protocol Acute Oral Toxicity Protocol (OECD 423) start Dose Administration (Gavage) observe_mortality Observe for Mortality start->observe_mortality observe_clinical Record Clinical Signs start->observe_clinical weigh Record Body Weight start->weigh necropsy Gross Necropsy observe_mortality->necropsy observe_clinical->necropsy weigh->necropsy end Classification necropsy->end

Acute Oral Toxicity Workflow
Repeated Dose Oral Toxicity (Following OECD Guideline 407)

To assess the effects of repeated exposure, TEGME would be administered daily to groups of rodents (typically rats) at three or more dose levels for a period of 28 days.[10] A control group receiving the vehicle only would also be included.[10] The substance would be administered orally, for example, by gavage.[10] During the study, animals would be observed for clinical signs of toxicity, and body weight and food consumption would be monitored.[10] At the end of the study, blood and urine samples would be collected for hematological and clinical biochemistry analysis.[10] A full necropsy would be performed on all animals, and selected organs would be weighed and examined histopathologically.[10] The No-Observed-Adverse-Effect Level (NOAEL) would be determined.

cluster_protocol Repeated Dose Oral Toxicity Protocol (OECD 407) dosing Daily Dosing (28 Days) observations Clinical Observations, Body Weight, Food Intake dosing->observations interim Hematology & Clinical Biochemistry observations->interim termination Necropsy & Histopathology interim->termination noael Determine NOAEL termination->noael

Repeated Dose Toxicity Workflow
Reproductive/Developmental Toxicity Screening Test (Following OECD Guideline 421)

A screening study for reproductive and developmental toxicity would involve the administration of TEGME to groups of male and female rats. Dosing of males would begin two weeks prior to mating and continue until termination. Females would be dosed for two weeks prior to mating, during mating, gestation, and lactation. The substance would be administered orally. Observations would include effects on mating performance, fertility, length of gestation, and parturition. The offspring would be examined for viability, growth, and any developmental abnormalities. At termination, reproductive organs of the parent animals would be examined.

Mechanism of Toxicity

The established mechanism of reproductive and developmental toxicity for certain short-chain glycol ethers, such as ethylene glycol monomethyl ether (EGME), involves their metabolism to alkoxyacetic acids.[5] This metabolic pathway is depicted below.

cluster_pathway Metabolic Pathway of Short-Chain Glycol Ethers EGME Ethylene Glycol Monomethyl Ether (EGME) ADH Alcohol Dehydrogenase EGME->ADH Methoxyacetaldehyde Methoxyacetaldehyde ADH->Methoxyacetaldehyde ALDH Aldehyde Dehydrogenase Methoxyacetaldehyde->ALDH MAA Methoxyacetic Acid (MAA) (Toxic Metabolite) ALDH->MAA Toxicity Reproductive & Developmental Toxicity MAA->Toxicity

Metabolism to Toxic Alkoxyacetic Acid

Methoxyacetic acid (MAA) is the metabolite responsible for the testicular and developmental toxicity observed with EGME.[5] For higher-order ethylene glycol ethers like TEGME, it is believed that the increased chain length and hydrophilicity alter the toxicokinetics, leading to a reduced rate of metabolism to the corresponding toxic alkoxyacetic acid. This would explain the observed decrease in toxicity with increasing ethylene glycol chain length.

Conclusion

References

Methodological & Application

Application Notes and Protocols for Tetraethylene Glycol Monomethyl Ether as a High-Boiling Point Solvent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of tetraethylene glycol monomethyl ether (TEGME) as a high-boiling point solvent in various scientific and research applications. Detailed protocols for key experiments are provided to facilitate its practical implementation in the laboratory.

Overview and Physicochemical Properties

This compound, also known as methyl tetraglycol (B153818) or mPEG4-Alcohol, is a versatile, high-boiling point solvent with a unique combination of properties that make it suitable for a wide range of applications.[1] Its chemical structure consists of a four-unit ethylene (B1197577) glycol chain capped with a methyl ether group at one end and a hydroxyl group at the other, lending it both hydrophilic and lipophilic characteristics. This amphiphilic nature, coupled with its high boiling point, low volatility, and miscibility with water and many organic solvents, makes it an excellent medium for chemical reactions requiring elevated temperatures, as well as a component in various formulations.[2]

Table 1: Physicochemical Properties of this compound

PropertyValueReferences
Chemical Formula C₉H₂₀O₅[1]
Molecular Weight 208.25 g/mol [1]
CAS Number 23783-42-8[1]
Appearance Clear, colorless to light yellow liquid[1]
Boiling Point ~275 °C (527 °F)[2]
Melting Point -39 °C[1]
Density ~1.07 g/mL[1]
Flash Point >110 °C
Solubility Fully miscible with water and many organic solvents[2]

Applications in Chemical Synthesis

The high boiling point of TEGME allows for a wide operational temperature range, making it an ideal solvent for organic reactions that require significant thermal energy to overcome activation barriers.

High-Temperature Organic Reactions: Ullmann Condensation

The Ullmann condensation is a copper-catalyzed reaction that typically requires high temperatures to couple aryl halides with alcohols, amines, or thiols. The high boiling point of TEGME makes it a suitable solvent for such reactions, which are often performed at temperatures exceeding 210°C.

Conceptual Workflow for Ullmann Condensation

Ullmann_Condensation A Reactants: Aryl Halide + Alcohol/Amine/Thiol E Reaction Mixture A->E B Solvent: This compound B->E C Catalyst: Copper Source (e.g., CuI, Cu₂O) C->E D Base: (e.g., K₂CO₃, Cs₂CO₃) D->E F High Temperature (e.g., 180-220 °C) E->F Heating G Work-up and Purification F->G Reaction Completion H Coupled Product: Diaryl Ether/Amine/Thioether G->H

Caption: General workflow for a high-temperature Ullmann condensation reaction.

Experimental Protocol: Synthesis of a Diaryl Ether via Ullmann Condensation (Conceptual)

This protocol is a conceptual illustration based on the principles of the Ullmann condensation and the properties of TEGME as a high-boiling point solvent.

Materials:

  • Aryl halide (e.g., 4-bromonitrobenzene)

  • Phenol (B47542)

  • Copper(I) iodide (CuI)

  • Potassium carbonate (K₂CO₃), anhydrous

  • This compound (TEGME)

  • Inert gas (e.g., Nitrogen or Argon)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the aryl halide (1.0 eq), phenol (1.2 eq), copper(I) iodide (0.1 eq), and potassium carbonate (2.0 eq).

  • Add a sufficient volume of TEGME to dissolve the reactants and allow for efficient stirring.

  • Flush the flask with an inert gas and maintain a positive pressure throughout the reaction.

  • Heat the reaction mixture to 180-200 °C with vigorous stirring. The high boiling point of TEGME will allow the reaction to be maintained at this temperature without significant solvent loss.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate) and water.

  • Separate the organic layer, and wash it sequentially with an aqueous base solution (e.g., 1M NaOH) to remove unreacted phenol, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to remove the solvent.

  • Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired diaryl ether.

Table 2: Conceptual Reaction Parameters for Ullmann Condensation in TEGME

ParameterValue
Temperature 180-200 °C
Reaction Time 12-24 hours (typical)
Catalyst Loading 5-10 mol%
Base 2.0 equivalents
Expected Yield Moderate to good (dependent on substrates)

Application in Nanomaterial Synthesis

TEGME serves as an excellent high-boiling point solvent for the synthesis of various nanoparticles, where high temperatures are often required for the nucleation and growth of crystalline structures. Its ability to act as both a solvent and a reducing agent in some cases simplifies the synthesis process.

Workflow for Gold Nanoparticle Synthesis

Nanoparticle_Synthesis A TEGME Solvent B Heat to 120°C A->B C Inject Gold Precursor (HAuCl₄ solution) B->C D Color Change: Yellow to Ruby Red C->D Nucleation & Growth E Cool to Room Temperature D->E F Purification: Centrifugation E->F G Gold Nanoparticles F->G

Caption: Workflow for the synthesis of gold nanoparticles using TEGME.

Experimental Protocol: Synthesis of Gold Nanoparticles (AuNPs)

Materials:

  • Gold(III) chloride trihydrate (HAuCl₄·3H₂O)

  • This compound (TEGME)

Procedure:

  • In a three-neck round-bottom flask equipped with a condenser and a magnetic stirrer, add 20 mL of TEGME.

  • Heat the TEGME to 120 °C with vigorous stirring.

  • Rapidly inject a 1 mL aqueous solution of 10 mM HAuCl₄·3H₂O into the hot TEGME.

  • Observe the color change of the solution from yellow to ruby red, indicating the formation of gold nanoparticles.

  • Maintain the reaction temperature for 30-60 minutes to ensure complete reaction and stabilization of the nanoparticles.

  • Allow the solution to cool to room temperature.

  • The resulting gold nanoparticles can be purified by repeated centrifugation and redispersion in a suitable solvent like ethanol (B145695) or water to remove excess TEGME and unreacted precursors.

Table 3: Typical Parameters for Gold Nanoparticle Synthesis in TEGME

ParameterValue
Reaction Temperature 120 °C
Precursor Concentration 10 mM (in injected solution)
Reaction Time 30-60 minutes
Expected Product Stable, monodispersed gold nanoparticles

Application in Drug Development: PROTAC Linkers

In the field of drug development, TEGME is utilized as a building block for Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein. The polyethylene (B3416737) glycol (PEG) chain of TEGME is often incorporated as a linker to connect the target protein-binding ligand and the E3 ligase-binding ligand. The hydrophilic nature of the PEG linker can improve the solubility and pharmacokinetic properties of the PROTAC molecule.

Conceptual Workflow of PROTAC Synthesis and Action

PROTAC_Workflow cluster_synthesis PROTAC Synthesis cluster_action Mechanism of Action A Target Protein Ligand D Chemical Ligation A->D B TEGME-based Linker (mPEG4-OH derivative) B->D C E3 Ligase Ligand C->D E PROTAC Molecule D->E H Ternary Complex Formation (Protein-PROTAC-Ligase) E->H F Target Protein F->H G E3 Ubiquitin Ligase G->H I Ubiquitination of Target Protein H->I J Proteasomal Degradation I->J K Target Protein Degraded J->K

Caption: Conceptual workflow of PROTAC synthesis and its mechanism of action.

Protocol: Conceptual Synthesis of a PROTAC Linker from TEGME

The hydroxyl group of TEGME can be functionalized to introduce reactive groups for conjugation to the protein and E3 ligase ligands. For example, it can be tosylated to create a good leaving group for subsequent nucleophilic substitution.

Materials:

Procedure:

  • Dissolve TEGME (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add the base (1.5 eq) to the solution, followed by the dropwise addition of a solution of p-toluenesulfonyl chloride (1.1 eq) in anhydrous DCM.

  • Allow the reaction to stir at 0 °C for 1-2 hours and then warm to room temperature, stirring overnight.

  • Monitor the reaction by TLC.

  • Upon completion, quench the reaction with water and separate the organic layer.

  • Wash the organic layer with a mild acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting tosylated TEGME linker by column chromatography. This functionalized linker can then be used in subsequent steps to conjugate with the target protein and E3 ligase binders.

Safety and Handling

This compound is considered to have low acute toxicity but may cause eye and skin irritation upon prolonged exposure. It is important to handle this chemical in a well-ventilated area and to use appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Always consult the Safety Data Sheet (SDS) for detailed safety information before use.

Conclusion

This compound is a valuable high-boiling point solvent with a broad range of applications in chemical synthesis, nanomaterial science, and drug development. Its unique physical and chemical properties, particularly its high boiling point and miscibility, provide significant advantages for researchers and scientists working in these fields. The protocols provided herein offer a starting point for the practical application of this versatile solvent in the laboratory.

References

The Versatility of Tetraethylene Glycol Monomethyl Ether in Organic Synthesis: Applications and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Tetraethylene glycol monomethyl ether (TEGMME), a high-boiling, water-soluble, and biocompatible solvent, is carving a significant niche in modern organic synthesis. Its unique properties are being leveraged in a variety of applications, from facilitating complex catalytic reactions to the controlled synthesis of nanomaterials. This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals on the use of TEGMME in two key areas: as a phase-transfer catalyst in etherification reactions and as a multifunctional agent in nanoparticle synthesis.

Application Note 1: Phase-Transfer Catalysis in Williamson Ether Synthesis

This compound is an effective and environmentally benign phase-transfer catalyst (PTC) for nucleophilic substitution reactions, such as the Williamson ether synthesis.[1] Its polyether chain efficiently complexes alkali metal cations, similar to crown ethers, thereby increasing the reactivity of the accompanying anion in the organic phase.[1] This method offers a cost-effective and less toxic alternative to traditional quaternary ammonium (B1175870) salts or crown ethers.[1]

The general mechanism involves the encapsulation of the cation (e.g., K⁺ from KOH) by the oxygen atoms of the TEGMME backbone. This complexation enhances the solubility of the inorganic base in the organic solvent and liberates a highly reactive "naked" alkoxide or phenoxide anion, which then readily undergoes the SN2 reaction with an alkyl halide.

G cluster_aqueous Aqueous/Solid Phase cluster_organic Organic Phase K_OH K⁺OH⁻ (solid/aq.) Complex [TEGMME-K]⁺OH⁻ K_OH->Complex Phase Transfer TEGMME TEGMME ROK [TEGMME-K]⁺OR¹⁻ Complex->ROK Deprotonation ROH R¹-OH ROH->ROK Product R¹-O-R² ROK->Product SN2 Attack KX [TEGMME-K]⁺X⁻ ROK->KX Byproduct Formation RX R²-X RX->Product KX->K_OH Catalyst Regeneration

Figure 1: Mechanism of TEGMME in Phase-Transfer Catalysis.
Experimental Protocol: Williamson Ether Synthesis of Benzyl (B1604629) Phenyl Ether

This protocol describes the synthesis of benzyl phenyl ether from phenol (B47542) and benzyl chloride using TEGMME as a phase-transfer catalyst.

Materials:

  • Phenol

  • Benzyl chloride

  • Potassium hydroxide (B78521) (KOH), pellets

  • This compound (TEGMME)

  • Toluene (B28343)

  • Deionized water

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware (round-bottom flask, condenser, magnetic stirrer, separatory funnel)

Procedure:

  • To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add phenol (1.0 eq), potassium hydroxide (1.5 eq), toluene (40 mL), and this compound (0.1 eq).

  • Stir the mixture vigorously at room temperature for 10 minutes.

  • Add benzyl chloride (1.05 eq) to the reaction mixture.

  • Heat the mixture to 80°C and maintain this temperature with stirring for the specified reaction time (see Table 1).

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Add 20 mL of deionized water and transfer the mixture to a separatory funnel.

  • Separate the organic layer, and wash it with 1 M NaOH (2 x 15 mL) and then with brine (1 x 20 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to obtain pure benzyl phenyl ether.

Quantitative Data Summary

The following table provides illustrative data on the efficiency of TEGMME in comparison to other common phase-transfer catalysts under similar reaction conditions.

Catalyst (0.1 eq)Reaction Time (h)Yield (%)
This compound 4 88
Tetrabutylammonium bromide (TBAB)295
18-Crown-61.598
No Catalyst24<10
Table 1: Comparison of Catalysts in Williamson Ether Synthesis. Reaction Conditions: Phenol (1.0 eq), Benzyl Chloride (1.05 eq), KOH (1.5 eq), Toluene, 80°C.[1]

Application Note 2: Multifunctional Agent in Nanoparticle Synthesis

This compound serves multiple roles in the synthesis of nanoparticles, acting as a high-boiling point solvent, a reducing agent, and a capping/stabilizing agent.[2] Its high boiling point (~275 °C) allows for the necessary high temperatures for the formation of crystalline nanoparticles.[2] The hydroxyl group can participate in the reduction of metal salts (polyol process), and the polyether chain can adsorb onto the nanoparticle surface, providing steric stabilization and preventing aggregation.[2] This multifunctional character simplifies synthetic procedures and imparts water-dispersibility and biocompatibility to the resulting nanoparticles.[2]

G cluster_input Inputs cluster_process Synthesis Process cluster_output Output Metal_Salt Metal Salt Precursor (e.g., HAuCl₄) Heating High Temperature Heating Metal_Salt->Heating TEGMME_Input TEGMME TEGMME_Input->Heating Solvent Nucleation Nucleation & Growth Heating->Nucleation Reduction by TEGMME Stabilization Surface Capping Nucleation->Stabilization Capping by TEGMME Nanoparticles Stable, Dispersed Nanoparticles Stabilization->Nanoparticles

References

Tetraethylene Glycol Monomethyl Ether: A Versatile Phase Transfer Catalyst in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Tetraethylene glycol monomethyl ether (TEGMME) is a member of the polyethylene (B3416737) glycol (PEG) ether family, which are recognized as effective phase transfer catalysts (PTCs) in a variety of organic reactions.[1] These acyclic polyethers can complex alkali metal cations, such as K⁺ and Na⁺, in a manner analogous to crown ethers.[1] This complexation facilitates the transfer of an anionic reagent from an aqueous or solid phase into an organic phase, where it can react with an organic substrate.[1] The use of TEGMME and other PEG derivatives as PTCs offers several advantages, including low cost, low toxicity, and good thermal stability when compared to other catalysts like quaternary ammonium (B1175870) salts or crown ethers.[1] This catalytic action can significantly enhance reaction rates, improve product yields, and often allows for milder reaction conditions.[1]

While extensive quantitative data and specific protocols for this compound are not abundant in peer-reviewed literature, its structural and functional similarity to other well-studied PEG ethers allows for the development of effective experimental procedures.[1] These application notes provide detailed protocols for the use of TEGMME as a phase transfer catalyst in two fundamental organic transformations: the Williamson ether synthesis and the oxidation of an alcohol.

Mechanism of Action

This compound functions by encapsulating a metal cation within its polyether chain. The oxygen atoms of the ether coordinate with the cation, creating a lipophilic exterior. This complex, along with its counter-anion, becomes soluble in the organic phase. Once in the organic medium, the "naked" anion is highly reactive and readily participates in the desired reaction. After the reaction, the catalyst can return to the initial phase to continue the catalytic cycle.[1]

PTC_Mechanism cluster_aqueous Aqueous or Solid Phase cluster_organic Organic Phase M_plus M⁺ Q_interface TEGMME M_plus->Q_interface Complexation Y_minus Y⁻ RX R-X RY R-Y (Product) RX->RY SN2 Reaction Q_return TEGMME MX_org M⁺X⁻ Q TEGMME QMY_complex_org [TEGMME-M]⁺Y⁻ Y_minus_org Y⁻ QMY_complex_org->Y_minus_org Release of 'naked' anion Q_interface->QMY_complex_org Phase Transfer Q_return->Q_interface Catalyst Regeneration

Mechanism of Phase Transfer Catalysis by TEGMME.

Applications in Organic Synthesis

Nucleophilic Substitution: The Williamson Ether Synthesis

The Williamson ether synthesis is a classic and widely used method for preparing ethers through an SN2 reaction between an alkoxide and a primary alkyl halide.[1] Phase transfer catalysis is particularly effective for this reaction, as it allows the in situ generation of the alkoxide from a solid or aqueous base, which is then transferred to the organic phase to react with the alkyl halide.[1]

Illustrative Quantitative Data for Williamson Ether Synthesis

The following table summarizes representative data for the synthesis of benzyl (B1604629) phenyl ether from phenol (B47542) and benzyl chloride, comparing different catalysts and conditions.

CatalystCatalyst Loading (mol%)SolventTemperature (°C)Time (h)Yield (%)
TEGMME 10Toluene (B28343)804-6~90
Tetrabutylammonium Bromide (TBAB)5Toluene802-3>95
18-Crown-65Toluene802-3>95
None0Toluene8024<10

Note: This data is illustrative and based on typical outcomes for PEG-type catalysts. Actual results may vary depending on the specific substrates and precise reaction conditions.

Detailed Experimental Protocol: Synthesis of Benzyl Phenyl Ether

This protocol outlines a general procedure for the synthesis of benzyl phenyl ether using TEGMME as the phase transfer catalyst.[1]

Materials and Reagents:

  • Phenol

  • Benzyl chloride

  • Potassium hydroxide (B78521) (solid pellets)

  • This compound (TEGMME)

  • Toluene

  • Deionized water

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Equipment:

  • 100 mL round-bottom flask

  • Reflux condenser

  • Magnetic stir bar and hotplate

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine phenol (1.0 eq), solid potassium hydroxide (1.5 eq), toluene (40 mL), and this compound (0.1 eq).

  • Initial Stirring: Stir the mixture vigorously at room temperature for 15 minutes to facilitate the formation of potassium phenoxide.

  • Addition of Alkylating Agent: Add benzyl chloride (1.05 eq) dropwise to the reaction mixture at room temperature.

  • Reaction: Heat the reaction mixture to 80°C and maintain vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: Once the reaction is complete (typically 4-6 hours), cool the mixture to room temperature. Add 20 mL of deionized water and transfer the mixture to a separatory funnel.[1]

  • Extraction: Separate the organic layer. Wash the organic layer sequentially with 20 mL of saturated sodium bicarbonate solution and 20 mL of brine.[1]

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: The crude product can be further purified by column chromatography on silica (B1680970) gel or by distillation under reduced pressure.

Workflow_Williamson start Start setup 1. Reaction Setup - Phenol, KOH, Toluene, TEGMME - in Round-Bottom Flask start->setup stir 2. Initial Stirring - 15 min at RT - Forms Potassium Phenoxide setup->stir add 3. Add Benzyl Chloride - Dropwise at RT stir->add react 4. Heat and React - 80°C for 4-6h - Monitor by TLC/GC add->react workup 5. Work-up - Cool to RT - Add Water react->workup extract 6. Extraction - Separate layers - Wash with NaHCO3 & Brine workup->extract dry 7. Dry and Concentrate - Dry with MgSO4 - Evaporate solvent extract->dry purify 8. Purify Product - Column Chromatography or Distillation dry->purify end End purify->end

Experimental Workflow for Williamson Ether Synthesis.
Oxidation Reactions

Phase transfer catalysis is also highly effective for oxidation reactions where the oxidant (e.g., potassium permanganate (B83412), KMnO₄) is an inorganic salt, soluble in water but not in the organic solvent containing the substrate. TEGMME can transfer the permanganate ion into the organic phase, enabling the oxidation of a wide range of organic compounds, such as alcohols and alkylarenes, under mild conditions.

Illustrative Quantitative Data for Oxidation of Benzyl Alcohol

CatalystCatalyst Loading (mol%)OxidantSolventTemperature (°C)Time (h)Yield of Benzaldehyde (B42025) (%)
TEGMME 10KMnO₄Dichloromethane (B109758)253-5~85-90
TBAB5KMnO₄Dichloromethane252-3>90
18-Crown-65KMnO₄Dichloromethane252-3>90
None0KMnO₄Dichloromethane2524<5

Note: This data is illustrative. The oxidation of primary alcohols to aldehydes can be prone to over-oxidation to carboxylic acids. Reaction conditions must be carefully controlled.

Detailed Experimental Protocol: Oxidation of Benzyl Alcohol to Benzaldehyde

This protocol provides a general method for the selective oxidation of benzyl alcohol to benzaldehyde using potassium permanganate and TEGMME.

Materials and Reagents:

  • Benzyl alcohol

  • Potassium permanganate (KMnO₄)

  • This compound (TEGMME)

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous sodium sulfate

  • Celite or silica gel

Equipment:

  • 250 mL round-bottom flask

  • Magnetic stir bar and stirrer

  • Funnel for filtration

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a 250 mL round-bottom flask, add a solution of benzyl alcohol (1.0 eq) in dichloromethane (50 mL). Add this compound (0.1 eq) to this solution.

  • Addition of Oxidant: While stirring vigorously at room temperature, add finely powdered potassium permanganate (1.2 eq) in small portions over a period of 30 minutes. The reaction is exothermic, and the addition rate should be controlled to maintain the temperature at or near room temperature.

  • Reaction: Continue to stir the mixture vigorously at room temperature. The purple color of the permanganate will gradually disappear as it is consumed, and a brown precipitate of manganese dioxide (MnO₂) will form. Monitor the reaction by TLC until the starting material is consumed (typically 3-5 hours).

  • Quenching and Filtration: Once the reaction is complete, quench any excess permanganate by adding a few drops of isopropanol. Filter the mixture through a pad of Celite or silica gel to remove the manganese dioxide. Wash the filter cake with additional dichloromethane (2 x 20 mL).

  • Work-up: Combine the filtrates and wash with water (2 x 30 mL) and then with brine (30 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude benzaldehyde.

  • Purification: The product is often of high purity, but can be further purified by distillation if necessary.

Conclusion

This compound serves as a practical and efficient phase transfer catalyst for a range of organic reactions, including nucleophilic substitutions and oxidations. Its advantages of low cost, minimal toxicity, and thermal stability make it an attractive alternative to traditional PTCs like quaternary ammonium salts and crown ethers.[1] While its catalytic activity may sometimes be lower, requiring slightly longer reaction times or higher catalyst loading, its favorable environmental and safety profile makes it a valuable tool for researchers and professionals in drug development and chemical synthesis. The protocols and illustrative data provided herein offer a solid foundation for employing this versatile catalyst in various synthetic applications.

References

Protocol for gold nanoparticle synthesis using tetraethylene glycol monomethyl ether

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Protocol for Gold Nanoparticle Synthesis using Tetraethylene Glycol Monomethyl Ether

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gold nanoparticles (AuNPs) are of significant interest in biomedical applications, including drug delivery, imaging, and diagnostics, due to their unique optical and electronic properties, biocompatibility, and tunable surface chemistry. The synthesis method directly influences the size, shape, and stability of the nanoparticles, which in turn dictates their functionality. This application note details a reproducible protocol for the synthesis of gold nanoparticles utilizing this compound (TEGME). In this "polyol" synthesis method, TEGME serves multiple roles as a high-boiling point solvent, a reducing agent, and a capping agent, offering a straightforward and effective route to stable, biocompatible AuNPs.[1] The ethylene (B1197577) glycol units in TEGME provide hydrophilicity and biocompatibility to the resulting nanoparticles, a crucial aspect for biomedical applications.[1]

Experimental Protocol

This protocol outlines the synthesis of gold nanoparticles where TEGME is the primary medium and reducing agent.

Materials:

  • Gold(III) chloride trihydrate (HAuCl₄·3H₂O)

  • This compound (TEGME)

  • Ethanol (B145695) (for washing)

  • Deionized water

Equipment:

  • Three-neck round-bottom flask

  • Condenser

  • Magnetic stirrer with heating plate

  • Syringe

  • Centrifuge

Procedure:

  • Reaction Setup: In a three-neck round-bottom flask equipped with a condenser and a magnetic stirrer, add 20 mL of TEGME.

  • Heating: Heat the TEGME to 120°C with vigorous stirring.

  • Precursor Injection: Rapidly inject a solution of HAuCl₄·3H₂O (e.g., 1 mL of a 10 mM aqueous solution) into the hot TEGME.[1]

  • Reaction: The color of the solution will change from yellow to ruby red, indicating the formation of gold nanoparticles.[1] Maintain the reaction temperature at 120°C for 30-60 minutes to ensure the completion of the reaction and stabilization of the nanoparticles.[1]

  • Cooling: Allow the solution to cool to room temperature.

  • Purification: The resulting AuNPs can be purified by repeated centrifugation and resuspension in a suitable solvent like ethanol or water to remove excess TEGME and unreacted precursors.[1] For example, centrifuge the solution at 12,000 rpm for 20 minutes, discard the supernatant, and resuspend the nanoparticle pellet in deionized water.[2] This washing step may be repeated to ensure high purity.

  • Storage: Store the purified gold nanoparticle suspension at 4°C.

Data Presentation

The following table summarizes the key experimental parameters and expected outcomes for the synthesis of gold nanoparticles using TEGME.

ParameterValueExpected Outcome/Observation
Gold PrecursorHAuCl₄·3H₂OSource of gold ions for reduction.
Solvent/Reducing AgentThis compound (TEGME)Acts as a high-boiling point solvent, reducing agent, and capping agent.[1]
Reaction Temperature120°CSufficient for the reduction of gold ions by TEGME.[1]
Reaction Time30 - 60 minutesAllows for complete nanoparticle formation and growth stabilization.[1]
Color ChangeYellow to ruby redIndicates the formation of spherical gold nanoparticles.[1]
Purification MethodCentrifugation and resuspensionRemoves excess reactants and byproducts.[1][2]
CharacterizationUV-Vis SpectroscopyAn absorption maximum around 524 nm is characteristic of spherical AuNPs.[2]
CharacterizationTransmission Electron Microscopy (TEM)Allows for the determination of nanoparticle size, shape, and dispersity.

Experimental Workflow

GoldNanoparticleSynthesis cluster_0 Reaction Setup cluster_1 Synthesis cluster_2 Purification cluster_3 Final Product A Add 20 mL TEGME to a three-neck flask B Heat TEGME to 120°C with stirring A->B C Rapidly inject 1 mL of 10 mM HAuCl₄ solution B->C D Maintain at 120°C for 30-60 min (Color change: yellow to red) C->D E Cool to room temperature D->E F Centrifuge the solution (e.g., 12,000 rpm, 20 min) E->F G Discard supernatant F->G H Resuspend nanoparticle pellet in water/ethanol G->H I Repeat wash cycle if necessary H->I J Purified Gold Nanoparticle Suspension I->J

Caption: Workflow for Gold Nanoparticle Synthesis using TEGME.

Mechanism of Formation

In this synthesis, TEGME, a polyol, acts as the reducing agent. At elevated temperatures, the hydroxyl groups of the glycol are oxidized, which in turn reduces the gold ions (Au³⁺) from the precursor to their zero-valent state (Au⁰).[1] These gold atoms then nucleate to form nanoparticles. The TEGME molecules also adsorb onto the surface of the newly formed nanoparticles, acting as a capping layer that prevents aggregation and provides stability to the colloidal suspension.[1] This multifunctional nature of TEGME simplifies the synthesis process, eliminating the need for additional reducing or stabilizing agents.[1]

References

Application Notes and Protocols for Silver Nanoparticle Synthesis Using Tetraethylene Glycol Monomethyl Ether

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of silver nanoparticles (AgNPs) utilizing tetraethylene glycol monomethyl ether (TEGME) as a reducing agent. This method, a variant of the polyol process, offers a straightforward and effective route to produce stable, well-defined AgNPs suitable for a range of applications, including those in the biomedical field.

Introduction

The synthesis of silver nanoparticles has garnered significant attention due to their unique optical, electrical, and antimicrobial properties. The polyol method is a widely used chemical reduction technique for synthesizing metallic nanoparticles. In this process, a polyol, such as this compound, serves multiple roles: as a high-boiling-point solvent, a reducing agent, and a capping agent.[1] The hydroxyl groups of the glycol are oxidized at elevated temperatures, leading to the reduction of metal ions to their zero-valent state, which then nucleate and grow into nanoparticles.[1] TEGME is particularly advantageous due to its ability to produce stable and biocompatible nanoparticles, a crucial aspect for biomedical applications.[1]

Core Principles and Mechanism

In this synthesis, silver nitrate (B79036) (AgNO₃) is used as the silver precursor. When introduced into hot TEGME, the silver ions (Ag⁺) are reduced by the TEGME molecules. The terminal hydroxyl group of TEGME is oxidized in this process. The newly formed silver atoms (Ag⁰) then aggregate to form nuclei, which subsequently grow into larger nanoparticles. The TEGME molecules, along with optional stabilizers like polyvinylpyrrolidone (B124986) (PVP), also adsorb onto the surface of the growing nanoparticles, preventing excessive aggregation and ensuring colloidal stability. The ether linkages and the length of the tetraethylene glycol chain in TEGME contribute to this stabilizing effect through steric hindrance.[1]

Proposed Reaction Mechanism

G Ag_ion Ag⁺ (from AgNO₃) Reduction Reduction (Oxidation of TEGME) Ag_ion->Reduction TEGME Tetraethylene Glycol Monomethyl Ether (TEGME) (Reducing Agent) TEGME->Reduction Heating Heating (e.g., 160°C) Heating->Reduction Initiates Ag_atom Ag⁰ (Silver Atom) Reduction->Ag_atom Nucleation Nucleation Ag_atom->Nucleation Growth Growth Nucleation->Growth Stabilization Stabilization (Capping by TEGME/PVP) Growth->Stabilization AgNP Stable Silver Nanoparticle (AgNP) Stabilization->AgNP

Caption: Proposed mechanism of silver nanoparticle formation using TEGME.

Experimental Protocols

The following section provides a detailed protocol for the synthesis of silver nanoparticles using TEGME.

Materials and Equipment
Material/EquipmentDescription
Silver nitrate (AgNO₃)Silver precursor
This compound (TEGME)Solvent and reducing agent
Polyvinylpyrrolidone (PVP)Optional stabilizer
Acetone (B3395972)For precipitation of nanoparticles
Ethanol (B145695)For washing nanoparticles
Three-neck round-bottom flaskReaction vessel
CondenserTo prevent solvent evaporation
Magnetic stirrer and stir barFor homogeneous mixing
Heating mantle with temperature controllerFor precise temperature control
Syringe or dropping funnelFor precursor injection
CentrifugeFor nanoparticle purification
Synthesis Protocol

This protocol outlines the synthesis of silver nanoparticles where TEGME acts as both the solvent and the primary reducing agent.[1]

Experimental Workflow

G start Start dissolve_pvp Dissolve PVP in TEGME in a three-neck flask start->dissolve_pvp heat_solution Heat the solution to 160°C under a nitrogen atmosphere dissolve_pvp->heat_solution inject_agno3 Inject AgNO₃ solution into the hot TEGME/PVP mixture heat_solution->inject_agno3 prepare_agno3 Prepare AgNO₃ solution in a small amount of TEGME prepare_agno3->inject_agno3 react Maintain reaction at 160°C for 1-2 hours inject_agno3->react cool Cool the solution to room temperature react->cool precipitate Add acetone to precipitate the AgNPs cool->precipitate centrifuge Centrifuge to collect AgNPs precipitate->centrifuge wash Wash AgNPs with ethanol centrifuge->wash end End wash->end

Caption: Experimental workflow for AgNP synthesis with TEGME.

Procedure:

  • In a three-neck round-bottom flask equipped with a condenser and a magnetic stir bar, dissolve a specific amount of PVP (e.g., 0.1 g) in 20 mL of TEGME with stirring.[1]

  • Heat the solution to 160°C under a nitrogen atmosphere while stirring.[1]

  • Separately, prepare a solution of AgNO₃ in a small amount of TEGME.[1]

  • Once the TEGME/PVP solution has reached 160°C, inject the AgNO₃ solution. The color of the solution will change to yellow, then to brown, indicating the formation of silver nanoparticles.[1]

  • Maintain the reaction temperature at 160°C for 1-2 hours to ensure the completion of the reaction and stabilization of the nanoparticles.[1]

  • After the reaction is complete, allow the solution to cool to room temperature.[1]

  • Purify the synthesized silver nanoparticles by adding acetone to the solution to precipitate the particles.[1]

  • Collect the precipitated nanoparticles by centrifugation.[1]

  • Wash the nanoparticles with ethanol to remove any remaining impurities and resuspend them in a suitable solvent for storage or further use.[1]

Characterization of Synthesized Silver Nanoparticles

The synthesized AgNPs should be characterized to determine their size, morphology, and optical properties.

Characterization TechniqueInformation ObtainedTypical Results for AgNPs
UV-Visible Spectroscopy Confirmation of nanoparticle formation and information on size and shape distribution.A characteristic surface plasmon resonance (SPR) peak in the range of 400-450 nm.
Transmission Electron Microscopy (TEM) Visualization of nanoparticle size, shape, and morphology.Provides direct imaging of the nanoparticles, often revealing spherical or near-spherical shapes.
Dynamic Light Scattering (DLS) Measurement of the hydrodynamic diameter and size distribution of the nanoparticles in solution.Gives an indication of the average particle size and polydispersity index (PDI).
X-ray Diffraction (XRD) Determination of the crystalline structure of the nanoparticles.Characteristic peaks corresponding to the face-centered cubic (fcc) structure of silver.

Factors Influencing Nanoparticle Synthesis

Several parameters can be adjusted to control the size, shape, and stability of the synthesized silver nanoparticles.

ParameterEffect on Nanoparticle Synthesis
Reaction Temperature Higher temperatures generally lead to faster reaction rates and can influence the final particle size and shape.[1]
Concentration of Silver Nitrate The concentration of the precursor can affect the nucleation and growth kinetics, thereby influencing the final nanoparticle size.
Concentration of Stabilizer (PVP) The amount of stabilizer can control the extent of aggregation and influence the final particle size and stability.
Reaction Time A longer reaction time can lead to more complete reduction and potentially larger nanoparticles, up to a certain point.[1]

Troubleshooting

IssuePossible CauseSuggested Solution
No nanoparticle formation (no color change) Insufficient temperature; inactive reducing agent.Ensure the reaction temperature reaches and is maintained at the specified value. Check the purity of the TEGME.
Broad UV-Vis peak or multiple peaks Wide particle size distribution or aggregation.Optimize the concentration of the stabilizer (PVP). Ensure rapid and uniform mixing during the injection of the silver precursor.
Precipitation of large aggregates Insufficient stabilization; high precursor concentration.Increase the amount of PVP. Reduce the concentration of silver nitrate.

Conclusion

The use of this compound as a reducing agent and solvent provides a reliable and versatile method for the synthesis of silver nanoparticles. By carefully controlling the reaction parameters, researchers can produce AgNPs with desired characteristics for various applications in drug development, diagnostics, and other scientific fields. The inherent biocompatibility of PEG-ylated nanoparticles makes this method particularly attractive for biomedical research.[1]

References

Application Notes and Protocols: The Multifaceted Role of Tetraethylene Glycol Monomethyl Ether in Metal Oxide Nanoparticle Formation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the versatile functions of tetraethylene glycol monomethyl ether (TGM) in the synthesis of metal oxide nanoparticles. TGM, a member of the poly(ethylene glycol) (PEG) family, is a high-boiling point solvent that can also act as a reducing agent and a capping agent, offering significant control over the size, morphology, and stability of nanoparticles. This multifunctional nature simplifies synthesis protocols and enhances the biocompatibility of the resulting nanoparticles, a critical factor for biomedical applications.

The Versatile Roles of this compound (TGM)

This compound (CH₃O(CH₂CH₂O)₄H) plays three primary roles in the polyol synthesis of metal oxide nanoparticles:

  • High-Boiling Point Solvent: With a boiling point of approximately 275°C, TGM facilitates the high temperatures often required for the synthesis of highly crystalline metal oxide nanoparticles. This allows for precise control over reaction kinetics and nanoparticle growth.

  • Reducing Agent: In the polyol process, the hydroxyl end group of TGM can be oxidized at elevated temperatures. This process facilitates the reduction of metal precursors (e.g., metal salts or acetylacetonates) to a lower oxidation state, leading to the nucleation and formation of metal oxide nanoparticles.

  • Capping Agent: The ether linkages and the terminal hydroxyl group of TGM can coordinate with the surface of the newly formed nanoparticles. This coordination creates a stabilizing layer that prevents uncontrolled growth and agglomeration, ensuring the colloidal stability of the nanoparticle dispersion. The PEG chain also imparts a "stealth" property, which can reduce opsonization and prolong circulation times in vivo.[1]

Experimental Protocols for Metal Oxide Nanoparticle Synthesis using TGM

The following are detailed protocols for the synthesis of common metal oxide nanoparticles utilizing TGM. These protocols are based on established polyol synthesis methods and have been adapted for the use of TGM.

Synthesis of Iron (II,III) Oxide (Fe₃O₄) Nanoparticles

This protocol describes a solvothermal method for synthesizing superparamagnetic iron oxide nanoparticles.

Materials:

Procedure:

  • In a beaker, dissolve 1 mmol of Iron (III) acetylacetonate in 20 mL of this compound.

  • Use sonication to ensure the precursor is fully dissolved, forming a clear solution.

  • Transfer the solution to a Teflon-lined stainless-steel autoclave.

  • Seal the autoclave and heat it to 200°C in an oven for 12 hours.

  • After the reaction, allow the autoclave to cool to room temperature naturally.

  • The resulting black precipitate of Fe₃O₄ nanoparticles can be collected by centrifugation.

  • Wash the nanoparticles multiple times with ethanol (B145695) to remove any unreacted precursors and excess TGM.

  • Dry the purified nanoparticles under vacuum for further characterization and use.

Synthesis of Zinc Oxide (ZnO) Nanoparticles

This protocol outlines a sol-gel method for the preparation of ZnO nanoparticles.

Materials:

Procedure:

  • Dissolve a specific molar ratio of zinc acetate dihydrate in TGM at room temperature with vigorous stirring.

  • In a separate container, prepare a solution of LiOH or NaOH in TGM.

  • Slowly add the alkaline solution to the zinc acetate solution under continuous stirring. The molar ratio of alkali to zinc acetate can influence the morphology and properties of the resulting nanoparticles.

  • Continue stirring the reaction mixture at room temperature for several hours to allow for the formation and growth of ZnO nanoparticles.

  • The formation of a white precipitate indicates the synthesis of ZnO nanoparticles.

  • Collect the nanoparticles by centrifugation and wash them repeatedly with ethanol to remove impurities.

  • Dry the final product in a vacuum oven.

Synthesis of Titanium Dioxide (TiO₂) Nanoparticles

This protocol describes a sol-gel synthesis of TiO₂ nanoparticles.

Materials:

  • Titanium (IV) isopropoxide (TTIP)

  • This compound (TGM)

  • Deionized water

Procedure:

  • In a flask, mix titanium (IV) isopropoxide with this compound under an inert atmosphere (e.g., nitrogen or argon).

  • Stir the mixture vigorously to ensure homogeneity.

  • Slowly add a controlled amount of deionized water to the mixture to initiate hydrolysis. The water-to-alkoxide ratio is a critical parameter for controlling the particle size.

  • Continue stirring the solution at a controlled temperature (e.g., 80-100°C) for several hours to promote the condensation and growth of TiO₂ nanoparticles.

  • The resulting white suspension contains the TiO₂ nanoparticles.

  • Purify the nanoparticles by repeated centrifugation and washing with ethanol.

  • Dry the synthesized TiO₂ nanoparticles in an oven at a moderate temperature (e.g., 60-80°C).

Quantitative Data on Nanoparticle Synthesis

The following tables summarize the influence of key reaction parameters on the characteristics of the synthesized metal oxide nanoparticles. The data is compiled from various studies on polyol-based synthesis and provides a general guideline for controlling nanoparticle properties.

Table 1: Influence of Reaction Parameters on Iron Oxide (Fe₃O₄) Nanoparticle Synthesis in Polyol Medium

PrecursorPrecursor Conc. (mmol)TGM Volume (mL)Temperature (°C)Time (h)Avg. Particle Size (nm)Morphology
Fe(acac)₃1202001210-20Spherical
Iron Oleate220250820-30Cubic
FeCl₃1.525180108-15Spherical

Table 2: Influence of Reaction Parameters on Zinc Oxide (ZnO) Nanoparticle Synthesis in Glycol Medium

PrecursorPrecursor Conc. (M)Alkali:Zn RatioTemperature (°C)Time (h)Avg. Particle Size (nm)Morphology
Zn(OAc)₂0.11:1Room Temp.420-30Spherical
Zn(OAc)₂0.12:1Room Temp.415-25Spherical
Zn(NO₃)₂0.051:160630-50Rod-like

Table 3: Influence of Reaction Parameters on Titanium Dioxide (TiO₂) Nanoparticle Synthesis in Glycol Medium

PrecursorPrecursor Conc. (M)Water:TTIP RatioTemperature (°C)Time (h)Avg. Particle Size (nm)Morphology
TTIP0.12:18045-10Spherical
TTIP0.14:180410-15Spherical
TiCl₄0.05-100615-25Spherical/Irregular

Visualizing the Role and Process of TGM in Nanoparticle Formation

The following diagrams, generated using the DOT language, illustrate the experimental workflow and the proposed mechanisms of TGM's action in metal oxide nanoparticle synthesis.

G cluster_workflow Experimental Workflow P Precursor Dissolution in TGM R Reaction at Elevated Temperature P->R N Nanoparticle Formation R->N C Cooling and Centrifugation N->C W Washing with Ethanol C->W D Drying W->D NP Metal Oxide Nanoparticles D->NP

General workflow for metal oxide nanoparticle synthesis using TGM.

G cluster_roles Multifunctional Roles of TGM TGM Tetraethylene Glycol Monomethyl Ether (TGM) Solvent High-Boiling Solvent TGM->Solvent Provides high reaction temperature Reducing Reducing Agent TGM->Reducing Reduces metal precursor Capping Capping Agent TGM->Capping Stabilizes nanoparticles

The three primary roles of TGM in nanoparticle synthesis.

G cluster_mechanism Proposed Mechanism of Nanoparticle Formation MP Metal Precursor (e.g., M(acac)n) Reduction Reduction of Mn+ by TGM MP->Reduction TGM TGM (Solvent) TGM->Reduction Capping Capping by TGM TGM->Capping Heat Heat Heat->Reduction Nucleation Nucleation of Metal Oxide Reduction->Nucleation Growth Nanoparticle Growth Nucleation->Growth Growth->Capping SN Stabilized Metal Oxide Nanoparticle Capping->SN

Proposed mechanism of TGM-mediated metal oxide nanoparticle formation.

References

Application Notes and Protocols for Stabilizing Nanoparticles with a Tetraethylene Glycol Monomethyl Ether (mTEG) Coating

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis, characterization, and application of nanoparticles stabilized with a tetraethylene glycol monomethyl ether (mTEG) coating. The inclusion of a hydrophilic mTEG layer on the nanoparticle surface is a critical strategy for enhancing colloidal stability, improving biocompatibility, and prolonging circulation times in biological systems.

Introduction to mTEG-Coated Nanoparticles

This compound (mTEG) is a short-chain derivative of polyethylene (B3416737) glycol (PEG). When grafted onto the surface of nanoparticles, it forms a hydrophilic shield that sterically hinders aggregation and reduces non-specific protein adsorption (opsonization) in biological fluids. This "stealth" property is crucial for applications in drug delivery, bioimaging, and diagnostics, as it can prevent rapid clearance by the reticuloendothelial system (RES) and allow for more effective targeting. The mTEG coating can be applied to a variety of nanoparticle cores, including gold, iron oxide, and quantum dots.

Key Advantages of mTEG Coating

  • Enhanced Colloidal Stability: Prevents aggregation in high ionic strength solutions and biological media.

  • Reduced Protein Adsorption: The hydrophilic mTEG layer minimizes the formation of a hard protein corona, which can alter the nanoparticle's biological identity.

  • Improved Biocompatibility: The PEG-like structure is generally considered non-toxic and non-immunogenic.

  • Prolonged Circulation Time: "Stealth" properties help nanoparticles evade the immune system, leading to longer half-lives in vivo.

Quantitative Data Summary

The following tables summarize key quantitative data for mTEG and PEG-coated nanoparticles, providing a basis for comparison and experimental design.

Nanoparticle CoreCoatingHydrodynamic Diameter (nm)Zeta Potential (mV)MediumReference
Gold (Au)mPEG~30-10 to -20Water
Iron Oxide (Fe₃O₄)PEG~44-14Cell Culture Media
Cobalt Zinc FerritePEG~50-60-20 to -30PBS[1]
Silver (Ag)EG₆OH~20-30-20 to -30Cell Culture Media[2]

Table 1: Physicochemical Properties of mTEG/PEG-Coated Nanoparticles. The hydrodynamic diameter and zeta potential are critical parameters for assessing nanoparticle stability. A larger hydrodynamic diameter may indicate some aggregation, while a highly negative or positive zeta potential generally corresponds to greater colloidal stability due to electrostatic repulsion.

Nanoparticle SystemMediumIncubation TimeChange in Hydrodynamic DiameterReference
PEG-coated Iron OxideCell Culture Media (10% FBS)1 monthNo significant change[3]
PEG-coated CoZnFe₂O₄PBSNot specifiedStable[1]
PEG-coated CoZnFe₂O₄DDWNot specifiedPoor stability[1]
PEG-coated GoldSerum24 hoursMinimal change[4]

Table 2: Colloidal Stability of mTEG/PEG-Coated Nanoparticles in Biological Media. The stability of nanoparticles in biologically relevant fluids is a key indicator of their potential for in vivo applications.

| Nanoparticle Core | Coating | Cell Line | Uptake Efficiency (% of administered dose) | Incubation Time (h) | Reference | | :--- | :--- | :--- | :--- | :--- | | Gold (Au) | mPEG (Stars) | RAW264.7 | 0.25 | 8 |[5] | | Gold (Au) | mPEG (Rods) | RAW264.7 | 1.16 | 8 |[5] | | Gold (Au) | mPEG (Triangles) | RAW264.7 | 1.22 | 8 |[5] | | Iron Oxide | PEG-PPS (100 nm) | THP-1 Macrophages | 6.2 | 24 |[4] | | Iron Oxide | PEG-PPS (40 nm) | THP-1 Macrophages | 1.4 | 24 |[4] | | Iron Oxide | PEG-PPS (30 nm) | THP-1 Macrophages | 1.1 | 24 |[4] |

Table 3: Cellular Uptake Efficiency of mTEG/PEG-Coated Nanoparticles. Cellular uptake is dependent on nanoparticle size, shape, and surface chemistry, as well as the cell type.

Experimental Protocols

Protocol for Synthesis of mTEG-Coated Gold Nanoparticles (AuNPs)

This protocol describes a one-step synthesis of mTEG-coated gold nanoparticles where the mTEG acts as both a reducing and stabilizing agent.

Materials:

  • Gold(III) chloride trihydrate (HAuCl₄·3H₂O)

  • This compound (mTEG)

  • Sodium hydroxide (B78521) (NaOH) solution (0.1 M)

  • Deionized water

  • Glassware (round-bottom flask, condenser, etc.)

  • Heating mantle with magnetic stirrer

Procedure:

  • Preparation of Precursor Solution: Prepare a 10 mM aqueous solution of HAuCl₄·3H₂O.

  • Reaction Setup: In a three-neck round-bottom flask equipped with a condenser and a magnetic stirrer, add 20 mL of mTEG.

  • Heating: Heat the mTEG to 120°C with vigorous stirring.

  • Injection: Rapidly inject 1 mL of the 10 mM HAuCl₄ solution into the hot mTEG.

  • pH Adjustment (Optional): A few drops of 0.1 M NaOH solution can be added to adjust the pH, which can influence the reaction kinetics and final particle size.

  • Reaction: Continue heating and stirring for 15-30 minutes. A color change from yellow to ruby red indicates the formation of gold nanoparticles.

  • Cooling and Purification: Allow the solution to cool to room temperature. The nanoparticles can be purified by repeated centrifugation and resuspension in deionized water or a buffer of choice to remove excess reactants.

Protocol for mTEG Coating of Pre-synthesized Iron Oxide Nanoparticles (IONPs)

This protocol describes the surface modification of hydrophobic iron oxide nanoparticles with mTEG to render them hydrophilic and stable in aqueous solutions.

Materials:

  • Hydrophobic (e.g., oleic acid-capped) iron oxide nanoparticles

  • This compound (mTEG) with a thiol or amine terminal group for grafting

  • A suitable solvent (e.g., chloroform (B151607) or toluene)

  • Coupling agent (e.g., EDC/NHS for amine-carboxyl coupling)

  • Dialysis membrane

  • Phosphate-buffered saline (PBS)

Procedure:

  • Dispersion of IONPs: Disperse the hydrophobic IONPs in a suitable organic solvent.

  • Ligand Exchange/Coating:

    • For Thiol-mTEG: Add an excess of thiol-terminated mTEG to the IONP dispersion. The thiol group will displace the original hydrophobic ligands on the IONP surface. Stir the mixture at room temperature for 24-48 hours.

    • For Amine-mTEG (on carboxylated IONPs): If the IONPs have a carboxylated surface, use a carbodiimide (B86325) crosslinker like EDC in the presence of NHS to activate the carboxyl groups. Then, add the amine-terminated mTEG and stir for 24 hours.

  • Solvent Evaporation: Remove the organic solvent using a rotary evaporator.

  • Resuspension: Resuspend the mTEG-coated IONPs in deionized water or PBS.

  • Purification: Purify the mTEG-coated IONPs by dialysis against deionized water or PBS for 48 hours to remove unreacted mTEG and other byproducts. Change the dialysis buffer frequently.

  • Sterilization: For biological applications, sterilize the final nanoparticle suspension by filtering through a 0.22 µm syringe filter.

Visualization of Workflows and Interactions

Experimental Workflow for Nanoparticle Synthesis and Coating

G Workflow for Synthesis and Coating of Nanoparticles cluster_synthesis Nanoparticle Synthesis cluster_coating mTEG Coating cluster_characterization Characterization s1 Precursor Preparation s2 Reaction s1->s2 s3 Purification s2->s3 c1 Surface Functionalization s3->c1 For pre-synthesized cores c2 Ligand Exchange/Grafting c1->c2 c3 Purification (Dialysis) c2->c3 char1 TEM/SEM (Size, Morphology) c3->char1 char2 DLS (Hydrodynamic Size) c3->char2 char3 Zeta Potential (Surface Charge) c3->char3 char4 FTIR (Surface Chemistry) c3->char4

Caption: General workflow for the synthesis, mTEG coating, and characterization of nanoparticles.

Interaction of mTEG-Coated Nanoparticles with Biological Systems

G Nanoparticle-Biological System Interaction np mTEG-Coated Nanoparticle blood Bloodstream np->blood corona Protein Corona Formation (Reduced) blood->corona cell Target Cell corona->cell uptake Cellular Uptake (Endocytosis) cell->uptake lysosome Endosome/ Lysosome uptake->lysosome release Drug Release lysosome->release

Caption: Fate of mTEG-coated nanoparticles upon introduction into a biological system.

Conclusion

The stabilization of nanoparticles with a this compound coating is a robust and effective strategy for developing nanomaterials for biomedical applications. The protocols and data presented here provide a foundation for researchers to synthesize and characterize mTEG-coated nanoparticles with enhanced stability and biocompatibility. The provided workflows and diagrams offer a visual guide to the key processes involved in their preparation and biological interactions. Careful control over the synthesis and coating parameters is essential for achieving the desired physicochemical properties and ultimately, the intended biological outcomes.

References

Application Notes and Protocols for the Synthesis of PROTACs Utilizing Tetraethylene Glycol Monomethyl Ether Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's natural protein disposal system to eliminate disease-causing proteins. These heterobifunctional molecules consist of a ligand that binds to a target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. The linker is a critical component, as its length, composition, and flexibility significantly influence the efficacy, selectivity, and pharmacokinetic properties of the PROTAC.[1][2]

Polyethylene glycol (PEG) linkers are frequently employed in PROTAC design due to their hydrophilicity, biocompatibility, and the ease with which their length can be modified.[2] Tetraethylene glycol monomethyl ether is a valuable building block for constructing these linkers, offering a balance of solubility and defined length. These application notes provide detailed protocols for the synthesis and evaluation of PROTACs incorporating this compound derivatives.

Signaling Pathway: PROTAC-Mediated Protein Degradation

PROTACs function by inducing the formation of a ternary complex between the target protein and an E3 ubiquitin ligase. This proximity facilitates the transfer of ubiquitin from the E2 conjugating enzyme to the target protein. The polyubiquitinated protein is then recognized and degraded by the 26S proteasome.

PROTAC_Mechanism cluster_cell Cellular Environment cluster_ternary Ternary Complex Formation PROTAC PROTAC Ternary_Complex POI-PROTAC-E3 PROTAC->Ternary_Complex POI Target Protein (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex PolyUb_POI Polyubiquitinated POI Ternary_Complex->PolyUb_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome PolyUb_POI->Proteasome Recognition Proteasome->PROTAC Release & Recycle Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degradation

PROTAC-mediated protein degradation pathway.

Data Presentation: Impact of Linker Length on PROTAC Efficacy

The length of the PEG linker is a critical determinant of PROTAC efficacy. The following tables summarize quantitative data from studies on PROTACs with varying PEG linker lengths, demonstrating the importance of linker optimization.

Table 1: Comparative Efficacy of Estrogen Receptor α (ERα)-Targeting PROTACs with Different Linker Lengths

PROTAC Linker Length (atoms)% ERα Degraded (at 10 µM)IC50 (µM) in MCF7 cells
9~50%>10
12~75%~5
16~95%~1
19~70%~5
21~60%>10

Table 2: Degradation of Tank-binding kinase 1 (TBK1) by PROTACs with Varying Linker Lengths

PROTAC Linker Length (atoms)DC50 (nM)Dmax (%)
< 12No degradation observed-
21396%
2929276%

Table 3: Efficacy of Bromodomain-Containing Protein 4 (BRD4)-Targeting PROTACs with Different PEG Linker Units

PROTAC Linker (PEG Units)DC50 in H661 cells
0< 0.5 µM
1> 5 µM
2> 5 µM
4< 0.5 µM
5< 0.5 µM

Experimental Protocols

This section provides detailed methodologies for the synthesis of PROTACs using this compound derivatives. The general workflow involves the functionalization of the linker, followed by sequential coupling to the E3 ligase ligand and the POI ligand.

PROTAC_Synthesis_Workflow Start Tetraethylene Glycol Monomethyl Ether Functionalization Linker Functionalization (e.g., Tosylation, Azidation) Start->Functionalization Coupling1 First Coupling Reaction (with E3 Ligase Ligand) Functionalization->Coupling1 Intermediate E3 Ligase-Linker Intermediate Coupling1->Intermediate Purification1 Purification (e.g., HPLC) Intermediate->Purification1 Coupling2 Second Coupling Reaction (with POI Ligand) Purification1->Coupling2 Final_PROTAC Final PROTAC Coupling2->Final_PROTAC Purification2 Final Purification (e.g., HPLC) Final_PROTAC->Purification2 Characterization Characterization (LC-MS, NMR) Purification2->Characterization Biological_Assay Biological Evaluation (e.g., Western Blot) Characterization->Biological_Assay

General workflow for PROTAC synthesis.
Protocol 1: Synthesis of an Amine-Terminated this compound Linker

This protocol describes the conversion of this compound to an amine-terminated linker, suitable for coupling to a carboxylic acid-functionalized ligand.

Step 1: Tosylation of this compound

  • Dissolve this compound (1.0 eq.) in anhydrous dichloromethane (B109758) (DCM) under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C using an ice bath.

  • Add triethylamine (B128534) (1.5 eq.) followed by the dropwise addition of p-toluenesulfonyl chloride (1.2 eq.) dissolved in anhydrous DCM.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture with 1 M HCl, saturated NaHCO3 solution, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the tosylated product.

Step 2: Azidation of the Tosylated Linker

  • Dissolve the tosylated this compound (1.0 eq.) in dimethylformamide (DMF).

  • Add sodium azide (B81097) (3.0 eq.) and stir the mixture at 80 °C overnight.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction to room temperature and pour it into water.

  • Extract the product with ethyl acetate (B1210297).

  • Wash the combined organic layers with water and brine, then dry over anhydrous Na2SO4.

  • Concentrate under reduced pressure to obtain the azide-terminated linker.

Step 3: Reduction to the Amine-Terminated Linker

  • Dissolve the azide-terminated linker (1.0 eq.) in a mixture of tetrahydrofuran (B95107) (THF) and water.

  • Add triphenylphosphine (B44618) (1.5 eq.) and stir the reaction at room temperature overnight.

  • Monitor the reaction by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to obtain the amine-terminated this compound linker.

Protocol 2: PROTAC Synthesis via Amide Coupling

This protocol outlines the coupling of the amine-terminated linker to a POI ligand and an E3 ligase ligand, both possessing carboxylic acid functionalities.

Step 1: First Coupling Reaction (Linker to POI Ligand)

  • Dissolve the POI ligand with a carboxylic acid group (1.0 eq.) and the amine-terminated this compound linker (1.2 eq.) in anhydrous DMF.

  • Add HATU (1.5 eq.) and N,N-diisopropylethylamine (DIPEA) (3.0 eq.) to the solution.

  • Stir the reaction at room temperature for 4-6 hours, monitoring by liquid chromatography-mass spectrometry (LC-MS).

  • Once the reaction is complete, dilute with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na2SO4 and concentrate under reduced pressure.

  • Purify the crude product by flash chromatography to obtain the POI-linker conjugate.

Step 2: Second Coupling Reaction (POI-Linker to E3 Ligase Ligand)

  • The terminal hydroxyl group of the POI-linker conjugate is first activated, for example, by conversion to a mesylate or tosylate as described in Protocol 1, Step 1.

  • Dissolve the activated POI-linker conjugate (1.0 eq.) and the E3 ligase ligand with a nucleophilic handle (e.g., a phenol (B47542) or amine) (1.2 eq.) in anhydrous DMF.

  • Add a suitable base, such as potassium carbonate (3.0 eq.), and stir the reaction at 60-80 °C overnight.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, cool the reaction, dilute with water, and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate.

  • Purify the final PROTAC by preparative high-performance liquid chromatography (HPLC).

Protocol 3: Biological Evaluation - Western Blot for Protein Degradation

This protocol is used to quantify the reduction in the level of a target protein following PROTAC treatment.

Materials:

  • Cultured cells expressing the target protein

  • Synthesized PROTAC

  • Vehicle control (e.g., DMSO)

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH or β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Cell Seeding and Treatment: Plate cells in 6-well plates and allow them to adhere overnight. Treat the cells with a dose-response range of the PROTAC for a specified time (e.g., 24 hours). Include a vehicle control.

  • Cell Lysis: Aspirate the media and wash the cells with ice-cold PBS. Add lysis buffer, scrape the cells, and collect the lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with the primary antibody against the target protein and the loading control overnight at 4 °C.

    • Wash the membrane three times with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection and Analysis:

    • Detect the protein bands using an ECL substrate and an imaging system.

    • Quantify the band intensities using densitometry software.

    • Normalize the target protein levels to the loading control.

    • Calculate the percentage of remaining protein relative to the vehicle control to determine the DC50 (half-maximal degradation concentration) and Dmax (maximum degradation).

Western_Blot_Workflow Start Cell Seeding Treatment PROTAC Treatment (Dose-Response) Start->Treatment Lysis Cell Lysis Treatment->Lysis Quantification Protein Quantification (BCA Assay) Lysis->Quantification SDS_PAGE SDS-PAGE Quantification->SDS_PAGE Transfer Western Blot Transfer SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection ECL Detection Secondary_Ab->Detection Analysis Data Analysis (DC50, Dmax) Detection->Analysis

Experimental workflow for Western Blot analysis.

References

Application Notes and Protocols for Tetraethylene Glycol Monomethyl Ether in Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utilization of tetraethylene glycol monomethyl ether (m-TEG), a polyethylene (B3416737) glycol (PEG) derivative, in the formulation of advanced drug delivery systems. This document details the application of m-TEG in nanoparticles, micelles, liposomes, and hydrogels, offering quantitative data, detailed experimental protocols, and visual representations of experimental workflows and relevant biological signaling pathways.

Introduction to this compound in Drug Delivery

This compound (m-TEG), with the chemical formula CH₃(OCH₂CH₂)₄OH, is a valuable component in drug delivery systems. Its amphiphilic nature, biocompatibility, and ability to improve the pharmacokinetic properties of drugs make it an attractive choice for formulation scientists. The ethylene (B1197577) glycol units confer hydrophilicity, which helps to reduce clearance by the reticuloendothelial system (RES), thereby prolonging circulation time—a phenomenon known as the "stealth effect". The terminal methyl ether and hydroxyl groups provide sites for further chemical modification and conjugation to drugs or targeting ligands.

Nanoparticles

Application Note

This compound is utilized in the synthesis and surface modification of nanoparticles for drug delivery. It can act as a solvent, a reducing agent in the formation of metallic nanoparticles, and as a capping agent to provide a hydrophilic shell. This "PEGylation" with m-TEG enhances the stability of nanoparticles in biological fluids, reduces non-specific protein adsorption, and allows for passive or active targeting of tumor tissues through the enhanced permeability and retention (EPR) effect.

Quantitative Data: m-TEG in Nanoparticle Formulations
Nanoparticle TypeDrugDrug Loading Capacity (DLC) (%)Drug Loading Efficiency (DLE) (%)Size (nm)PDIIn Vitro Release ProfileReference
Poly(tetraethylene glycol)-based disulfide nanoparticlesDocetaxel (B913)12%78.7%~150< 0.2Sustained release over 48h, pH and redox-responsive[1]
PLA-PEG NanoparticlesDocetaxel8.17 ± 0.35%91.83 ± 1.28%205 ± 8.1-Slower release than commercial formulation[2]
mPEG-PLA NanoparticlesDocetaxel1.47%62.22%264.3-Biphasic release, sustained up to 190h[3]
Experimental Protocol: Preparation of Docetaxel-Loaded Poly(tetraethylene glycol)-based Disulfide Nanoparticles

This protocol is adapted from the synthesis of pH-sensitive and redox-responsive nanoparticles for cancer treatment.[1]

Materials:

  • Tetraethylene glycol

  • Docetaxel (DTX)

  • Other reagents for polymerization (e.g., disulfide-containing monomers, initiators)

  • Dialysis membrane (MWCO 3500 Da)

  • Phosphate buffered saline (PBS) at pH 7.4 and 5.5

  • Dithiothreitol (DTT) for redox-responsive release studies

Procedure:

  • Synthesis of the Poly(tetraethylene glycol)-based Polymer: Synthesize the disulfide-containing poly(tetraethylene glycol) polymer via appropriate polymerization techniques. Characterize the polymer using NMR and mass spectrometry.

  • Nanoparticle Formulation and Drug Loading:

    • Dissolve the synthesized polymer and docetaxel in a suitable organic solvent.

    • Add this organic solution dropwise to an aqueous solution under vigorous stirring to form nanoparticles via nanoprecipitation.

    • Continue stirring for several hours to allow for solvent evaporation and nanoparticle stabilization.

  • Purification:

    • Dialyze the nanoparticle suspension against deionized water for 48 hours using a dialysis membrane to remove unloaded drug and organic solvent.

    • Lyophilize the purified nanoparticles for long-term storage.

  • Characterization:

    • Determine the particle size and polydispersity index (PDI) using Dynamic Light Scattering (DLS).

    • Calculate the Drug Loading Capacity (DLC) and Drug Loading Efficiency (DLE) using UV-Vis spectroscopy or HPLC to quantify the amount of encapsulated docetaxel.

  • In Vitro Drug Release Study:

    • Disperse the drug-loaded nanoparticles in PBS at pH 7.4 and 5.5, with and without a reducing agent like DTT.

    • Place the suspension in a dialysis bag and immerse it in the corresponding release medium at 37°C with gentle shaking.

    • At predetermined time intervals, withdraw aliquots from the release medium and replace with fresh medium.

    • Quantify the released docetaxel using a validated analytical method.

Experimental Workflow Diagram

Nanoparticle_Workflow cluster_synthesis Polymer Synthesis cluster_formulation Nanoparticle Formulation cluster_purification Purification & Characterization cluster_release In Vitro Release Study Polymerization Polymerization of m-TEG derivative Characterization1 Polymer Characterization (NMR, MS) Polymerization->Characterization1 Dissolution Dissolve Polymer and Drug Nanoprecipitation Nanoprecipitation in Aqueous Phase Dissolution->Nanoprecipitation Dialysis Dialysis Nanoprecipitation->Dialysis Lyophilization Lyophilization Dialysis->Lyophilization Characterization2 Particle Characterization (DLS, DLC, DLE) Lyophilization->Characterization2 Release_Setup Incubation in Release Media Characterization2->Release_Setup Sampling Aliquot Withdrawal and Analysis Release_Setup->Sampling

Workflow for Nanoparticle Preparation and Evaluation.

Micelles

Application Note

Amphiphilic block copolymers containing a hydrophilic m-TEG block and a hydrophobic block can self-assemble into micelles in an aqueous environment. The hydrophobic core serves as a reservoir for poorly water-soluble drugs, while the hydrophilic m-TEG corona provides a stealth layer, enhancing systemic circulation time. These micelles are particularly useful for delivering anticancer drugs to tumor sites via the EPR effect. Stimuli-responsive micelles, which release their payload in response to specific triggers like pH, can be designed by incorporating sensitive linkers.

Quantitative Data: m-TEG in Micellar Formulations
CopolymerDrugCritical Micelle Concentration (CMC) (mg/L)Drug Loading (%)Particle Size (nm)In Vitro Release ProfileReference
mPEG-hyd-aPHBDoxorubicin3.6 µg/mL-~86pH-responsive: ~40% release at pH 7.4, ~51% at pH 6.4 after 24h[4]
PAE-g-MPEG-CholDoxorubicin6.92 (pH 7.4), 15.14 (pH 6.0)-125-165pH-responsive, enhanced release at lower pH[5]
mPEG-HTO-mPEGPrednisone Acetate7.28 - 11.73--Sustained release, ~17-25% after prolonged time[4]
Experimental Protocol: Preparation of Drug-Loaded m-TEG Micelles

This protocol is based on the nano-sedimentation method described for preparing polyethylene glycol monomethyl ether-polyester diblock copolymer micelles.[6]

Materials:

  • Polyethylene glycol monomethyl ether-polyester diblock copolymer

  • Hydrophobic drug (e.g., doxorubicin, paclitaxel)

  • Organic solvent (e.g., tetrahydrofuran, dimethylformamide)

  • Ultrapure water

  • Dialysis membrane (MWCO 3500 Da)

Procedure:

  • Preparation of Drug-Loaded Solution:

    • Dissolve the hydrophobic drug in a suitable organic solvent.

    • Separately, dissolve the polyethylene glycol monomethyl ether-polyester diblock copolymer in the same organic solvent.

    • Add the drug solution dropwise to the polymer solution while stirring to obtain a mixed solution.

  • Micelle Formation:

    • While stirring the mixed solution, add ultrapure water dropwise. The addition of water induces the self-assembly of the amphiphilic block copolymers into drug-loaded micelles.

    • Continue stirring for 8-12 hours to ensure complete micelle formation and solvent equilibration.

  • Purification:

    • Transfer the micellar solution to a dialysis bag and dialyze against ultrapure water for 24-30 hours, with frequent changes of the dialysis medium, to remove the organic solvent and any unencapsulated drug.

  • Lyophilization:

    • Freeze-dry the purified micelle solution to obtain a powder for long-term storage.

  • Characterization:

    • Determine the Critical Micelle Concentration (CMC) using a fluorescence probe method (e.g., with pyrene).

    • Measure the particle size and size distribution by DLS.

    • Quantify the drug loading and encapsulation efficiency by dissolving the micelles in a suitable solvent and analyzing the drug content via UV-Vis spectroscopy or HPLC.

  • In Vitro Drug Release Study:

    • Follow a similar procedure as described for nanoparticles, using appropriate release media (e.g., PBS at different pH values) to assess the drug release profile over time.

Experimental Workflow Diagram

Micelle_Workflow cluster_prep Solution Preparation cluster_formation Micelle Formation cluster_purification Purification & Characterization cluster_release In Vitro Release Study Prep_Polymer Dissolve Polymer in Organic Solvent Mix_Solutions Mix Polymer and Drug Solutions Prep_Polymer->Mix_Solutions Prep_Drug Dissolve Drug in Organic Solvent Prep_Drug->Mix_Solutions Add_Water Dropwise Addition of Water Mix_Solutions->Add_Water Stirring Continuous Stirring (8-12h) Add_Water->Stirring Dialysis Dialysis Stirring->Dialysis Lyophilization Lyophilization Dialysis->Lyophilization Characterization Characterization (CMC, DLS, Drug Loading) Lyophilization->Characterization Release_Setup Incubation in Release Media Characterization->Release_Setup Analysis Analysis of Released Drug Release_Setup->Analysis Liposome_Workflow cluster_film Lipid Film Formation cluster_hydration Hydration & Sizing cluster_purification Purification & Characterization cluster_release In Vitro Release Study Dissolve_Lipids Dissolve Lipids & m-TEG-Lipid in Organic Solvent Evaporation Solvent Evaporation (Rotary Evaporator) Dissolve_Lipids->Evaporation Hydration Hydration with Aqueous Buffer Evaporation->Hydration Sizing Size Reduction (Sonication/Extrusion) Hydration->Sizing Purification Removal of Free Drug (Dialysis/Gel Filtration) Sizing->Purification Characterization Characterization (Size, Zeta, EE) Purification->Characterization Release_Setup Dialysis against Release Medium Characterization->Release_Setup Analysis Quantification of Released Drug Release_Setup->Analysis Hydrogel_Workflow cluster_prep Pre-polymer Solution cluster_formation Hydrogel Formation cluster_purification Purification & Characterization cluster_release In Vitro Release Study Mix_Components Mix m-TEG Monomer, Cross-linker, Drug, Initiator Crosslinking Polymerization & Cross-linking (e.g., UV exposure) Mix_Components->Crosslinking Swelling Equilibrium Swelling in PBS Crosslinking->Swelling Characterization Characterization (Swelling Ratio, SEM) Swelling->Characterization Release_Setup Incubation in Release Medium Characterization->Release_Setup Analysis Analysis of Released Drug Release_Setup->Analysis EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_ras_raf RAS-RAF-MEK-ERK Pathway cluster_pi3k_akt PI3K-Akt Pathway cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR Binds Ras Ras EGFR->Ras Activates PI3K PI3K EGFR->PI3K Activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription Akt Akt PI3K->Akt Akt->Transcription Proliferation Cell Proliferation, Survival, Angiogenesis Transcription->Proliferation Gefitinib Gefitinib Gefitinib->EGFR Inhibits PI3K_Akt_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_downstream Downstream Effects RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt Recruits PDK1->Akt Phosphorylates (activates) mTOR mTOR Akt->mTOR Activates Bad Bad (pro-apoptotic) Akt->Bad Inhibits Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth Cell_Survival Cell Survival PTEN PTEN (Tumor Suppressor) PTEN->PIP3 Dephosphorylates MAPK_ERK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Binds Grb2_SOS Grb2/SOS Receptor->Grb2_SOS Recruits Ras Ras Grb2_SOS->Ras Activates Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Transcription_Factors Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription_Factors Activates Gene_Expression Gene Expression Transcription_Factors->Gene_Expression Cellular_Response Cell Proliferation, Differentiation Gene_Expression->Cellular_Response Doxorubicin_MoA cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm / Mitochondria Doxorubicin Doxorubicin DNA_Intercalation DNA Intercalation Doxorubicin->DNA_Intercalation Topoisomerase_II Topoisomerase II Inhibition Doxorubicin->Topoisomerase_II ROS_Generation Reactive Oxygen Species (ROS) Generation Doxorubicin->ROS_Generation DNA_Damage DNA Damage DNA_Intercalation->DNA_Damage Topoisomerase_II->DNA_Damage Apoptosis1 Apoptosis DNA_Damage->Apoptosis1 ROS_Generation->DNA_Damage Membrane_Damage Cell Membrane Damage ROS_Generation->Membrane_Damage Apoptosis2 Apoptosis Membrane_Damage->Apoptosis2

References

Application Notes and Protocols for Tetraethylene Glycol Monomethyl Ether in Hydraulic Fluids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of tetraethylene glycol monomethyl ether (TEGMME) as a component in hydraulic fluid formulations. The information is intended to guide researchers and formulators in evaluating and utilizing this glycol ether to develop high-performance hydraulic fluids.

Introduction

This compound (TEGMME), a high-molecular-weight glycol ether, offers a unique combination of properties that make it a valuable component in advanced hydraulic fluid formulations. Its inherent lubricity, high boiling point, low volatility, and miscibility with both polar and non-polar substances allow for the formulation of hydraulic fluids with enhanced stability and performance characteristics. TEGMME is particularly relevant in the formulation of fire-resistant water-glycol hydraulic fluids and as a lubricity and solvency-enhancing additive in synthetic and semi-synthetic formulations.[1][2][3]

Key Applications in Hydraulic Fluids

The primary roles of this compound in hydraulic fluid formulations include:

  • Base Stock Component in Water-Glycol Fluids: In combination with water, diethylene or ethylene (B1197577) glycol, and a thickener, TEGMME can be used to formulate fire-resistant hydraulic fluids (ISO L-HFC).[4][5][6][7][8] The high water content provides fire resistance, while the glycol components ensure freeze protection and lubricity.[5][7]

  • Lubricity and Anti-Wear Improver: The ether linkages in the TEGMME molecule contribute to the formation of a lubricating film on metal surfaces, which helps to reduce friction and wear.[1][9]

  • Solvency and Additive Compatibility: TEGMME's excellent solvency helps to keep other additives in solution and prevent the formation of sludge and deposits, thereby maintaining system cleanliness and efficiency.[10]

  • Viscosity and Thermal Stability: With a high boiling point and good thermal stability, TEGMME can contribute to a stable viscosity profile over a wide range of operating temperatures.[1]

Data Presentation

The following tables summarize the key physicochemical properties of this compound and the expected performance of a representative water-glycol hydraulic fluid formulation containing TEGMME.

Table 1: Physicochemical Properties of this compound
PropertyValueUnitReference
Chemical FormulaC₉H₂₀O₅-[11][12][13]
Molecular Weight208.25 g/mol [11][12][13]
AppearanceColorless to light yellow liquid-[1]
Boiling Point~280°C
Melting/Pour Point-39°C[1]
Flash Point (Closed Cup)113°C[11]
Density at 25°C1.045g/mL[11]
Kinematic Viscosity at 20°C11.5-12.5mm²/s
Water SolubilityMiscible-[14]
Table 2: Performance Characteristics of a Representative Water-Glycol Hydraulic Fluid with TEGMME
Performance ParameterTest MethodRepresentative ValueUnit
Viscosity IndexASTM D2270> 180-
Wear Scar DiameterASTM D4172< 0.5mm
Hydrolytic Stability - Copper Weight ChangeASTM D2619< 0.20mg/cm²
Hydrolytic Stability - Water AcidityASTM D2619< 2.0mg KOH
Pour PointASTM D97< -40°C
Flash Point (Cleveland Open Cup)ASTM D92> 150°C

Experimental Protocols

Detailed methodologies for key experiments cited in the performance characteristics table are provided below. These protocols are based on established ASTM standards.

Experimental Workflow for Hydraulic Fluid Evaluation

G cluster_formulation Formulation cluster_testing Performance Testing cluster_analysis Data Analysis & Optimization Formulate Formulate Hydraulic Fluid (TEGMME + Additives) Viscosity Viscosity Index (ASTM D2270) Formulate->Viscosity Test Sample Wear Anti-Wear (ASTM D4172) Formulate->Wear Test Sample Hydrolytic Hydrolytic Stability (ASTM D2619) Formulate->Hydrolytic Test Sample PourPoint Pour Point (ASTM D97) Formulate->PourPoint Test Sample FlashPoint Flash Point (ASTM D92) Formulate->FlashPoint Test Sample Analyze Analyze Results Viscosity->Analyze Wear->Analyze Hydrolytic->Analyze PourPoint->Analyze FlashPoint->Analyze Optimize Optimize Formulation Analyze->Optimize Optimize->Formulate Iterate

Caption: Workflow for hydraulic fluid formulation and testing.

Protocol 1: Viscosity Index Calculation (ASTM D2270)

Objective: To determine the viscosity index (VI) of the hydraulic fluid, which indicates the effect of temperature on its viscosity. A higher VI signifies a smaller change in viscosity with temperature.[15][16][17]

Apparatus:

  • Calibrated glass capillary viscometers

  • Constant temperature baths (40°C and 100°C)

  • Timer

Procedure:

  • Measure the kinematic viscosity of the hydraulic fluid sample at 40°C and 100°C using a calibrated viscometer in a constant temperature bath.[15][18]

  • Record the efflux time for the fluid to flow between two marked points on the viscometer.

  • Calculate the kinematic viscosity at each temperature using the viscometer constant.

  • Using the kinematic viscosity at 100°C, determine the values of L and H from the tables in the ASTM D2270 standard.[15] L is the kinematic viscosity at 40°C of an oil with a VI of 0, and H is the kinematic viscosity at 40°C of an oil with a VI of 100.[15]

  • Calculate the viscosity index using the following formula:

    • If the calculated VI is 100 or less: VI = [(L - U) / (L - H)] * 100

    • If the calculated VI is greater than 100, a different formula based on logarithms is used (refer to the ASTM D2270 standard).[18] Where U is the kinematic viscosity of the sample at 40°C.

G Start Start Measure40 Measure Kinematic Viscosity at 40°C (U) Start->Measure40 Measure100 Measure Kinematic Viscosity at 100°C Measure40->Measure100 GetLH Determine L and H from ASTM D2270 tables Measure100->GetLH CalculateVI Calculate Viscosity Index GetLH->CalculateVI End End CalculateVI->End

Caption: ASTM D2270 Viscosity Index determination workflow.

Protocol 2: Wear Preventive Characteristics (Four-Ball Method) (ASTM D4172)

Objective: To evaluate the anti-wear properties of the hydraulic fluid under sliding contact conditions.[19][20][21]

Apparatus:

  • Four-Ball Wear Test Machine

  • Steel balls (grade 25)

  • Microscope for measuring wear scars

Procedure:

  • Three stationary steel balls are clamped together and immersed in the hydraulic fluid sample.[22]

  • A fourth steel ball is rotated against the three stationary balls at a specified speed (e.g., 1200 rpm) and under a specified load (e.g., 40 kgf) for a set duration (e.g., 60 minutes) at a controlled temperature (e.g., 75°C).[20][21]

  • At the end of the test, the apparatus is disassembled, and the stationary balls are cleaned.

  • The diameter of the wear scars on each of the three lower balls is measured using a microscope.[22]

  • The average wear scar diameter is calculated. A smaller diameter indicates better anti-wear performance.[22]

G Start Start Assemble Assemble Four-Ball Apparatus with test fluid Start->Assemble RunTest Run test at specified load, speed, temperature, and duration Assemble->RunTest Disassemble Disassemble and clean stationary balls RunTest->Disassemble MeasureScars Measure wear scar diameters on the three lower balls Disassemble->MeasureScars CalculateAvg Calculate average wear scar diameter MeasureScars->CalculateAvg End End CalculateAvg->End

Caption: ASTM D4172 Four-Ball Wear Test workflow.

Protocol 3: Hydrolytic Stability (Beverage Bottle Method) (ASTM D2619)

Objective: To determine the stability of the hydraulic fluid in the presence of water.[23][24][25] Hydrolytically unstable fluids can form acids and insoluble materials.[26][27]

Apparatus:

  • Pressure-type beverage bottle

  • Oven with a rotating mechanism

  • Copper test specimen

  • Apparatus for acid number determination

Procedure:

  • A mixture of 75 g of the hydraulic fluid and 25 g of distilled water is placed in a pressure-type beverage bottle with a polished copper specimen.[23][24]

  • The bottle is sealed and placed in an oven at 93°C.[23][24]

  • The bottle is rotated end-over-end at 5 rpm for 48 hours.[23][24]

  • After cooling, the bottle is opened, and the layers are separated.

  • The copper specimen is cleaned and weighed to determine the change in weight.

  • The acid number of the fluid layer and the acidity of the water layer are determined.[27]

G Start Start Prepare Prepare bottle with fluid, water, and copper specimen Start->Prepare SealAndRotate Seal bottle and rotate in oven for 48h at 93°C Prepare->SealAndRotate CoolAndSeparate Cool and separate fluid and water layers SealAndRotate->CoolAndSeparate AnalyzeCopper Analyze copper specimen for weight change CoolAndSeparate->AnalyzeCopper AnalyzeFluid Determine acid number of the fluid CoolAndSeparate->AnalyzeFluid AnalyzeWater Determine acidity of the water layer CoolAndSeparate->AnalyzeWater End End AnalyzeCopper->End AnalyzeFluid->End AnalyzeWater->End

Caption: ASTM D2619 Hydrolytic Stability Test workflow.

Protocol 4: Pour Point of Petroleum Products (ASTM D97)

Objective: To determine the lowest temperature at which the hydraulic fluid will continue to flow under prescribed conditions.[28][29][30]

Apparatus:

  • Test jar

  • Thermometer

  • Cooling bath

Procedure:

  • The hydraulic fluid sample is heated to a specified temperature to dissolve any wax crystals.

  • The sample is then cooled at a specified rate in a cooling bath.[29][31]

  • At intervals of 3°C, the test jar is removed from the bath and tilted to ascertain whether the fluid flows.[29][31]

  • The pour point is the lowest temperature at which movement of the specimen is observed, plus 3°C.[29][30]

Protocol 5: Flash and Fire Points by Cleveland Open Cup Tester (ASTM D92)

Objective: To determine the flash point and fire point of the hydraulic fluid. The flash point is the lowest temperature at which vapors of the fluid will ignite, but not sustain a flame.[32][33][34] The fire point is the temperature at which the vapors will sustain a flame for at least 5 seconds.[32][33]

Apparatus:

  • Cleveland open cup apparatus

  • Thermometer

  • Test flame applicator

Procedure:

  • The hydraulic fluid sample is placed in the test cup and heated at a specified rate.[32][35]

  • A small test flame is passed across the surface of the liquid at regular temperature intervals.[32][33]

  • The flash point is the lowest temperature at which the application of the test flame causes the vapors to ignite.[32][33][34]

  • To determine the fire point, the test is continued until the application of the test flame causes the fluid to ignite and burn for at least 5 seconds.[32][33]

References

Application Notes and Protocols: Tetraethylene Glycol Monomethyl Ether in Polymer Production

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utilization of tetraethylene glycol monomethyl ether (TEG-MM) in the synthesis of well-defined polymers. This document details its role as a versatile building block for creating initiators for controlled polymerization techniques, leading to the formation of polymers with tailored architectures and functionalities. Detailed experimental protocols, quantitative data, and mechanistic diagrams are presented to guide researchers in the fields of polymer chemistry, drug delivery, and materials science.

Introduction to this compound in Polymer Synthesis

This compound is a valuable starting material in polymer synthesis, primarily serving as a hydrophilic segment and a precursor to initiators for various controlled polymerization methods. Its single reactive hydroxyl group allows for precise chemical modification to introduce an initiating site for techniques such as Atom Transfer Radical Polymerization (ATRP) and Ring-Opening Polymerization (ROP). This enables the synthesis of well-defined polymers, including amphiphilic block copolymers, which are of significant interest for applications in drug delivery, nanotechnology, and biomaterials. The defined length of the tetraethylene glycol unit provides a discrete and uniform hydrophilic segment, which can influence the self-assembly and biological interactions of the resulting polymers.

Applications in Polymer Architectures

The primary application of this compound in polymer production is as a precursor to a macroinitiator. By functionalizing its terminal hydroxyl group, it can be used to initiate the polymerization of a wide range of monomers, leading to the formation of:

  • Amphiphilic Block Copolymers: These polymers consist of a hydrophilic block derived from TEG-MM and a hydrophobic block created by the polymerization of monomers such as lactide, caprolactone, or styrenic and acrylic monomers. These copolymers can self-assemble in aqueous environments to form micelles or other nanostructures, which are extensively explored as drug delivery vehicles.

  • Functional Polymers: The terminal methoxy (B1213986) group of TEG-MM can be retained as a neutral end-group, or the hydroxyl group can be used as a point of conjugation for other functional molecules, such as targeting ligands or imaging agents, after the polymer has been synthesized.

  • Biocompatible Materials: The polyethylene (B3416737) glycol (PEG) nature of the TEG-MM segment often imparts biocompatibility and stealth properties to the resulting polymers, reducing non-specific protein adsorption and prolonging circulation times in biological systems.

Experimental Protocols

This section provides detailed protocols for the synthesis of an ATRP macroinitiator from this compound and its subsequent use in the polymerization of methyl methacrylate (B99206), as well as a protocol for the ring-opening polymerization of L-lactide initiated by TEG-MM.

Protocol 1: Synthesis of a this compound-Based ATRP Macroinitiator

This protocol details the conversion of the terminal hydroxyl group of this compound into a bromine-terminated initiator suitable for ATRP.

Materials:

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) and freshly distilled triethylamine (1.3 eq) in dry THF.

  • Cool the solution in an ice bath.

  • Slowly add 2-bromoisobutyryl bromide (1.2 eq) dissolved in dry THF to the flask via a dropping funnel.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 12 hours.

  • Remove the precipitated triethylamine hydrobromide salt by filtration.

  • Evaporate the solvent from the filtrate under reduced pressure.

  • Dissolve the residue in dichloromethane and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the this compound-based ATRP macroinitiator.

Characterization: The successful synthesis of the macroinitiator can be confirmed by ¹H NMR spectroscopy, observing the disappearance of the hydroxyl proton and the appearance of new signals corresponding to the isobutyryl protons.

Protocol 2: ATRP of Methyl Methacrylate using TEG-MM Macroinitiator

This protocol describes the synthesis of a poly(methyl methacrylate) block copolymer initiated by the TEG-MM macroinitiator.

Materials:

  • This compound-based ATRP macroinitiator (from Protocol 1)

  • Methyl methacrylate (MMA), inhibitor removed

  • Copper(I) bromide (CuBr)

  • N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA)

  • Anisole (solvent)

  • Tetrahydrofuran (THF)

  • Methanol

Procedure:

  • To a Schlenk flask, add CuBr (1.0 eq relative to initiator).

  • Add the TEG-MM macroinitiator (1.0 eq), MMA (e.g., 100 eq), and anisole.

  • Degas the mixture by three freeze-pump-thaw cycles.

  • While the mixture is frozen, add PMDETA (1.0 eq) under a nitrogen atmosphere.

  • Place the sealed flask in a preheated oil bath at 60°C and stir for the desired reaction time.

  • To stop the polymerization, cool the flask in an ice bath and expose the mixture to air.

  • Dilute the reaction mixture with THF and pass it through a short column of neutral alumina (B75360) to remove the copper catalyst.

  • Precipitate the polymer by adding the THF solution to a large excess of cold methanol.

  • Isolate the polymer by filtration and dry it under vacuum.

Characterization: The resulting polymer can be characterized by Gel Permeation Chromatography (GPC) to determine the molecular weight (Mn) and polydispersity index (PDI), and by ¹H NMR to confirm the composition of the block copolymer.

Protocol 3: Ring-Opening Polymerization of L-Lactide Initiated by TEG-MM

This protocol outlines the synthesis of a poly(L-lactide) block copolymer using this compound as the initiator.

Materials:

  • This compound (TEG-MM), dried

  • L-Lactide, recrystallized and dried

  • Stannous octoate (Sn(Oct)₂)

  • Toluene (B28343), anhydrous

  • Dichloromethane (CH₂Cl₂)

  • Methanol

Procedure:

  • In a flame-dried Schlenk flask under a nitrogen atmosphere, add L-lactide (e.g., 20 eq) and dried TEG-MM (1.0 eq).

  • Add anhydrous toluene to dissolve the reactants.

  • Add a stock solution of Sn(Oct)₂ in toluene (e.g., to achieve a monomer-to-catalyst ratio of 500:1).

  • Place the flask in a preheated oil bath at 130°C and stir.

  • After the desired reaction time, cool the reaction to room temperature.

  • Dissolve the crude polymer in dichloromethane and precipitate it into a large excess of cold methanol.

  • Collect the precipitated polymer by filtration and dry it under vacuum.

Characterization: The molecular weight and PDI of the resulting poly(L-lactide) block copolymer can be determined by GPC. The block structure can be confirmed by ¹H NMR spectroscopy.

Data Presentation

The following tables summarize typical quantitative data obtained from the synthesis and characterization of polymers using this compound-based initiators.

Table 1: Synthesis of TEG-MM-based ATRP Macroinitiator and Subsequent Polymerization of Methyl Methacrylate (MMA)

Entry[MMA]:[Initiator]:[CuBr]:[PMDETA]SolventTemp (°C)Time (h)Conversion (%)Mn (GPC)PDI
150:1:1:1Anisole604655,8001.15
2100:1:1:1Anisole6067810,2001.20
3200:1:1:1Anisole6088519,5001.25

Table 2: Ring-Opening Polymerization of L-Lactide Initiated by TEG-MM

Entry[L-Lactide]:[Initiator][Monomer]:[Catalyst]SolventTemp (°C)Time (h)Conversion (%)Mn (GPC)PDI
120:1500:1Toluene13012923,1001.18
240:1500:1Toluene13018955,9001.22
360:1500:1Toluene13024968,8001.26

Visualizations

Synthesis of TEG-MM-Based ATRP Macroinitiator

G TEG_MM Tetraethylene Glycol Monomethyl Ether Reaction1 Esterification in THF TEG_MM->Reaction1 TEA Triethylamine TEA->Reaction1 Bromide 2-Bromoisobutyryl Bromide Bromide->Reaction1 Purification1 Filtration & Work-up Reaction1->Purification1 Macroinitiator TEG-MM-Br Macroinitiator Purification1->Macroinitiator

Caption: Workflow for ATRP macroinitiator synthesis.

Atom Transfer Radical Polymerization (ATRP) Workflow

G Macroinitiator TEG-MM-Br Macroinitiator Polymerization ATRP Reaction Macroinitiator->Polymerization Monomer Methyl Methacrylate Monomer->Polymerization Catalyst CuBr/PMDETA Catalyst->Polymerization Purification Catalyst Removal & Precipitation Polymerization->Purification Block_Copolymer TEG-MM-b-PMMA Purification->Block_Copolymer

Caption: General workflow for ATRP of MMA.

Ring-Opening Polymerization (ROP) Workflow

G Initiator TEG-MM Polymerization ROP Reaction Initiator->Polymerization Monomer L-Lactide Monomer->Polymerization Catalyst Sn(Oct)₂ Catalyst->Polymerization Purification Precipitation Polymerization->Purification Block_Copolymer TEG-MM-b-PLLA Purification->Block_Copolymer

Caption: General workflow for ROP of L-Lactide.

Troubleshooting & Optimization

Technical Support Center: Tetraethylene Glycol Monomethyl Ether (TEGME) in Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using tetraethylene glycol monomethyl ether (TEGME) in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound (TEGME) and what are its common applications in reactions?

This compound (also known as methyl tetraglycol (B153818) or m-PEG4-alcohol) is a high-boiling point, polar aprotic solvent.[1] Its ability to dissolve a wide range of polar and non-polar substances makes it a valuable solvent in organic synthesis.[1] It is particularly useful for reactions requiring high temperatures to proceed at a reasonable rate. Common applications include nanoparticle synthesis and cross-coupling reactions. It can also act as a building block in polymer production.[1]

Q2: What are the key physical properties of TEGME that I should be aware of?

Understanding the physical properties of TEGME is crucial for its effective use and subsequent removal from a reaction mixture. Key properties are summarized in the table below.

PropertyValue
Molecular Formula C₉H₂₀O₅[1]
Molecular Weight 208.25 g/mol [1]
Appearance Colorless to light yellow liquid[1]
Boiling Point ~275-285.4°C at 760 mmHg[2][3]
158-160°C at 5 mmHg[4]
125°C at 1 mmHg[1]
Melting Point -39°C[1][5]
Density ~1.045 - 1.07 g/mL at 25°C[1][6]
Solubility in Water Miscible/Very high solubility[2][4][6]
Flash Point >110°C[3][4]

Q3: Is TEGME hygroscopic and what precautions should I take?

Yes, due to its ethylene (B1197577) glycol units, TEGME is hygroscopic, meaning it readily absorbs moisture from the atmosphere.[2] This can be problematic for water-sensitive reactions, such as those involving Grignard reagents, organolithiums, or certain transition metal catalysts, as the presence of water can quench the reagents and reduce yields.[7][8] It is essential to use a properly dried grade of TEGME for such reactions and to handle it under an inert atmosphere (e.g., nitrogen or argon).

Q4: What are the dangers of peroxide formation with TEGME and how can I mitigate them?

Like other ethers, TEGME can form explosive peroxides upon exposure to air and light over time.[9] These peroxides can detonate when subjected to heat, friction, or mechanical shock, posing a significant safety hazard, especially during distillation or concentration where they can become concentrated.[9] To mitigate this risk, it is crucial to:

  • Date containers upon receipt and upon opening.

  • Store TEGME in a cool, dark place, preferably in a tightly sealed container under an inert atmosphere.

  • Regularly test for the presence of peroxides, especially before heating or distilling.

  • Discard or decontaminate the solvent if peroxide levels are found to be high (e.g., > 30 ppm).[10]

Troubleshooting Guides

Problem 1: Difficulty Removing TEGME from the Reaction Mixture

Symptoms:

  • The product is difficult to isolate from the solvent.

  • Rotary evaporation is ineffective, even under high vacuum.

  • The product is contaminated with a high-boiling point liquid.

Root Causes and Solutions:

Potential Cause Troubleshooting Step Rationale
High Boiling Point Perform an aqueous workup. Dilute the reaction mixture with a large volume of water and extract the product with a less polar, lower-boiling point organic solvent (e.g., ethyl acetate, diethyl ether). Repeat the extraction multiple times to ensure complete recovery of the product.TEGME is highly soluble in water, while many organic products are not. This allows for the separation of the product into the organic phase and the TEGME into the aqueous phase.
Consider azeotropic distillation if the product is stable at elevated temperatures. Adding a solvent like toluene (B28343) can sometimes form a lower-boiling azeotrope with the high-boiling solvent, facilitating its removal.This technique can lower the effective boiling point of the solvent, but its applicability depends on the specific properties of the product and the chosen azeotroping agent.
If the product is non-polar and solid, precipitation by adding a non-solvent (e.g., water or hexane) to the reaction mixture can be an effective purification method.This method relies on the differential solubility of the product and the solvent in a given anti-solvent.
Problem 2: Low or No Yield in a Water-Sensitive Reaction

Symptoms:

  • The reaction fails to proceed to completion.

  • The expected product is not formed, or is formed in very low quantities.

  • Reagents appear to have been quenched.

Root Causes and Solutions:

Potential Cause Troubleshooting Step Rationale
Water Contamination in TEGME Use freshly dried TEGME for the reaction. Dry the solvent using molecular sieves or by distillation under reduced pressure (after testing for peroxides).Water reacts with and deactivates many sensitive reagents, such as Grignard reagents and strong bases.[7][8]
Ensure all glassware is thoroughly dried (e.g., by flame-drying or oven-drying) before use.Residual moisture on the surface of the glassware can be sufficient to inhibit the reaction.
Run the reaction under a dry, inert atmosphere (e.g., nitrogen or argon).This prevents atmospheric moisture from entering the reaction vessel.
Problem 3: Unexpected Side Products or Reaction Failure

Symptoms:

  • Formation of unknown byproducts observed by TLC, GC-MS, or NMR.

  • The reaction takes an unexpected course.

  • Decomposition of starting materials or products.

Root Causes and Solutions:

Potential Cause Troubleshooting Step Rationale
Reaction of TEGME's Hydroxyl Group If using strong bases (e.g., NaH, LDA), consider that the hydroxyl group of TEGME can be deprotonated, consuming the base. Use an excess of the base or protect the hydroxyl group if necessary.The terminal hydroxyl group of TEGME is acidic and can participate in acid-base reactions.
Avoid using TEGME with highly reactive electrophiles that could react with the hydroxyl group.The hydroxyl group can act as a nucleophile.
Thermal Decomposition If the reaction is run at very high temperatures, consider the possibility of solvent decomposition. Lowering the reaction temperature may be necessary.Polyethylene glycol ethers can undergo thermal degradation, especially in the presence of oxygen, to form smaller, reactive molecules like aldehydes and alcohols, which could interfere with the desired reaction.[11][12]
Peroxide Contamination Test the solvent for peroxides before use. If present, remove them using an appropriate procedure (see Experimental Protocols).Peroxides can initiate unwanted radical reactions or oxidize sensitive reagents and products.

Experimental Protocols

Protocol 1: Drying of this compound

Objective: To remove water from TEGME for use in moisture-sensitive reactions.

Method: Using Molecular Sieves

  • Activation of Molecular Sieves: Place a sufficient quantity of 3Å or 4Å molecular sieves in a flask and heat them in an oven at 200-300°C for at least 3 hours under vacuum. Allow the sieves to cool to room temperature in a desiccator or under a stream of dry inert gas.

  • Drying Procedure: Add the activated molecular sieves to a bottle of TEGME (approximately 20-30 g of sieves per liter of solvent).

  • Equilibration: Seal the bottle and allow it to stand for at least 24 hours to allow for the absorption of water.

  • Storage: Store the dried solvent over the molecular sieves under an inert atmosphere. When dispensing, use a dry syringe or cannula to avoid introducing atmospheric moisture.

Protocol 2: Testing for and Removal of Peroxides in TEGME

Objective: To safely detect and remove potentially explosive peroxides from TEGME.

Part A: Peroxide Detection

Method: Potassium Iodide Test

  • Add 1 ml of TEGME to a test tube containing 1 ml of glacial acetic acid.

  • Add a few crystals of sodium iodide or potassium iodide.

  • A yellow to brown color indicates the presence of peroxides. The intensity of the color is proportional to the peroxide concentration.

Part B: Peroxide Removal

Method 1: Activated Alumina (B75360) Column

  • Pack a chromatography column with activated basic alumina.

  • Pass the TEGME through the column. The alumina will adsorb the peroxides.[9][10]

  • Caution: The alumina with adsorbed peroxides may be shock-sensitive and should be handled with care. Deactivate the alumina by washing it with a dilute acidic solution of ferrous sulfate (B86663) before disposal.[9][10]

Method 2: Ferrous Sulfate Wash

  • Prepare a solution of 60 g of ferrous sulfate (FeSO₄·7H₂O) and 6 ml of concentrated sulfuric acid in 110 ml of water.[13]

  • In a separatory funnel, shake the TEGME with an equal volume of the ferrous sulfate solution. Caution: Vent the separatory funnel frequently.

  • Separate the layers and discard the aqueous layer.

  • Wash the TEGME with water to remove any residual acid and iron salts.

  • Dry the purified TEGME using a suitable drying agent (e.g., anhydrous magnesium sulfate) and filter.

Visualizations

Troubleshooting_Workflow start Problem with TEGME Reaction problem_type Identify Symptom start->problem_type removal_issue High Boiling Point problem_type->removal_issue Difficulty Removing Solvent low_yield Water Contamination problem_type->low_yield Low/No Yield in Water-Sensitive Reaction side_products Identify Potential Cause problem_type->side_products Unexpected Side Products solution_removal Solution: Aqueous Workup or Azeotropic Distillation removal_issue->solution_removal solution_low_yield Solution: Dry Solvent & Glassware Use Inert Atmosphere low_yield->solution_low_yield hydroxyl_reactivity Solution: Adjust Stoichiometry or Protect Hydroxyl side_products->hydroxyl_reactivity Hydroxyl Group Reactivity thermal_decomp Solution: Lower Reaction Temperature side_products->thermal_decomp Thermal Decomposition peroxide_contam Solution: Test and Remove Peroxides side_products->peroxide_contam Peroxide Contamination

Caption: Troubleshooting workflow for common TEGME reaction problems.

Peroxide_Formation_Mechanism TEGME TEGME (R-O-CH₂-R') Radical_Initiation Radical Initiation TEGME->Radical_Initiation Oxygen Oxygen (O₂) + Light/Heat TEGME_Radical TEGME Radical (R-O-CH•-R') Radical_Initiation->TEGME_Radical Peroxy_Radical Peroxy Radical (R-O-CH(OO•)-R') TEGME_Radical->Peroxy_Radical + O₂ Hydroperoxide Hydroperoxide (R-O-CH(OOH)-R') Peroxy_Radical->Hydroperoxide + R-H

Caption: Simplified mechanism of peroxide formation in ethers like TEGME.

Solvent_Purification_Decision start Need to Purify TEGME? check_reaction_type Is the reaction water-sensitive? start->check_reaction_type check_heating Will the solvent be heated/distilled? check_reaction_type->check_heating No dry_solvent Dry the Solvent (e.g., with molecular sieves) check_reaction_type->dry_solvent Yes test_peroxides Test for Peroxides check_heating->test_peroxides Yes proceed Proceed with Reaction check_heating->proceed No dry_solvent->check_heating remove_peroxides Remove Peroxides (if present) test_peroxides->remove_peroxides remove_peroxides->proceed

Caption: Decision workflow for TEGME purification before a reaction.

References

Technical Support Center: Purification Strategies for Reaction Mixtures Containing Tetraethylene Glycol Monomethyl Ether

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals on the effective removal of tetraethylene glycol monomethyl ether (TEG-MME) from reaction mixtures.

Frequently Asked Questions (FAQs)

Q1: Why is this compound (TEG-MME) difficult to remove from my reaction mixture?

A1: this compound (TEG-MME) possesses a high boiling point (approximately 275-350 °C at atmospheric pressure) and is soluble in water as well as many organic solvents.[1][2] These properties make its removal by standard evaporation techniques challenging and can lead to co-extraction with the desired product during typical work-up procedures.

Q2: What are the primary methods for removing TEG-MME?

A2: The most common and effective methods for removing TEG-MME from a reaction mixture are:

  • Liquid-Liquid Extraction: Exploiting the high water solubility of TEG-MME.

  • Column Chromatography: Separating the desired compound from TEG-MME based on polarity.

  • Vacuum Distillation: Lowering the boiling point of TEG-MME to facilitate its removal by evaporation.

  • Azeotropic Distillation: Forming a lower-boiling azeotrope with an entrainer to distill it off.

Q3: My product is water-sensitive. Can I still use liquid-liquid extraction to remove TEG-MME?

A3: If your product is sensitive to water, direct aqueous extraction may not be suitable. In such cases, you might consider alternative strategies such as column chromatography or vacuum distillation. If a limited amount of water can be tolerated, a carefully performed extraction with brine (saturated aqueous sodium chloride solution) can sometimes be effective while minimizing water content in the organic phase.

Q4: I am observing an emulsion during liquid-liquid extraction. How can I resolve this?

A4: Emulsions can form when performing liquid-liquid extractions with mixtures containing TEG-MME due to its surfactant-like properties. To break an emulsion, you can try the following:

  • Add a small amount of brine (saturated NaCl solution).

  • Allow the mixture to stand for a longer period.

  • Gently swirl the mixture instead of vigorous shaking.

  • Filter the mixture through a bed of Celite or glass wool.

  • If possible, slightly changing the pH of the aqueous phase might help.

Troubleshooting Guides

Issue 1: Incomplete Removal of TEG-MME after Liquid-Liquid Extraction

Symptoms:

  • NMR or GC-MS analysis of the product still shows significant peaks corresponding to TEG-MME.

  • The isolated product is an oil or a sticky solid when it is expected to be a crystalline solid.

Possible Causes:

  • Insufficient volume of the aqueous phase used for extraction.

  • Too few extraction cycles performed.

  • The organic solvent used has some miscibility with TEG-MME.

Solutions:

  • Increase the volume of the aqueous phase: Use a larger volume of water or brine for each extraction. A general guideline is to use a volume of aqueous phase equal to or greater than the volume of the organic phase.

  • Perform multiple extractions: It is more effective to perform multiple extractions with smaller volumes of the aqueous phase than a single extraction with a large volume. Aim for at least 3-5 extraction cycles.

  • Utilize the "Salting-Out" Effect: Add a significant amount of an inorganic salt (e.g., sodium chloride, potassium carbonate) to the aqueous phase. This increases the polarity of the aqueous layer and decreases the solubility of TEG-MME in the organic phase, driving it into the aqueous layer.

Issue 2: Co-elution of Product and TEG-MME during Column Chromatography

Symptoms:

  • Fractions collected from the column contain both the desired product and TEG-MME.

  • Poor separation is observed on TLC analysis of the column fractions.

Possible Causes:

  • The polarity of the eluent is too high, causing both the product and TEG-MME to move quickly down the column.

  • The polarity of the product and TEG-MME are too similar for effective separation on standard silica (B1680970) gel.

Solutions:

  • Optimize the Solvent System: Use a less polar eluent system. Start with a non-polar solvent (e.g., hexane (B92381) or heptane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate, dichloromethane (B109758), or methanol). A gradient elution is often more effective than an isocratic one. For polar compounds, a mixture of dichloromethane and methanol (B129727) is often effective. A reported system for a TEG-MME containing compound is 5% methanol in dichloromethane.

  • Consider Reverse-Phase Chromatography: If the desired product is significantly less polar than TEG-MME, reverse-phase chromatography may provide better separation. In this technique, a non-polar stationary phase (e.g., C18 silica) is used with a polar mobile phase (e.g., water/acetonitrile or water/methanol). The more polar TEG-MME will elute first.

Data Presentation

Method Principle of Separation Advantages Disadvantages Best Suited For
Liquid-Liquid Extraction Partitioning between immiscible liquids based on solubility.- Simple and rapid- Inexpensive- Scalable- May not be suitable for water-sensitive compounds- Can lead to emulsions- May require large volumes of solventsNon-polar to moderately polar compounds that are not water-sensitive.
Column Chromatography Differential adsorption onto a solid stationary phase.- High resolution- Applicable to a wide range of compounds- Can be optimized for difficult separations- Can be time-consuming- Requires larger volumes of solvent- Potential for product loss on the columnCompounds with different polarities than TEG-MME.
Vacuum Distillation Separation based on differences in boiling points at reduced pressure.- Effective for large quantities- Avoids high temperatures that might decompose sensitive compounds- Requires specialized equipment- Not suitable for non-volatile compounds- Can be difficult to separate from products with similar boiling pointsNon-volatile or high-boiling point products.
Azeotropic Distillation Formation of a lower-boiling azeotrope with an entrainer.- Can be effective when simple distillation fails- Requires a suitable entrainer that does not react with the product- The entrainer must be subsequently removedWhen TEG-MME forms an azeotrope with a suitable, easily removable entrainer.

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction with Salting-Out

Objective: To remove TEG-MME from a reaction mixture containing a non-polar to moderately polar organic product.

Materials:

  • Reaction mixture in an organic solvent (e.g., ethyl acetate, dichloromethane)

  • Deionized water

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous sodium sulfate (B86663) or magnesium sulfate

  • Separatory funnel

  • Erlenmeyer flasks

  • Rotary evaporator

Procedure:

  • Transfer the reaction mixture to a separatory funnel.

  • Add an equal volume of deionized water to the separatory funnel.

  • Add sodium chloride to the funnel until the aqueous layer is saturated (some solid salt should remain undissolved). This will enhance the partitioning of the polar TEG-MME into the aqueous layer.

  • Stopper the funnel and shake gently for 1-2 minutes, periodically venting to release any pressure. Avoid vigorous shaking to minimize emulsion formation.

  • Allow the layers to separate. The aqueous layer will be the bottom layer if using a chlorinated solvent, and the top layer with most other common organic solvents.

  • Drain the aqueous layer into an Erlenmeyer flask.

  • Repeat the extraction with fresh brine two to three more times.

  • Wash the organic layer with a final portion of brine.

  • Drain the organic layer into a clean Erlenmeyer flask.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter or decant the dried organic solution into a round-bottom flask.

  • Remove the organic solvent using a rotary evaporator to yield the product, now free of TEG-MME.

Protocol 2: Silica Gel Column Chromatography

Objective: To separate a desired organic compound from TEG-MME using column chromatography.

Materials:

  • Crude reaction mixture

  • Silica gel (flash chromatography grade)

  • A suitable non-polar solvent (e.g., hexane or heptane)

  • A suitable polar solvent (e.g., ethyl acetate, dichloromethane, methanol)

  • Chromatography column

  • Collection tubes or flasks

  • Thin Layer Chromatography (TLC) plates and chamber

Procedure:

  • Determine the Eluent System: Use TLC to find a solvent system that provides good separation between your product and TEG-MME. A good starting point for many organic compounds is a mixture of hexane and ethyl acetate. For more polar compounds, a dichloromethane/methanol system may be necessary. A reported eluent for a TEG-MME derivative is 5% methanol in dichloromethane. Aim for an Rf value of ~0.3 for your product while keeping the TEG-MME spot at the baseline or with a very low Rf.

  • Pack the Column: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into the column and allow it to pack evenly.

  • Load the Sample: Dissolve the crude reaction mixture in a minimal amount of the eluent or a suitable volatile solvent. Carefully apply the sample to the top of the silica gel bed.

  • Elute the Column: Begin eluting the column with the determined solvent system. If using a gradient, start with the less polar solvent and gradually increase the proportion of the more polar solvent.

  • Collect Fractions: Collect fractions in separate tubes or flasks.

  • Monitor the Separation: Monitor the composition of the collected fractions using TLC.

  • Combine and Evaporate: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.

Protocol 3: Vacuum Distillation

Objective: To remove TEG-MME from a non-volatile or high-boiling point product.

Materials:

  • Crude reaction mixture

  • Vacuum distillation apparatus (including a distillation flask, condenser, receiving flask, and vacuum source with a trap)

  • Heating mantle

  • Stir bar or boiling chips

Procedure:

  • Assemble the Apparatus: Set up the vacuum distillation apparatus. Ensure all glassware is free of cracks and all joints are properly sealed with vacuum grease.

  • Charge the Flask: Place the crude reaction mixture and a stir bar into the distillation flask.

  • Apply Vacuum: Gradually apply vacuum to the system.

  • Heat the Mixture: Once a stable vacuum is achieved, begin heating the distillation flask gently.

  • Collect the Distillate: TEG-MME will begin to distill at a reduced temperature. Collect the distilled TEG-MME in the receiving flask. The boiling point of TEG-MME is reported as 158-160 °C at 5 mmHg.[3]

  • Monitor the Distillation: Monitor the temperature and pressure throughout the distillation. The distillation is complete when the temperature drops or no more distillate is collected.

  • Cool and Disassemble: Allow the apparatus to cool completely before slowly releasing the vacuum. The purified, less volatile product will remain in the distillation flask.

Mandatory Visualization

Removal_Workflow cluster_start Initial State cluster_methods Removal Methods cluster_outcome Final Product start Reaction Mixture (Product + TEG-MME) extraction Liquid-Liquid Extraction start->extraction Water Soluble? chromatography Column Chromatography start->chromatography Polarity Difference? distillation Vacuum Distillation start->distillation High Boiling Point Difference? product Purified Product extraction->product chromatography->product distillation->product

Caption: A decision workflow for selecting a suitable method to remove TEG-MME.

References

Tetraethylene glycol monomethyl ether stability in strong acidic or basic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Tetraethylene Glycol Monomethyl Ether (TEG-MME) in their experiments, with a focus on its stability in strong acidic or basic conditions.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of the ether linkage in TEG-MME?

A1: The ether linkages in TEG-MME are generally stable under neutral and mild acidic or basic conditions. However, under strongly acidic conditions and at elevated temperatures, the ether bonds can undergo cleavage.[1][2][3] Information regarding its stability in strong aqueous bases is less documented, but cleavage can occur with very strong bases like organometallic compounds.[3]

Q2: What are the expected decomposition products of TEG-MME in strong acid?

A2: Under strong acidic conditions, particularly with hydrohalic acids like HBr or HI, TEG-MME can undergo cleavage of its ether bonds.[1][2][4] The reaction proceeds via protonation of an ether oxygen, followed by nucleophilic attack by the halide ion. This can lead to the formation of various smaller glycols, haloalkanes, and methanol. The exact product distribution will depend on the reaction conditions such as temperature, acid concentration, and reaction time.

Q3: Is TEG-MME stable in the presence of strong aqueous bases like sodium hydroxide (B78521) (NaOH)?

A3: While the ether linkages of TEG-MME are generally resistant to hydrolysis in aqueous bases, prolonged exposure to high concentrations of strong bases at elevated temperatures may lead to some degradation. Specific data on the long-term stability of TEG-MME in strong aqueous bases is limited in publicly available literature. Therefore, it is highly recommended to perform stability studies under your specific experimental conditions if long-term stability is critical.

Q4: What are the signs of TEG-MME degradation in my experiment?

A4: Degradation of TEG-MME can manifest in several ways, including:

  • A change in the color or clarity of the solution.

  • The appearance of unexpected peaks in your analytical data (e.g., HPLC, GC-MS).

  • A shift in the pH of the solution.

  • Inconsistent experimental results or loss of product yield where TEG-MME is used as a solvent or reagent.

Q5: Are there any materials that are incompatible with TEG-MME?

A5: Yes, a safety data sheet for TEG-MME indicates that it is incompatible with strong acids, strong alkalis, strong oxidizing agents, and strong reducing agents.[5] Contact with these substances can lead to chemical reactions and degradation of the TEG-MME.

Troubleshooting Guides

Issue 1: Unexpected Side Products in an Acid-Catalyzed Reaction

Symptoms:

  • You are running a reaction in the presence of a strong acid (e.g., HCl, H₂SO₄, HBr) and TEG-MME as a solvent.

  • Your analytical results show the presence of unexpected impurities or a lower than expected yield of your target molecule.

Possible Cause:

  • The strong acid may be catalyzing the cleavage of the ether bonds in the TEG-MME, especially at elevated temperatures.[1][2][6]

Troubleshooting Steps:

  • Analyze a Blank Sample: Run a control experiment with only TEG-MME and the strong acid under the same reaction conditions (temperature, time). Analyze the sample to see if degradation products are formed.

  • Lower the Reaction Temperature: If feasible for your reaction, reducing the temperature can significantly decrease the rate of ether cleavage.

  • Reduce Acid Concentration: Use the minimum concentration of the strong acid that is effective for your primary reaction.

  • Consider an Alternative Solvent: If TEG-MME degradation is confirmed and cannot be mitigated by adjusting conditions, consider using a more acid-stable solvent.

Issue 2: Phase Separation or Cloudiness in a Basic Solution

Symptoms:

  • You are using TEG-MME in a process involving a strong aqueous base (e.g., concentrated NaOH).

  • Over time, you observe the solution becoming cloudy or separating into different phases.

Possible Cause:

  • While less common than acid cleavage, some degradation or reaction of impurities present in the TEG-MME could be occurring.

  • The high concentration of the base may be "salting out" the TEG-MME, reducing its solubility.

Troubleshooting Steps:

  • Verify Purity of TEG-MME: Ensure you are using a high-purity grade of TEG-MME, as impurities could be reacting with the strong base.

  • Conduct a Stability Study: Store a sample of TEG-MME in the basic solution under the same conditions and observe for any changes over time.

  • Adjust Concentration: If salting out is suspected, try reducing the concentration of the base or the TEG-MME.

  • Consider a Co-solvent: The addition of a suitable co-solvent might improve the solubility and stability of the mixture.

Data Summary

The following table summarizes the general stability of TEG-MME under different conditions. Note that specific degradation rates are highly dependent on concentration, temperature, and the presence of other reagents.

ConditionReagent ExampleTemperatureExpected StabilityPotential Decomposition Products
Strong Acidic HCl, HBr, H₂SO₄ (>1M)Elevated (>50°C)Low to Moderate: Prone to ether cleavage.Smaller ethylene (B1197577) glycol units, corresponding alkyl halides, methanol.
Strong Basic NaOH, KOH (>1M)Elevated (>50°C)Moderate to High: Generally more stable than in acid, but degradation is possible over long periods or at high temperatures.Data not readily available; likely slow hydrolysis to smaller glycols.
Neutral Water, Buffers (pH 6-8)AmbientHigh: Generally stable.Not applicable.

Experimental Protocols

Protocol 1: Assessment of TEG-MME Stability in Strong Acid

Objective: To determine the stability of TEG-MME under specific strong acidic conditions.

Materials:

  • This compound (high purity)

  • Strong acid of interest (e.g., 5M HCl)

  • Inert solvent for dilution (if necessary, e.g., water or a stable organic solvent)

  • Reaction vessel (e.g., sealed glass vial)

  • Heating and stirring equipment (e.g., hot plate with stirrer)

  • Analytical instrument (e.g., GC-MS or HPLC-MS)

Procedure:

  • Prepare a solution of TEG-MME in the strong acid at the desired concentration.

  • Transfer the solution to the reaction vessel and seal it.

  • Heat the solution to the target temperature while stirring.

  • At predetermined time points (e.g., 0, 1, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.

  • Quench the reaction by neutralizing the acid with a suitable base (e.g., sodium bicarbonate solution).

  • Analyze the quenched sample using an appropriate analytical method to identify and quantify any degradation products.

  • Compare the results over time to determine the rate and extent of degradation.

Visualizations

Below are diagrams illustrating the potential degradation pathway of TEG-MME in strong acid and a general experimental workflow for stability testing.

Acid_Cleavage_Pathway TEGMME TEG-MME (CH₃(OCH₂CH₂)₄OH) Protonated_Ether Protonated Ether Intermediate TEGMME->Protonated_Ether + H⁺ (from strong acid) Cleavage_Products Cleavage Products (e.g., CH₃(OCH₂CH₂)₃OH + BrCH₂CH₂OH) Protonated_Ether->Cleavage_Products + Br⁻ (Nucleophilic Attack) Further_Cleavage Further Cleavage Products Cleavage_Products->Further_Cleavage Repeated Cleavage

Caption: Acid-catalyzed cleavage of TEG-MME.

Stability_Workflow Prepare_Sample Prepare TEG-MME in Acid/Base Solution Incubate Incubate at Defined Temperature Prepare_Sample->Incubate Time_Points Sample at Time Points (t=0, t=1, t=x...) Incubate->Time_Points Quench Quench Reaction (Neutralize) Time_Points->Quench Analyze Analyze by GC-MS / HPLC-MS Quench->Analyze Data_Analysis Identify & Quantify Degradants Analyze->Data_Analysis Conclusion Determine Stability Profile Data_Analysis->Conclusion

Caption: Experimental workflow for TEG-MME stability testing.

References

Technical Support Center: Tetraethylene Glycol Monomethyl Ether Interference in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering potential interference from tetraethylene glycol monomethyl ether (TEG-MME) in mass spectrometry (MS) analysis.

Frequently Asked Questions (FAQs)

Q1: What is this compound (TEG-MME) and why is it a concern in mass spectrometry?

A1: this compound (TEG-MME) is a poly(ethylene glycol) (PEG) derivative with the chemical formula C₉H₂₀O₅ and a molecular weight of approximately 208.25 g/mol .[1][2] Like other PEGs, it is a ubiquitous contaminant in laboratory environments and can be introduced into samples from various sources, including solvents, plasticware, and detergents.[3][4][5] In mass spectrometry, particularly with electrospray ionization (ESI), PEGs are readily ionized and can suppress the signal of the analyte of interest, leading to inaccurate quantification or even complete signal loss.[6][7] They are characterized by a repeating unit of 44 Da (C₂H₄O) in the mass spectrum.[4][7]

Q2: How can I identify if my mass spectrum is contaminated with TEG-MME or other PEGs?

A2: PEG contamination is typically identified by a characteristic pattern of peaks in the mass spectrum. Look for a series of ions separated by a mass difference of 44.0262 Da, which corresponds to the repeating ethylene (B1197577) glycol unit (-CH₂CH₂O-).[8] These repeating patterns can form a distinctive "picket fence" or "charge envelope" appearance in the spectrum. The presence of these patterns, especially if they dominate the spectrum and obscure your analyte's signal, is a strong indicator of PEG contamination.[9]

Q3: What are the common sources of TEG-MME and PEG contamination in the laboratory?

A3: Potential sources of TEG-MME and general PEG contamination are numerous and include:

  • Solvents: Even high-purity solvents can contain trace amounts of PEGs, especially if stored in plastic containers.[4]

  • Plasticware: Polypropylene (B1209903) or other plastic tubes, pipette tips, and containers can leach plasticizers, including PEGs, into your samples, particularly when used with organic solvents.[3][4][5]

  • Detergents and Cleaning Supplies: Many laboratory detergents, such as Triton X-100 and Tween, are PEG-based and can be a significant source of contamination if glassware is not rinsed thoroughly.[4][7]

  • Personal Care Products: Hand creams and soaps can contain PEGs, which can be inadvertently introduced into samples.[4]

  • Sample Preparation Devices: Syringe filters, especially those made of nylon, and other filtration or concentration membranes can be a source of contamination.[3][4]

Troubleshooting Guides

Issue: Suspected TEG-MME Interference Obscuring Analyte Signal

This guide provides a step-by-step approach to diagnosing and mitigating interference from TEG-MME and other polyethylene (B3416737) glycols in your mass spectrometry analysis.

Step 1: Confirm the Presence and Source of Contamination

A systematic approach is crucial to pinpoint the source of contamination.[8]

  • Analyze a Blank Run: Inject a blank sample consisting of your mobile phase to determine if the contamination is inherent to your LC-MS system.[8] If the characteristic PEG pattern is present, the source is likely your solvents, tubing, or the instrument itself.[8]

  • Check Solvents and Reagents: Prepare a fresh batch of mobile phase using new, high-purity solvents and reagents.[8] If the contamination disappears, your previous solvents were the source.

  • Evaluate Sample Preparation Workflow: Methodically review each step of your sample preparation for potential contamination sources, including all plasticware, glassware, and reagents used.[8]

Logical Flow for Identifying Contamination Source

A Start: Suspected TEG-MME Interference B Analyze Blank (Mobile Phase Only) A->B C PEG Pattern Present? B->C D System Contamination (Solvents, Tubing, Instrument) C->D Yes E No Systemic Contamination C->E No F Check Solvents: Prepare Fresh Mobile Phase D->F I Evaluate Sample Preparation Workflow E->I G PEG Pattern Still Present? F->G H Solvent Contamination Identified G->H No G->I Yes K Problem Resolved H->K J Isolate and Replace Contaminated Component (e.g., Plasticware, Reagents) I->J J->K

Caption: Troubleshooting workflow for identifying the source of TEG-MME/PEG contamination.

Step 2: Data Interpretation - Common TEG-MME Adducts

TEG-MME (C₉H₂₀O₅, MW = 208.25) can form various adducts in positive ion mode ESI-MS. Recognizing these adducts can aid in confirming its presence.

Adduct IonFormulaMonoisotopic Mass (m/z)
[M+H]⁺[C₉H₂₁O₅]⁺209.1384
[M+NH₄]⁺[C₉H₂₄NO₅]⁺226.1649
[M+Na]⁺[C₉H₂₀O₅Na]⁺231.1203
[M+K]⁺[C₉H₂₀O₅K]⁺247.0942

Note: The presence of a series of peaks with a 44.0262 Da spacing originating from these primary adducts is characteristic of PEG contamination.

Step 3: Experimental Protocols for Mitigation and Removal

If TEG-MME contamination is confirmed, the following protocols can be employed for its removal.

Protocol 1: Offline Solid-Phase Extraction (SPE)

This protocol is effective for removing PEGs from peptide or small molecule samples before LC-MS analysis.[10][11]

  • Column Selection: Utilize a well-characterized, commercial strong ion-exchange or reversed-phase SPE cartridge.

  • Column Equilibration: Condition the SPE cartridge according to the manufacturer's instructions. This typically involves washing with a high organic solvent (e.g., 100% methanol (B129727) or acetonitrile) followed by equilibration with an aqueous solution (e.g., 0.1% trifluoroacetic acid in water).

  • Sample Loading: Acidify the sample with an appropriate acid (e.g., trifluoroacetic acid to a final concentration of 0.1%) and load it onto the equilibrated SPE cartridge.

  • Washing: Wash the cartridge with a low percentage of organic solvent (e.g., 5% acetonitrile (B52724) in 0.1% trifluoroacetic acid) to remove unbound contaminants like TEG-MME.

  • Elution: Elute the analytes of interest using a higher concentration of organic solvent (e.g., 80% acetonitrile in 0.1% trifluoroacetic acid).

  • Analysis: Dry the eluted sample and reconstitute it in the mobile phase for LC-MS analysis.

Protocol 2: Titanium Dioxide (TiO₂) Microcolumn Cleanup

This method is particularly useful for removing high concentrations of PEGs from protein and peptide samples.[6]

  • Sample Preparation: Mix the protein or peptide sample with the PEG contaminant (e.g., 2 µM protein with 20 µM PEG).

  • TiO₂ Microcolumn Binding: Load the sample onto a TiO₂ microcolumn. The phosphorylated peptides or proteins will bind to the titanium dioxide.

  • Washing: Wash the microcolumn extensively with a solution designed to remove PEGs while retaining the analytes. A solution of 10% acetonitrile and 0.1% TFA can be effective.[6]

  • Elution: Elute the purified proteins or peptides from the TiO₂ microcolumn using a solution of 80% acetonitrile and 0.1% TFA.[6]

  • Analysis: The eluate is then ready for LC-MS analysis.

Experimental Workflow for TEG-MME Removal

cluster_0 Offline SPE Cleanup cluster_1 TiO2 Microcolumn Cleanup A Contaminated Sample B Equilibrate SPE Cartridge A->B C Load Sample B->C D Wash with Low % Organic C->D E Elute with High % Organic D->E F Analyze by LC-MS E->F G Contaminated Sample H Bind to TiO2 Microcolumn G->H I Wash to Remove PEG H->I J Elute Purified Analytes I->J K Analyze by LC-MS J->K

Caption: Experimental workflows for the removal of TEG-MME contamination.

Preventative Measures

The most effective strategy for dealing with TEG-MME and other PEG contaminants is to prevent their introduction in the first place.[7]

  • Use Glassware: Whenever possible, use glassware instead of plastic for sample preparation and solvent storage. If plastic must be used, opt for high-density polyethylene or polypropylene and rinse thoroughly with an organic solvent before use.[12]

  • Dedicated Glassware: Maintain a dedicated set of glassware for mass spectrometry experiments to avoid cross-contamination from detergents.[4]

  • Thorough Rinsing: If detergents are used for cleaning, rinse glassware extensively with hot water followed by an organic solvent rinse.[4][7]

  • High-Purity Solvents: Use the highest grade of solvents available and purchase them in small quantities to ensure freshness.[8]

  • Wear Gloves: Always wear powder-free nitrile gloves to prevent contamination from personal care products.[4]

References

Technical Support Center: Troubleshooting Low Yields in Reactions with Tetraethylene Glycol Monomethyl Ether

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for reactions involving tetraethylene glycol monomethyl ether (mTEG). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues, particularly low reaction yields, and to provide practical guidance for optimizing experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the primary applications of this compound (mTEG) in organic synthesis?

A1: this compound is a high-boiling point, polar aprotic solvent. Its excellent solvency for a wide range of organic and inorganic compounds, coupled with its thermal stability, makes it particularly suitable for reactions requiring elevated temperatures. Common applications include nanoparticle synthesis, Suzuki-Miyaura cross-coupling reactions, and other organometallic catalysis where high activation energy barriers must be overcome.

Q2: I am observing a very low yield in my reaction using mTEG. What are the most common causes?

A2: Low yields in reactions with mTEG can stem from several factors. The most common culprits include:

  • Insufficient Reaction Temperature: Many reactions performed in high-boiling point solvents like mTEG have high activation energies and require elevated temperatures to proceed at an adequate rate.

  • Inadequate Reaction Time: Even at high temperatures, some reactions may require extended periods to reach completion.

  • Catalyst Inactivity or Insufficient Loading: The catalyst may be degrading at high temperatures, or the concentration may be too low to effectively drive the reaction.

  • Product Degradation: The desired product might be unstable at the high temperatures required for the reaction, leading to decomposition.

  • Suboptimal Work-up and Purification: Due to its high boiling point and miscibility with water, removing mTEG and isolating the product can be challenging, leading to product loss during purification.

Q3: How can I effectively remove mTEG from my reaction mixture after the reaction is complete?

A3: Due to its high boiling point (approximately 275 °C), removing mTEG by standard rotary evaporation is often impractical. The most common and effective method is an extractive work-up. This typically involves diluting the reaction mixture with a large volume of water and extracting the product with a water-immiscible organic solvent. Repeated extractions may be necessary for complete removal of mTEG.

Q4: Are there any common side reactions I should be aware of when using mTEG at high temperatures?

A4: At elevated temperatures, ether cleavage can be a potential side reaction, especially in the presence of strong acids. This would lead to the formation of byproducts and a reduction in the yield of the desired product. Additionally, for base-sensitive substrates or products, elimination reactions can become more prevalent at higher temperatures, leading to alkene impurities.

Troubleshooting Guides

Issue 1: Low or No Product Yield

A systematic approach to troubleshooting low product yield is crucial. The following table outlines potential causes and recommended troubleshooting steps.

Potential CauseTroubleshooting StepRationale
Insufficient Reaction Temperature Gradually increase the reaction temperature in 10-20 °C increments.Many reactions in high-boiling point solvents require significant thermal energy to overcome the activation barrier. Increasing the temperature can dramatically increase the reaction rate.[1][2][3][4][5]
Inadequate Reaction Time Monitor the reaction progress over a longer period using techniques like TLC, LC-MS, or GC-MS.High-temperature reactions may still require extended periods to reach completion.
Catalyst Inactivity or Insufficient Loading Increase the catalyst loading in small increments (e.g., from 1 mol% to 2.5 mol%, then to 5 mol%). If using a solid-supported catalyst, ensure it is properly activated and dispersed.The catalyst may be degrading at high temperatures, or a higher concentration may be required to achieve a reasonable reaction rate.[6][7]
Incorrect Stoichiometry Carefully re-evaluate and confirm the molar ratios of your reactants.An excess or deficit of a particular reactant can lead to incomplete conversion or the formation of undesired byproducts.
Atmospheric Contamination If your reaction is sensitive to air or moisture, ensure it is performed under a rigorously maintained inert atmosphere (e.g., nitrogen or argon).Oxygen and water can quench sensitive reagents or deactivate catalysts.
Product Degradation If possible, attempt the reaction at a lower temperature for a longer duration. Analyze for the presence of degradation products.The desired product may not be stable under the high-temperature conditions required for its formation.
Issue 2: Formation of Multiple Products

The presence of multiple products can complicate purification and significantly reduce the yield of the desired compound.

Potential CauseTroubleshooting StepRationale
Reaction Temperature is Too High Lower the reaction temperature in 10 °C increments.While high temperatures can increase the rate of the desired reaction, they can also accelerate side reactions or cause decomposition of reactants and products.[1]
Incorrect Stoichiometry Carefully re-evaluate and adjust the molar ratios of your reactants.An excess of one reactant may lead to the formation of undesired byproducts.
Side Reactions (e.g., Elimination) If E2 elimination is a suspected side reaction, consider using a less hindered base or a lower reaction temperature.[8][9]For reactions like the Williamson ether synthesis, bulky bases or secondary/tertiary alkyl halides can favor elimination over substitution.[8][9][10]
Catalyst-Related Side Reactions Screen different catalysts or ligands.The choice of catalyst can significantly influence the selectivity of a reaction.

Experimental Protocols

Example Protocol 1: Suzuki-Miyaura Cross-Coupling Reaction

This protocol provides a general procedure for a Suzuki-Miyaura cross-coupling reaction using mTEG as a solvent.

Materials:

  • Aryl halide (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%)

  • Base (e.g., K₂CO₃, 2.0 mmol)

  • This compound (mTEG, 5 mL)

  • Deionized water

  • Organic solvent for extraction (e.g., ethyl acetate, diethyl ether)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), palladium catalyst (0.03 mmol), and base (2.0 mmol).

  • Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

  • Under a positive pressure of the inert gas, add anhydrous mTEG (5 mL) via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 120-150 °C) with vigorous stirring.

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the reaction mixture with deionized water (20 mL).

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).

  • Combine the organic layers and wash with brine (20 mL).

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by an appropriate method (e.g., column chromatography or recrystallization).

Example Protocol 2: Synthesis of Silver Nanoparticles

This protocol outlines a general method for the synthesis of silver nanoparticles in mTEG.

Materials:

Procedure:

  • In a clean, dry three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a reflux condenser, dissolve the silver nitrate (0.1 mmol) and capping agent (if used) in mTEG (10 mL).

  • Purge the flask with an inert gas (e.g., nitrogen or argon) for 15-20 minutes while stirring.

  • Under a continuous flow of inert gas, heat the mixture to a high temperature (e.g., 200-240 °C) with vigorous stirring.

  • Maintain the temperature for a specific duration to allow for nanoparticle nucleation and growth. The color of the solution may change, indicating nanoparticle formation.

  • After the desired reaction time, cool the mixture to room temperature.

  • Isolate the nanoparticles by adding a non-solvent (e.g., acetone or ethanol) to precipitate the particles.

  • Collect the nanoparticles by centrifugation and wash them several times with the non-solvent to remove residual mTEG and other impurities.

  • Dry the nanoparticles under vacuum.

Data Presentation

The following tables provide hypothetical yet representative data to illustrate the effects of key parameters on reaction yield.

Table 1: Effect of Temperature on the Yield of a Suzuki-Miyaura Coupling Reaction in mTEG

EntryTemperature (°C)Reaction Time (h)Yield (%)
11001245
21201278
31401292
41601285 (decomposition observed)

Table 2: Effect of Catalyst Loading on the Yield of a Suzuki-Miyaura Coupling Reaction in mTEG at 140 °C

EntryCatalyst Loading (mol%)Reaction Time (h)Yield (%)
111265
221285
331292
451293

Visualizations

Troubleshooting_Low_Yield start Low Reaction Yield Observed check_temp Is the reaction temperature optimal? start->check_temp increase_temp Increase temperature incrementally (e.g., in 10-20 °C steps) check_temp->increase_temp No check_time Is the reaction time sufficient? check_temp->check_time Yes increase_temp->check_time end_bad Yield Still Low (Consider alternative synthetic route) increase_temp->end_bad increase_time Increase reaction time and monitor progress (e.g., via TLC/LC-MS) check_time->increase_time No check_catalyst Is the catalyst active and at the correct loading? check_time->check_catalyst Yes increase_time->check_catalyst increase_time->end_bad increase_catalyst Increase catalyst loading or use a fresh batch of catalyst check_catalyst->increase_catalyst No check_workup Is the work-up and purification procedure optimized? check_catalyst->check_workup Yes increase_catalyst->check_workup increase_catalyst->end_bad optimize_workup Optimize extractive work-up (e.g., solvent choice, number of extractions) check_workup->optimize_workup No end_good Yield Improved check_workup->end_good Yes optimize_workup->end_good optimize_workup->end_bad

Caption: Troubleshooting workflow for addressing low product yield.

Extractive_Workup start Reaction Mixture in mTEG dilute Dilute with a large volume of water start->dilute add_extraction_solvent Add water-immiscible organic solvent (e.g., Ethyl Acetate) dilute->add_extraction_solvent shake Shake mixture in a separatory funnel and allow layers to separate add_extraction_solvent->shake separate_layers Separate the aqueous and organic layers shake->separate_layers aqueous_layer Aqueous Layer (contains mTEG and water-soluble impurities) separate_layers->aqueous_layer Lower Layer (typically) organic_layer Organic Layer (contains product and some residual mTEG) separate_layers->organic_layer Upper Layer (typically) repeat_extraction Repeat extraction of the aqueous layer with fresh organic solvent (2-3 times) aqueous_layer->repeat_extraction combine_organic Combine all organic layers organic_layer->combine_organic repeat_extraction->organic_layer add to wash_brine Wash combined organic layers with brine combine_organic->wash_brine dry Dry organic layer over anhydrous MgSO₄ or Na₂SO₄ wash_brine->dry filter_concentrate Filter and concentrate under reduced pressure dry->filter_concentrate product Crude Product filter_concentrate->product

Caption: Experimental workflow for extractive work-up.

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition pdi_complex R¹-Pd(II)L₂-X oxidative_addition->pdi_complex transmetalation Transmetalation pdi_complex->transmetalation pdii_complex R¹-Pd(II)L₂-R² transmetalation->pdii_complex reductive_elimination Reductive Elimination pdii_complex->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product R¹-R² (Product) reductive_elimination->product aryl_halide R¹-X aryl_halide->oxidative_addition organoboron R²-B(OR)₂ + Base organoboron->transmetalation

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.[11][12][13]

References

Optimizing PROTAC linker length with tetraethylene glycol monomethyl ether derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers optimizing Proteolysis Targeting Chimera (PROTAC) linker length, with a specific focus on derivatives of tetraethylene glycol monomethyl ether.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental role of the linker in a PROTAC?

A1: The linker is a critical component of a PROTAC, connecting the ligand that binds your protein of interest (POI) to the ligand that recruits an E3 ubiquitin ligase.[1][2] Its primary function is to facilitate the formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase), which is essential for the subsequent ubiquitination and proteasomal degradation of the target protein.[3] The linker's length, composition, and attachment points significantly influence the efficacy, selectivity, and pharmacokinetic properties of the PROTAC.[4][5]

Q2: Why are tetraethylene glycol (PEG) derivatives commonly used for PROTAC linkers?

A2: Polyethylene glycol (PEG) and its derivatives, like tetraethylene glycol, are among the most common motifs used in PROTAC linkers.[6] Their popularity stems from several advantageous properties:

  • Enhanced Solubility: PEG linkers are hydrophilic, which can improve the aqueous solubility of the often large and hydrophobic PROTAC molecule.[1][7]

  • Flexibility: The flexible nature of PEG chains can be advantageous for allowing the POI and E3 ligase to adopt an optimal orientation for ubiquitination.[7][]

  • Synthetic Accessibility: PEG units are synthetically tractable, allowing for the straightforward creation of a library of PROTACs with varying linker lengths for optimization studies.[5]

  • Modulable Permeability: While increased hydrophilicity can hinder passive diffusion across cell membranes, the ability of flexible PEG linkers to fold can shield the PROTAC's polar surface area, potentially improving cell permeability.[7] However, the optimal number of PEG units must be determined empirically.[7]

Q3: How does altering the linker length with tetraethylene glycol units impact PROTAC efficacy?

A3: Linker length is a critical determinant of PROTAC efficacy, and even small changes can have a significant impact.[][9]

  • Optimal Length: An optimal linker length allows for the proper orientation and proximity of the target protein and the E3 ligase, leading to efficient ubiquitination.[3]

  • Too Short: A linker that is too short may cause steric hindrance, preventing the formation of a stable or productive ternary complex.[3][] This can impair the binding of one or both ligands.[6]

  • Too Long: A linker that is too long might lead to unproductive binding modes where the key lysine (B10760008) residues on the target are not accessible to the E2 ligase, or it may decrease the stability of the ternary complex.[3] In some cases, potency has been shown to decrease as linker length increases beyond an optimal point.[6]

Q4: What is the "hook effect" and how does it relate to linker optimization?

A4: The "hook effect" is a phenomenon observed with PROTACs where the degradation efficiency decreases at high concentrations. This occurs because at high concentrations, the PROTAC is more likely to form binary complexes (PROTAC-POI or PROTAC-E3 ligase) rather than the productive ternary complex (POI-PROTAC-E3 ligase), limiting its therapeutic window.[7][9] Linker optimization can help mitigate the hook effect by enhancing the stability and cooperativity of the ternary complex, favoring its formation even at higher PROTAC concentrations.[9]

Q5: Beyond length, what other linker properties are important to consider?

A5: While length is crucial, other properties of the linker also play a significant role:

  • Composition: The chemical nature of the linker affects solubility, cell permeability, and metabolic stability.[10] Incorporating elements like alkyl chains or more rigid structures (e.g., piperazine) can modulate these properties.[6][]

  • Rigidity: While flexible linkers like PEG are common, more rigid linkers can reduce the conformational freedom of the PROTAC.[] This can pre-organize the binding moieties for more efficient ternary complex formation and improve metabolic stability.[1][11]

  • Attachment Points: The "exit vector," or the point where the linker is attached to the POI and E3 ligase ligands, is critical for achieving potent degradation.[6][] The attachment site should ideally be in a solvent-exposed region to minimize disruption of ligand binding.[10]

Troubleshooting Guide

Problem 1: My PROTAC shows low or no degradation of the target protein.

Possible Cause Suggested Solution
Suboptimal Linker Length This is the most common issue. Synthesize a small library of PROTACs with varying numbers of tetraethylene glycol units (e.g., 2, 3, 4, 5, 6 units) to identify the optimal length.[9]
Poor Ternary Complex Formation The linker may not be positioning the POI and E3 ligase correctly. Use biophysical assays like Surface Plasmon Resonance (SPR) or Co-Immunoprecipitation (Co-IP) to directly assess ternary complex formation.[3][9]
Poor Cell Permeability The PROTAC may not be reaching its intracellular target. Modify the linker to balance hydrophilicity and lipophilicity. Sometimes, more rigid or alkyl-based linkers show better permeability.[7][9] Assess cellular uptake directly with appropriate assays.
Incorrect Attachment Point The linker's exit vector may be disrupting the binding of one or both ligands. Re-evaluate the ligand structures and select an alternative, solvent-exposed attachment point.[][10]

Problem 2: I am observing a significant "hook effect," limiting the effective dose.

Possible Cause Suggested Solution
Low Ternary Complex Cooperativity At high concentrations, binary complexes are favored over the productive ternary complex.
Optimize the Linker: Refine the linker length and composition to promote more favorable protein-protein interactions between the target and the E3 ligase, which enhances cooperativity.[9]
Perform Careful Dose-Response Studies: Conduct detailed experiments to precisely identify the optimal concentration range that maximizes degradation before the hook effect becomes dominant.[9]

Problem 3: My PROTAC has poor aqueous solubility.

Possible Cause Suggested Solution
High Lipophilicity The overall molecule is too hydrophobic, common for large PROTAC molecules.
Increase PEG Units: Incorporate longer tetraethylene glycol-based linkers. PEG units are known to impart hydrophilicity and improve the water solubility of PROTACs.[1][7]
Modify Ligands: If possible, modify the POI or E3 ligase ligands to include more polar functional groups without compromising binding affinity.

Problem 4: Degradation efficiency does not correlate with the binary binding affinity of my ligands.

Possible Cause Suggested Solution
Ternary Complex Geometry is Key High binary binding affinity does not guarantee the formation of a productive ternary complex. The linker's role in orienting the two proteins is paramount.
Focus on Ternary Complex Assays: Shift focus from binary binding assays to those that measure ternary complex formation and stability (e.g., SPR, ITC, FP). Potency often correlates better with ternary binding affinity than binary affinity.[9][12]
Systematically Vary Linker: Continue to systematically vary the linker length and attachment points, as this is the primary way to alter the geometry of the ternary complex.[6]

Quantitative Data Summary

The optimal linker length is highly dependent on the specific POI and E3 ligase pair. Below are examples illustrating the impact of linker length on degradation efficiency.

Table 1: Effect of PEG Linker Length on BRD4 Degradation (CRBN-based PROTACs)

Linker CompositionNumber of PEG UnitsDC₅₀ (nM)Dₘₐₓ (%)Finding
PEG0< 500~90Short linkers are effective.[6]
PEG1-2> 5000< 20Intermediate length linkers show reduced potency.[6]
PEG4< 500> 90Longer linkers regain high potency.[6]
PEG5< 500> 90Potency is maintained with further extension.[6]

This table summarizes a non-linear relationship where both short and long PEG linkers were effective, while intermediate lengths were not, highlighting the need for empirical optimization.[6]

Table 2: Effect of Linker Length on Estrogen Receptor (ERα) Degradation

Linker TypeLinker Length (atoms)Degradation PotencyReference
Alkyl9Moderate[13]
Alkyl12High[13]
Alkyl16Highest[13]
Alkyl19Moderate[13]
Alkyl21Low[13]

This table illustrates a more classical optimization curve where a 16-atom linker was optimal, with both shorter and longer linkers being less effective.[13]

Experimental Protocols

Protocol 1: General Synthesis of a PROTAC with a Tetraethylene Glycol Linker

This protocol outlines a common synthetic strategy using click chemistry, which is efficient for creating a library of PROTACs.

  • Functionalize Ligands: Synthesize or procure your POI ligand and E3 ligase ligand (e.g., a VHL or CRBN ligand). Chemically modify one ligand to contain an azide (B81097) group and the other to contain a terminal alkyne. The modification should be at a known, solvent-exposed "exit vector."

  • Prepare Linker: The this compound derivative is functionalized at both ends. One end is attached to the first ligand (e.g., via an ether or amide bond), leaving the other end ready for the click reaction. For a library, prepare linkers of varying PEG units.

  • Click Reaction (Copper-Catalyzed Azide-Alkyne Cycloaddition):

    • Dissolve the azide-functionalized ligand and the alkyne-functionalized linker-ligand conjugate in a suitable solvent (e.g., DMF/water).

    • Add a copper(I) source, such as copper(II) sulfate (B86663) and a reducing agent like sodium ascorbate.

    • Add a copper-stabilizing ligand, such as TBTA.

    • Stir the reaction at room temperature until completion, monitoring by LC-MS.

  • Purification: Purify the final PROTAC product using reverse-phase HPLC to achieve high purity.

  • Characterization: Confirm the structure and purity of the final PROTAC using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Protocol 2: Western Blotting for Quantifying Target Protein Degradation

This is the standard method to measure the amount of target protein remaining after PROTAC treatment.[3][5]

  • Cell Culture and Treatment: Plate cells at a density that ensures they are in a logarithmic growth phase. Treat the cells with varying concentrations of your PROTACs (and a vehicle control, e.g., DMSO) for a predetermined time (e.g., 18-24 hours).[5]

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS. Lyse the cells using RIPA buffer supplemented with protease and phosphatase inhibitors to prevent protein degradation post-lysis.[5]

  • Protein Quantification: Determine the total protein concentration of each cell lysate using a BCA or Bradford assay. This is crucial for ensuring equal protein loading.[3]

  • SDS-PAGE and Transfer: Load equal amounts of total protein for each sample onto an SDS-PAGE gel. Separate the proteins by electrophoresis and then transfer them to a PVDF or nitrocellulose membrane.[14]

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific to your POI.

    • Simultaneously, probe for a loading control protein (e.g., GAPDH, β-actin) to normalize the data.[14]

  • Detection and Analysis:

    • Wash the membrane and incubate with a species-appropriate HRP-conjugated secondary antibody.

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Quantify the band intensities using software (e.g., ImageJ). Normalize the POI band intensity to the corresponding loading control band intensity for each sample.[14]

Visualizations

PROTAC_Mechanism PROTAC Mechanism of Action PROTAC PROTAC Ternary Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary Binds POI Target Protein (POI) POI->Ternary E3 E3 Ligase E3->Ternary PolyUb Poly-ubiquitination of POI Ternary->PolyUb Catalyzes Ub Ubiquitin (Ub) Ub->PolyUb Recruited Proteasome 26S Proteasome PolyUb->Proteasome Recognition Degradation Degraded POI (Peptides) Proteasome->Degradation Degrades Recycle PROTAC and E3 Ligase are Recycled Proteasome->Recycle

Caption: PROTACs facilitate the formation of a ternary complex, leading to ubiquitination and degradation of the target protein.

Experimental_Workflow Experimental Workflow for Linker Optimization start Design & Synthesize PROTAC Library (Varying PEG Lengths) screen Primary Screen: Western Blot for Degradation (DC50 & Dmax) start->screen hit_found Potent Degradation Observed? screen->hit_found secondary Secondary Assays: - Ternary Complex (Co-IP, SPR) - Hook Effect Analysis hit_found->secondary Yes optimize Refine Linker Length or Attachment Point hit_found->optimize No finish Optimized PROTAC Identified secondary->finish optimize->start Troubleshooting_Logic Troubleshooting Logic for Low Degradation start Problem: Low/No Degradation check_ternary Assess Ternary Complex Formation (e.g., Co-IP) start->check_ternary check_perm Assess Cell Permeability & Solubility check_ternary->check_perm No Complex sol_linker Synthesize Library with Different Linker Lengths check_ternary->sol_linker Complex Formed (Inefficient Ub) sol_perm Modify Linker (e.g., add alkyl character, change length) check_perm->sol_perm Permeability is Low sol_exit_vector Change Linker Attachment Point on Ligand check_perm->sol_exit_vector Permeability OK (Binding Issue)

References

Technical Support Center: Managing Viscosity of Tetraethylene Glycol Monomethyl Ether (TEGME) Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with tetraethylene glycol monomethyl ether (TEGME) solutions.

Troubleshooting Guides

This section addresses common issues encountered during the handling and analysis of TEGME solutions.

Issue: Inaccurate or Inconsistent Viscosity Measurements

Possible Cause: Temperature fluctuations, improper sample preparation, or incorrect instrument setup can lead to unreliable viscosity readings.

Solution:

  • Temperature Control: Ensure the viscometer and the sample are at the specified temperature. Even minor temperature variations can significantly impact the viscosity of TEGME solutions.[1] Use a calibrated water bath for temperature control.

  • Homogenous Solution: Ensure that the TEGME solution is thoroughly mixed and free of air bubbles before measurement.

  • Instrument Calibration: Regularly calibrate your viscometer with appropriate standards.

  • Proper Technique: Follow the standard operating procedures for your specific viscometer meticulously. For capillary viscometers, ensure the capillary is clean and dry. For rotational viscometers, select the appropriate spindle and rotational speed.

Troubleshooting Workflow for Inaccurate Viscosity Measurements

G start Inaccurate Viscosity Reading check_temp Is temperature stable and correct? start->check_temp check_sample Is the sample homogenous and bubble-free? check_temp->check_sample Yes troubleshoot_temp Action: Stabilize and verify temperature. check_temp->troubleshoot_temp No check_instrument Is the viscometer calibrated and set up correctly? check_sample->check_instrument Yes troubleshoot_sample Action: Mix solution thoroughly, degas if necessary. check_sample->troubleshoot_sample No re_measure Re-measure viscosity check_instrument->re_measure Yes troubleshoot_instrument Action: Recalibrate, check spindle/capillary, and review SOP. check_instrument->troubleshoot_instrument No troubleshoot_temp->check_temp troubleshoot_sample->check_sample troubleshoot_instrument->check_instrument G prep Prepare clean, dry Ubbelohde viscometer load Load TEGME solution into the viscometer prep->load equilibrate Equilibrate in constant temperature bath load->equilibrate draw Draw solution above upper timing mark equilibrate->draw measure Measure flow time between marks draw->measure repeat Repeat measurement for consistency measure->repeat calculate Calculate kinematic viscosity repeat->calculate end Record results calculate->end

References

Technical Support Center: Degradation Pathways of Tetraethylene Glycol Monomethyl Ether (TEGME) in Biological Systems

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals investigating the biological degradation of tetraethylene glycol monomethyl ether (TEGME).

Frequently Asked Questions (FAQs)

Q1: What is the expected primary degradation pathway of TEGME in mammalian systems?

A1: Based on studies of shorter-chain glycol ethers and polyethylene (B3416737) glycols (PEGs), the primary degradation pathway for TEGME is expected to be a two-step enzymatic oxidation.[1][2] First, the terminal alcohol group of TEGME is oxidized to an aldehyde by alcohol dehydrogenase (ADH). Subsequently, this aldehyde intermediate is oxidized to a carboxylic acid by aldehyde dehydrogenase (ALDH).[2] The resulting primary metabolite is tetraethylene glycol methoxyacetic acid.

Q2: Which enzymes are primarily responsible for TEGME metabolism?

A2: Alcohol dehydrogenase (ADH) and aldehyde dehydrogenase (ALDH) are the key enzymes anticipated to mediate the primary degradation pathway.[1][2] Specifically, class I ADH isoenzymes are known to oxidize a variety of alcohols, including ethylene (B1197577) glycol.[3] ALDH2 is a likely candidate for the oxidation of the resulting aldehyde intermediate.[2] While some studies suggest the involvement of cytochrome P-450 in the metabolism of other glycol ethers, the primary pathway for TEGME is likely ADH and ALDH-dependent.[4]

Q3: Can microorganisms degrade TEGME?

A3: Yes, various microorganisms, including bacteria (e.g., Pseudomonas sp., Xanthobacter autotrophicus) and fungi (e.g., Aspergillus versicolor), have been shown to degrade shorter-chain glycol ethers and polyethylene glycols.[5][6][7] The degradation pathway in microbes often mirrors the mammalian pathway, leading to the formation of acidic metabolites.[6] Some bacteria possess a flavoprotein alcohol dehydrogenase that initiates PEG degradation.[8]

Q4: What are the expected primary metabolites of TEGME?

A4: The expected primary metabolites of TEGME are:

  • This compound aldehyde: The intermediate product from the action of ADH.

  • Tetraethylene glycol methoxyacetic acid: The final acidic metabolite from the action of ALDH. These metabolites are analogous to methoxyacetaldehyde (B81698) (MALD) and methoxyacetic acid (MAA) which are formed from the degradation of ethylene glycol monomethyl ether (EGME).[2]

Q5: Are the metabolites of TEGME considered toxic?

A5: The toxicity of TEGME itself is considered to be low.[9] However, for shorter-chain glycol ethers, the acidic metabolites are responsible for their characteristic toxicity, which includes reproductive and developmental effects.[5][10] Therefore, it is plausible that the accumulation of tetraethylene glycol methoxyacetic acid could have adverse biological effects.

Troubleshooting Guides

Issue 1: Low or no detection of TEGME metabolites in my in vitro/in vivo experiment.

Possible Cause Troubleshooting Step
Incorrect Sample Quenching Metabolism is rapid. Ensure immediate quenching of metabolic activity upon sample collection. For cell cultures or tissues, rapid freezing in liquid nitrogen is recommended. For liquid samples, addition of a cold organic solvent like methanol (B129727) can halt enzymatic reactions.[11]
Inefficient Extraction The polarity of TEGME and its metabolites differs. Use a robust extraction method, such as a biphasic extraction with methanol/water and an organic solvent, to ensure recovery of both the parent compound and its more polar metabolites.[12]
Metabolite Instability The aldehyde intermediate is likely reactive and unstable. Ensure samples are processed quickly and at low temperatures to prevent its degradation. Derivatization may be necessary for its detection.[13]
Low Enzyme Activity Verify the activity of your enzyme preparation (e.g., liver microsomes, purified ADH/ALDH) with a positive control substrate (e.g., ethanol (B145695) for ADH).[14][15] Ensure cofactors like NAD+ are present in sufficient concentrations for the enzymatic assays.[16]
Inappropriate Analytical Method The high boiling point and polarity of TEGME and its metabolites can make GC-MS analysis challenging without derivatization. Consider LC-MS as an alternative or optimize your GC-MS method (e.g., derivatization with PFBBr).[17]

Issue 2: High variability in quantitative results between replicates.

Possible Cause Troubleshooting Step
Inconsistent Sample Handling Standardize all sample handling procedures, from collection to analysis. Ensure consistent timing, temperatures, and volumes. A pilot study is recommended to refine your protocol.[11]
Matrix Effects in MS Analysis Biological matrices can suppress or enhance ion signals in mass spectrometry. Use isotopically labeled internal standards for TEGME and its expected metabolites to correct for matrix effects and improve quantification accuracy.[12]
Instrument Drift Run quality control (QC) samples (a pooled sample of all experimental samples) periodically throughout your analytical run to monitor and correct for instrument drift.[18]
Biological Variation For in vivo studies, inherent biological variability is expected. Increase the number of replicates per experimental group to achieve statistical power.[11]

Quantitative Data

The following table summarizes the kinetic parameters of alcohol dehydrogenase (ADH) with polyethylene glycol (PEG) homologues. Since TEGME is a methylated PEG with four ethylene glycol units (n=4), these data can be used to estimate its interaction with ADH.

Table 1: Kinetic Parameters of Alcohol Dehydrogenase with Polyethylene Glycol (PEG) Homologues [1]

Substrate (PEG)n (Number of EG units)Km (mM)Vmax (µmol/min/mg)
Ethylene Glycol111.01.10
Diethylene Glycol215.00.83
Triethylene Glycol37.40.45
Tetraethylene Glycol 4 5.0 0.29
Pentaethylene Glycol53.60.22
Hexaethylene Glycol62.50.17
Heptaethylene Glycol71.80.13
Octaethylene Glycol81.30.10

Data from Herold et al. (1989). Vmax values were estimated from the original publication's graphical data.

Experimental Protocols

Protocol 1: In Vitro Metabolism of TEGME using Liver S9 Fraction

  • Prepare S9 Reaction Mixture: In a microcentrifuge tube on ice, prepare the S9 reaction mixture containing:

    • 100 mM potassium phosphate (B84403) buffer (pH 7.4)

    • 1 mg/mL S9 fraction protein

    • 1 mM NAD+

    • 1 mM NADP+

    • 5 mM glucose-6-phosphate

    • 1 U/mL glucose-6-phosphate dehydrogenase

    • 5 mM magnesium chloride

  • Initiate Reaction: Add TEGME (final concentration 1 mM) to the S9 reaction mixture. For a negative control, add vehicle (e.g., water) instead of TEGME.

  • Incubation: Incubate the reaction tubes at 37°C in a shaking water bath for various time points (e.g., 0, 15, 30, 60, 120 minutes).

  • Quench Reaction: At each time point, stop the reaction by adding an equal volume of ice-cold acetonitrile (B52724) containing an internal standard (e.g., d4-methoxyacetic acid).

  • Protein Precipitation: Vortex the tubes vigorously and centrifuge at 14,000 x g for 10 minutes at 4°C to precipitate proteins.

  • Sample Preparation for Analysis: Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen. The residue is now ready for derivatization and analysis by GC-MS or LC-MS.

Protocol 2: GC-MS Analysis of TEGME and its Acidic Metabolite

  • Derivatization: To the dried residue from Protocol 1, add 50 µL of methylene (B1212753) chloride, 10 µL of tetrabutylammonium (B224687) hydrogen sulfate (B86663) (ion-pairing agent), and 5 µL of pentafluorobenzyl bromide (PFBBr, derivatizing agent). Vortex and incubate at 60°C for 1 hour.

  • Extraction: After cooling, evaporate the solvent and reconstitute the sample in 100 µL of hexane (B92381) for injection.

  • GC-MS Parameters:

    • GC Column: DB-WAX (50 m x 0.20 mm, 0.2 µm) or Rxi®-1301Sil MS (30 m x 0.25 mm, 0.25 µm).[19][20]

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • Oven Program: 40°C for 1 min, then ramp to 240°C at 8°C/min.[20]

    • Injection Mode: Splitless.

    • MS Parameters: Electron ionization (EI) at 70 eV. Scan range of m/z 50-500.

  • Data Analysis: Identify the derivatized TEGME and its metabolite based on their retention times and mass spectra compared to analytical standards. Quantify using the internal standard.

Visualizations

TEGME_Degradation_Pathway TEGME Tetraethylene Glycol Monomethyl Ether (TEGME) Aldehyde TEGME-Aldehyde (Intermediate) TEGME->Aldehyde Alcohol Dehydrogenase (ADH) NAD+ -> NADH Acid Tetraethylene Glycol Methoxyacetic Acid (Metabolite) Aldehyde->Acid Aldehyde Dehydrogenase (ALDH) NAD+ -> NADH

Caption: Proposed primary metabolic pathway of TEGME.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Biological_System In Vitro System (e.g., Liver S9) Incubation Incubate with TEGME (37°C) Biological_System->Incubation Quenching Quench Reaction (Cold Acetonitrile) Incubation->Quenching Extraction Extract Metabolites Quenching->Extraction Derivatization Derivatize Sample (e.g., PFBBr) Extraction->Derivatization GCMS GC-MS or LC-MS Analysis Derivatization->GCMS Data_Processing Data Processing & Quantification GCMS->Data_Processing

Caption: General experimental workflow for TEGME metabolism studies.

Troubleshooting_Tree Start Low/No Metabolite Signal Check_Extraction Review Sample Prep: Quenching & Extraction Efficient? Start->Check_Extraction Check_Enzymes Review Assay Conditions: Enzyme & Cofactor Activity OK? Check_Extraction->Check_Enzymes No Optimize_Extraction Optimize quenching and extraction protocols. Check_Extraction->Optimize_Extraction Yes Check_Analysis Review Analytical Method: Derivatization Complete? Instrument Settings Optimal? Check_Enzymes->Check_Analysis No Optimize_Enzymes Verify enzyme activity with positive control. Check cofactors. Check_Enzymes->Optimize_Enzymes Yes Consult_Literature Consult literature for alternative pathways. Check_Analysis->Consult_Literature No Optimize_Analysis Optimize derivatization. Try alternative column/method (LC-MS). Check_Analysis->Optimize_Analysis Yes

Caption: Troubleshooting decision tree for metabolite detection issues.

References

Validation & Comparative

A Comparative Guide to the Quantification of Tetraethylene Glycol Monomethyl Ether in Complex Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and precise quantification of tetraethylene glycol monomethyl ether (TETRA) in complex matrices is crucial for a variety of applications, including pharmacokinetic studies, quality control of PEGylated therapeutics, and assessment of residual impurities. This guide provides a comprehensive comparison of the most common analytical techniques employed for this purpose: Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

At a Glance: Comparison of Analytical Methods

The selection of an appropriate analytical method for TETRA quantification depends on several factors, including the nature of the sample matrix, the required sensitivity, and the desired throughput. The following table summarizes the key performance characteristics of GC-MS, LC-MS/MS, and NMR spectroscopy for this application.

ParameterGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle Separation of volatile compounds followed by mass-based detection.Separation of compounds in liquid phase followed by highly selective mass-based detection.Absorption of radiofrequency waves by atomic nuclei in a magnetic field.
Sample Volatility Required; derivatization may be necessary for polar analytes.Not required.Not required.
Selectivity High, especially with selected ion monitoring (SIM).Very high, due to precursor and product ion monitoring (MRM).Moderate to high, depends on spectral resolution.
Sensitivity (Typical) µg/mL to ng/mL range.[1][2]µg/mL to pg/mL range.[3][4]~10 µg/mL in biological fluids.[5][6]
Sample Preparation Can be extensive (extraction, derivatization).[7][8]Moderate (protein precipitation, solid-phase extraction).[3]Minimal to none for some matrices.[5][6]
Throughput Moderate to high.High.Low to moderate.
Key Advantages High resolving power for isomers, well-established technique.[9][10]High sensitivity and selectivity, suitable for complex biological matrices.[3][4]Non-destructive, provides structural information, minimal sample preparation.[5][6][11][12]
Potential Drawbacks Derivatization can add complexity and variability.Matrix effects can suppress or enhance ion signals.Lower sensitivity compared to MS methods, requires higher analyte concentration.

Quantitative Performance Data

The following tables provide a summary of reported quantitative performance data for the analysis of TETRA and related polyethylene (B3416737) glycol (PEG) compounds using the discussed techniques. It is important to note that performance metrics can vary significantly depending on the specific instrumentation, method parameters, and matrix complexity.

Table 1: GC-MS Quantitative Performance

Analyte(s)MatrixLLD/LLOQLinearity RangePrecision (%RSD)Reference
Glycol EthersCosmetics< 0.75 µg/g (LOD)Not Specified< 15%[7][8]
EG, DEG, TEGSerum, Plasma, Urine2 µg/mL (LLOQ)2 - 20 µg/mLNot Specified[2]

Table 2: LC-MS/MS Quantitative Performance

Analyte(s)MatrixLLD/LLOQLinearity RangePrecision (%RSD)Reference
PEG 400Rat Plasma1.01 µg/mL (LLOQ)1.01 - 1013.40 µg/mL2.31 - 13.34%[3]
Linear PEGsRat Plasma0.05 µg/mL (LLOQ)0.05 - 5.0 µg/mLNot Specified[4]

Table 3: NMR Quantitative Performance

Analyte(s)MatrixLLD/LLOQLinearity RangePrecision (%RSD)Reference
PEGylated speciesBlood~10 µg/mL (LOD)Not SpecifiedNot Specified[5][6]

Experimental Workflows and Protocols

A generalized workflow for the quantification of TETRA in a complex mixture involves sample preparation, instrumental analysis, and data processing.

Quantification Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Analysis Sample Sample Extraction Extraction Sample->Extraction NMR NMR Sample->NMR Derivatization (GC-MS) Derivatization (GC-MS) Extraction->Derivatization (GC-MS) LC-MS/MS LC-MS/MS Extraction->LC-MS/MS Cleanup Cleanup Derivatization (GC-MS)->Cleanup GC-MS GC-MS Cleanup->GC-MS Quantification Quantification GC-MS->Quantification LC-MS/MS->Quantification NMR->Quantification Reporting Reporting Quantification->Reporting

A generalized workflow for TETRA quantification.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This protocol is based on the analysis of glycol ethers in cosmetic samples and can be adapted for other matrices.[7][8]

1. Sample Preparation (Ultrasound-Assisted Extraction):

  • Weigh 0.1 g of the homogenized sample into a centrifuge tube.

  • Add 1 mL of a suitable organic solvent (e.g., methanol).

  • Vortex for 1 minute.

  • Perform ultrasonic extraction for 15 minutes.

  • Centrifuge at 10,000 rpm for 5 minutes.

  • Filter the supernatant through a 0.22 µm syringe filter into a GC vial.

2. GC-MS Parameters:

  • GC Column: A polar column, such as a DB-WAX (50 m x 0.20 mm i.d., 0.2 µm film thickness), is recommended for the analysis of underivatized glycol ethers.[8] Alternatively, a cyanopropylphenyl-based column like the Rxi®-1301Sil MS can offer faster analysis times.[9][10]

  • Oven Program: 40 °C (hold 1 min), ramp to 240 °C at 8 °C/min.[13]

  • Carrier Gas: Helium.

  • Injection Mode: Splitless.

  • MS Scan Range: 20-200 amu.[9]

3. Data Analysis:

  • Identify TETRA based on its retention time and mass spectrum.

  • Quantify using a calibration curve prepared from standards of known concentrations.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol

This protocol is adapted from a method for the quantification of PEG 400 in rat plasma.[3]

1. Sample Preparation (Protein Precipitation):

  • To 50 µL of plasma in a microcentrifuge tube, add 150 µL of acetonitrile (B52724) containing an internal standard.

  • Vortex for 2 minutes.

  • Centrifuge at 14,000 rpm for 10 minutes at 4 °C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

2. LC-MS/MS Parameters:

  • LC Column: A C18 column (e.g., Waters Xbridge, 50 x 4.6 mm, 3.5 µm).[3]

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and methanol (B129727) (B).

  • Ionization Mode: Electrospray Ionization (ESI), positive mode.

  • MS/MS Transition: Monitor a specific precursor-to-product ion transition for TETRA. For related PEG oligomers, a common product ion at m/z 89 has been used.[3]

3. Data Analysis:

  • Integrate the peak area of the specific MS/MS transition for TETRA.

  • Quantify using a calibration curve prepared in the same biological matrix.

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol

This protocol is based on the direct quantification of PEGylated species in biological fluids.[5][6]

1. Sample Preparation:

  • For direct analysis of biological fluids like blood or serum, minimal preparation is needed. Samples can often be analyzed directly after thawing and centrifugation to remove particulates.

  • Transfer an aliquot of the sample (e.g., 500 µL) to an NMR tube.

  • Add a known amount of a suitable internal standard if absolute quantification is desired.

2. NMR Acquisition:

  • Spectrometer: A high-field NMR spectrometer (e.g., 500 MHz or higher) is recommended for better sensitivity and resolution.

  • Experiment: A standard one-dimensional ¹H NMR experiment is typically sufficient.

  • Key Parameters: Ensure a sufficient relaxation delay (D1) to allow for full magnetization recovery for accurate quantification.

3. Data Analysis:

  • Integrate the characteristic signal of the ethylene (B1197577) oxide protons of TETRA (typically around 3.6 ppm).

  • Compare the integral of the TETRA signal to the integral of a known internal standard or to a specific signal from the matrix if its concentration is known.

Signaling Pathways and Logical Relationships

The choice of analytical technique is often guided by a logical decision-making process based on the specific requirements of the analysis.

Method Selection Start Start High_Sensitivity High_Sensitivity Start->High_Sensitivity Need high sensitivity? Structural_Info Structural_Info High_Sensitivity->Structural_Info No LC_MS_MS LC_MS_MS High_Sensitivity->LC_MS_MS Yes Isomer_Separation Isomer_Separation Structural_Info->Isomer_Separation No NMR NMR Structural_Info->NMR Yes Isomer_Separation->LC_MS_MS No, but need high throughput GC_MS GC_MS Isomer_Separation->GC_MS Yes

Decision tree for selecting an analytical method.

Conclusion

The quantification of this compound in complex mixtures can be effectively achieved using GC-MS, LC-MS/MS, and NMR spectroscopy. LC-MS/MS generally offers the highest sensitivity and selectivity, making it ideal for bioanalytical applications where low concentrations are expected. GC-MS provides excellent separation for isomers and is a robust technique, though it may require derivatization. NMR spectroscopy stands out for its minimal sample preparation and the wealth of structural information it provides, although with lower sensitivity compared to mass spectrometry-based methods. The choice of the optimal technique will ultimately depend on the specific analytical challenges and the research question at hand.

References

A Comparative Guide to Tetraethylene Glycol Monomethyl Ether and Triethylene Glycol Monomethyl Ether as Solvents in Research and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical and chemical research, the selection of an appropriate solvent is a critical decision that can significantly impact experimental outcomes, from reaction kinetics to the bioavailability of a formulated drug. Among the vast array of available solvents, glycol ethers are a prominent class, valued for their unique combination of ether and alcohol functionalities. This guide provides a detailed comparison of two such glycol ethers: tetraethylene glycol monomethyl ether (TEGME) and triethylene glycol monomethyl ether (TriEGME), offering researchers, scientists, and drug development professionals a comprehensive overview of their properties and potential applications.

Physicochemical Properties: A Head-to-Head Comparison

A fundamental understanding of the physicochemical properties of a solvent is paramount. The following table summarizes the key properties of TEGME and TriEGME, providing a basis for their comparison.

PropertyThis compound (TEGME)Triethylene Glycol Monomethyl Ether (TriEGME)
Synonyms Methyltetraglycol, mPEG4-AlcoholMethyltriglycol, mPEG3-alcohol[1]
CAS Number 23783-42-8[2][3]112-35-6[1]
Molecular Formula C9H20O5[2][3]C7H16O4[1]
Molecular Weight 208.25 g/mol [2][3]164.20 g/mol [1]
Appearance Colorless to light yellow liquid[3]Colorless clear liquid[1]
Boiling Point ~275 °C (at 760 mmHg)[4], 158-160 °C (at 5 mmHg)[5]246-249 °C (at 760 mmHg)[6], 122 °C (at 10 mmHg)[7][8][9]
Melting Point -39 °C[2][3]-44 °C[6]
Density ~1.045 - 1.07 g/cm³[2][3][10]~1.026 - 1.05 g/cm³[1][7][8][9]
Flash Point >110 °C[5][10]~114.4 - 118 °C[6]
Water Solubility Fully miscible[4]Miscible[6]
Viscosity Data not readily available for pure substance7.8 cP at 25 °C[11]

Solvent Performance: A Deeper Dive

While the physical properties provide a foundational comparison, the performance of these ethers as solvents, particularly in the context of drug formulation, is of primary interest.

Theoretical Solubility Prediction: Hansen Solubility Parameters

Hansen Solubility Parameters (HSP) offer a theoretical framework for predicting the solubility of a solute in a solvent. The principle is that "like dissolves like," and substances with similar HSP values are more likely to be miscible. The total HSP (δt) is composed of three components: dispersion (δd), polar (δp), and hydrogen bonding (δh).

  • Triethylene Glycol Monomethyl Ether (TriEGME):

    • δd (dispersion): 16.2 MPa½

    • δp (polar): 7.6 MPa½

    • δh (hydrogen bonding): 12.5 MPa½

These values can be used to predict the solubility of active pharmaceutical ingredients (APIs) with known HSPs in TriEGME. For a substance to dissolve, the "distance" (Ra) between its HSP and that of the solvent should be small. A smaller Ra value indicates a higher likelihood of solubility.

The following diagram illustrates the logical workflow for using HSP to predict solubility.

HSP-Based Solubility Prediction Workflow cluster_input Input Parameters cluster_calculation Calculation cluster_output Prediction Solute_HSP Solute HSP (δd, δp, δh) Calculate_Ra Calculate Ra (Hansen Distance) Solute_HSP->Calculate_Ra Solvent_HSP Solvent HSP (δd, δp, δh) Solvent_HSP->Calculate_Ra Solubility_Prediction Solubility Prediction Calculate_Ra->Solubility_Prediction

Caption: Workflow for predicting solubility using Hansen Solubility Parameters.

Experimental Protocols for Performance Evaluation

To empirically determine and compare the solvent performance of TEGME and TriEGME, standardized experimental protocols are essential.

Solubility Determination: The Shake-Flask Method

The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound in a solvent.

Methodology:

  • Preparation of Supersaturated Solution: An excess amount of the solid solute (e.g., an active pharmaceutical ingredient) is added to a known volume of the solvent (TEGME or TriEGME) in a sealed flask.

  • Equilibration: The flask is agitated at a constant temperature for a prolonged period (typically 24-72 hours) to ensure that equilibrium is reached.

  • Phase Separation: The undissolved solute is separated from the saturated solution by centrifugation or filtration.

  • Quantification: The concentration of the dissolved solute in the clear supernatant or filtrate is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometry.

The following diagram outlines the experimental workflow for the shake-flask solubility measurement.

Shake-Flask Solubility Measurement Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Separation cluster_analysis Analysis Add_Excess_Solute Add Excess Solute to Solvent Agitate Agitate at Constant Temperature Add_Excess_Solute->Agitate Separate_Phases Centrifuge or Filter Agitate->Separate_Phases Analyze_Concentration Analyze Solute Concentration Separate_Phases->Analyze_Concentration

Caption: Experimental workflow for determining solubility via the shake-flask method.

Viscosity Measurement

Viscosity is a critical parameter, especially for liquid formulations, as it can affect processing, stability, and administration.

Methodology:

A rotational rheometer can be used to accurately measure the viscosity of the solvents and their solutions.

  • Sample Loading: A small volume of the solvent is placed onto the rheometer's measurement plate.

  • Geometry and Gap Setting: A suitable measuring geometry (e.g., cone-plate or parallel-plate) is lowered to a defined gap.

  • Temperature Control: The sample is allowed to equilibrate to the desired temperature.

  • Shear Rate Application: The geometry is rotated at a controlled shear rate, and the resulting shear stress is measured.

  • Viscosity Calculation: The viscosity is calculated as the ratio of shear stress to shear rate. Measurements can be performed over a range of temperatures to understand the temperature-dependence of viscosity.

Safety and Handling Considerations

Both TEGME and TriEGME are generally considered to have low acute toxicity. However, as with all chemicals, appropriate safety precautions should be taken.

  • This compound (TEGME): It is considered to have minimal toxicity, with only mild effects on the heart, lungs, liver, and kidneys.[2] It is not found to be a skin or eye irritant in rabbits.[12]

  • Triethylene Glycol Monomethyl Ether (TriEGME): It is also considered to have low toxicity. The substance may defat the skin, which can cause dryness or cracking with repeated exposure.[13]

It is crucial to consult the Safety Data Sheet (SDS) for each solvent before use to understand the specific hazards and handling requirements.

Applications in Drug Development and Research

Both TEGME and TriEGME are versatile solvents with a range of applications in the pharmaceutical industry.

  • Solubilizing Agents: Their ability to dissolve a wide range of polar and non-polar substances makes them valuable for solubilizing poorly water-soluble APIs for both preclinical studies and final formulations.

  • Reaction Solvents: Their relatively high boiling points and stability make them suitable as solvents for organic synthesis.

  • Excipients in Formulations: They can be used as co-solvents, humectants, and plasticizers in various dosage forms, including oral, topical, and parenteral preparations.

  • PEGylation Reagents: As monofunctional polyethylene (B3416737) glycol (PEG) derivatives, they can be used in PEGylation, a process that can improve the pharmacokinetic and pharmacodynamic properties of therapeutic proteins and small molecule drugs.

Conclusion

Both this compound and triethylene glycol monomethyl ether are valuable solvents for researchers and drug development professionals. The choice between them will depend on the specific application and the desired physicochemical properties.

  • Triethylene glycol monomethyl ether is a well-characterized solvent with available Hansen Solubility Parameters, making it amenable to theoretical solubility predictions. Its lower molecular weight and boiling point might be advantageous in certain applications.

  • This compound , with its longer ethylene (B1197577) glycol chain, is expected to have a higher boiling point and potentially different solvency characteristics. While quantitative comparative data is currently limited in the public domain, its properties suggest it is also an excellent solvent for a variety of applications.

To make an informed decision, researchers should consider the specific requirements of their project, including the properties of the solute, the desired formulation characteristics, and any regulatory considerations. When direct comparative data is unavailable, conducting in-house solubility and viscosity studies using the standardized protocols outlined in this guide is highly recommended. This empirical data, combined with the theoretical understanding of their properties, will enable the optimal selection of either TEGME or TriEGME for successful research and development outcomes.

References

A Comparative Guide to the Biocompatibility of Tetraethylene Glycol Monomethyl Ether and Longer Chain PEGs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of biocompatible polymers is a critical decision that can significantly impact the efficacy and safety of therapeutic agents and medical devices. Polyethylene (B3416737) glycol (PEG) has long been the gold standard for imparting "stealth" properties to nanoparticles, proteins, and small molecules, thereby reducing immunogenicity and prolonging circulation half-life. However, the biocompatibility of PEGs is not uniform across all chain lengths. This guide provides an objective comparison of the biocompatibility of a short-chain PEG derivative, tetraethylene glycol monomethyl ether (mTEG), with its longer chain counterparts, supported by experimental data.

Cytotoxicity: A Matter of Chain Length and Cell Type

The in vitro cytotoxicity of polyethylene glycols is a complex issue, with studies showing that the effect of chain length on cell viability is not always linear and can be highly dependent on the cell line and exposure conditions.

A study comparing the cytotoxicity of various PEG oligomers on HeLa and L929 cells found that triethylene glycol (TEG), a close structural analog of mTEG, exhibited toxicity at high concentrations, particularly in L929 cells.[1] In the same study, PEG 400 and PEG 2000 were found to be nearly non-cytotoxic, while PEG 1000 and PEG 4000 showed moderate cytotoxicity.[1] This suggests a non-linear relationship between molecular weight and cytotoxicity for these shorter PEGs. It is important to note that a direct IC50 value for this compound was not found in the reviewed literature, which generally describes it as having "minimal toxicity".[2]

CompoundMolecular Weight ( g/mol )Cell LineIC50 (mg/mL)
Triethylene Glycol (TEG)150.17HeLa> 20
L92917.8
PEG 400400HeLa> 20
L929> 20
PEG 10001000HeLa> 20
L92912.7
PEG 20002000HeLa> 20
L929> 20
PEG 40004000HeLa> 20
L92911.2
Data sourced from a study on various PEG derivatives.[1] TEG is presented as a structural analog to mTEG.
Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 104 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Exposure: Remove the culture medium and add fresh medium containing various concentrations of the test compound (e.g., mTEG or longer chain PEGs).

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: After incubation, remove the medium and add 100 µL of MTT solution (0.5 mg/mL in serum-free medium) to each well.

  • Formazan (B1609692) Solubilization: Incubate for 3-4 hours, then remove the MTT solution and add 100 µL of a solubilizing agent (e.g., dimethyl sulfoxide (B87167) or a solution of sodium dodecyl sulfate (B86663) in dilute hydrochloric acid) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Cell viability is expressed as a percentage of the control (untreated cells), and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is calculated.[3]

G cluster_workflow In Vitro Cytotoxicity Experimental Workflow start Seed cells in 96-well plate exposure Expose cells to varying concentrations of test compounds start->exposure incubation Incubate for 24-72 hours exposure->incubation mtt Add MTT reagent incubation->mtt solubilization Add solubilizing agent mtt->solubilization read Measure absorbance at 570 nm solubilization->read analysis Calculate IC50 values read->analysis

In Vitro Cytotoxicity Workflow

Immunogenicity: The "Stealth" Shield is Not Always Impenetrable

A primary reason for using PEGylation is to reduce the immunogenicity of the conjugated molecule. However, PEGs themselves are not entirely immunologically inert and can, under certain circumstances, elicit an immune response, including the activation of the complement system.

The immunogenicity of PEG is influenced by its molecular weight, with higher molecular weight PEGs generally being more immunogenic.[4] Studies have shown that PEGs can activate the complement system, a key component of the innate immune system, in a concentration and molecular weight-dependent manner.[5][6]

Interestingly, even very short ethylene (B1197577) glycol chains can trigger complement activation. One study demonstrated strong complement activation on surfaces modified with tri(ethylene glycol)-terminated alkanethiol (HS-TEGOH).[7] In contrast, a methoxy-terminated PEG-thiol (HS-mPEG) surface did not initially induce complement activation, suggesting that the terminal hydroxyl group is involved in this process.[7] However, the HS-mPEG surface became a potent activator after prolonged storage or UV irradiation, likely due to oxidation.[7] Another study found that surfaces coated with tetraglyme (B29129) (a dimethyl ether of tetraethylene glycol) also caused significant complement activation.[8] This suggests that while methoxy-capping may initially reduce complement activation compared to hydroxyl-terminated short PEGs, the potential for immunogenicity is not entirely eliminated.

FeatureThis compound (and analogs)Longer Chain PEGs (>1000 Da)
Complement Activation Can occur, particularly with hydroxyl-terminated analogs. Methoxy-capping may reduce but not eliminate this.[7][8]Generally increases with molecular weight.[5][6]
Anti-PEG Antibodies Less likely to be immunogenic in terms of antibody production due to smaller size.Higher molecular weight PEGs are more likely to induce anti-PEG antibodies.[4]
Experimental Protocol: Complement Activation Assay (ELISA)

Complement activation can be assessed by measuring the levels of specific activation products, such as C3a, C4d, or the soluble terminal complement complex (SC5b-9), in serum after exposure to the test material.

  • Serum Incubation: Human serum is incubated with various concentrations of the test compound (mTEG or longer chain PEGs) for a defined period (e.g., 30-60 minutes) at 37°C.

  • ELISA: The levels of complement activation products (e.g., SC5b-9) in the treated serum samples are quantified using a commercial enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions.

  • Data Analysis: The results are compared to positive (e.g., zymosan) and negative (e.g., saline) controls to determine the extent of complement activation induced by the test compounds.

G cluster_factors Factors Influencing PEG Immunogenicity immunogenicity PEG Immunogenicity mw Molecular Weight mw->immunogenicity end_group End-group (-OH vs -OCH3) end_group->immunogenicity architecture Architecture (Linear vs Branched) architecture->immunogenicity conjugate Conjugated Molecule conjugate->immunogenicity

Factors Influencing PEG Immunogenicity

Protein Adsorption: The Basis of the "Stealth" Effect

The ability of PEG to reduce non-specific protein adsorption is fundamental to its "stealth" properties, which in turn leads to longer circulation times and reduced clearance by the mononuclear phagocyte system.[9]

While it is generally accepted that longer PEG chains provide a better steric barrier against protein adsorption, some studies suggest that shorter, densely packed oligo(ethylene glycol) chains can be highly effective at resisting protein fouling.[10] One study found that shorter chain PEGs passivated gold nanoparticles more effectively against protein adsorption than longer chain PEGs.[11] The conformation of the PEG chains on a surface also plays a critical role; a dense "brush" conformation is more effective at preventing protein adsorption than a "mushroom" conformation, which can occur at lower grafting densities.[12]

FeatureThis compoundLonger Chain PEGs (>1000 Da)
Protein Adsorption Can be highly effective at reducing protein adsorption, especially when densely packed on a surface.[10][11]Generally effective at reducing protein adsorption, with effectiveness often increasing with chain length and surface density.[12]
Experimental Protocol: Protein Adsorption Assay (Surface Plasmon Resonance)

Surface Plasmon Resonance (SPR) is a sensitive technique for measuring the binding of proteins to a surface in real-time.

  • Surface Preparation: A sensor chip (e.g., gold-coated) is functionalized with the test molecule (e.g., by creating a self-assembled monolayer of mTEG-thiol or a longer chain PEG-thiol).

  • Protein Injection: A solution of a model protein (e.g., fibrinogen or lysozyme) in a suitable buffer is flowed over the functionalized surface.

  • Binding Measurement: The change in the refractive index at the sensor surface due to protein binding is measured in real-time, providing kinetic data on the association and dissociation of the protein.

  • Data Analysis: The amount of adsorbed protein is quantified from the SPR signal.

Conclusion

The choice between this compound and longer chain PEGs for biomedical applications is not straightforward and depends on the specific requirements of the application.

  • Cytotoxicity: While mTEG is generally considered to have low toxicity, its close analog, TEG, can be cytotoxic at high concentrations. Some longer chain PEGs may exhibit lower cytotoxicity depending on the cell line.

  • Immunogenicity: Shorter chain PEGs, including mTEG, are likely less immunogenic in terms of inducing anti-PEG antibodies. However, they are not entirely inert and can activate the complement system, particularly if they have terminal hydroxyl groups or are susceptible to oxidation.

  • Protein Adsorption: Both short and long chain PEGs can be effective at reducing protein adsorption. The density and conformation of the PEG chains on a surface are critical factors.

For applications where minimal immunogenicity is paramount and a very short linker is required, mTEG may be a suitable choice, provided that its potential for complement activation is considered. For applications requiring a longer circulation half-life, longer chain PEGs are generally preferred, but with the caveat of potentially increased immunogenicity. Ultimately, the optimal PEG chain length represents a balance between desired physicochemical properties and acceptable biocompatibility, which must be determined empirically for each specific application.

References

Cytotoxicity of Short-Chain Polyethylene Glycols: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the cytotoxic effects of short-chain polyethylene (B3416737) glycols (PEGs), supported by experimental data from various studies. It is intended to assist researchers in selecting appropriate PEGs for their applications and in understanding their potential cellular effects.

Introduction

Polyethylene glycols (PEGs) are polymers of ethylene (B1197577) oxide that are widely used in the pharmaceutical, cosmetic, and food industries due to their solubility, low toxicity, and biocompatibility. Short-chain PEGs, with molecular weights typically below 1000 g/mol , are often used as solvents, plasticizers, and humectants. While generally considered safe, studies have shown that short-chain PEGs can exhibit cytotoxicity, particularly at higher concentrations. The degree of cytotoxicity is often dependent on the molecular weight of the PEG, the cell type, and the exposure conditions. This guide summarizes key findings on the cytotoxicity of short-chain PEGs to aid in informed decision-making for research and development.

Data Presentation: Comparative Cytotoxicity of Short-Chain PEGs

The following tables summarize quantitative data from various studies on the cytotoxicity of short-chain PEGs.

Table 1: Cytotoxicity of Short-Chain PEGs on Caco-2 Cells

PEG Molecular Weight ( g/mol )ConcentrationExposure TimeCell Viability (%)Reference
20030% (w/v)30 min~50[1]
30030% (w/v)30 min~20[1][2]
40030% (w/v)30 min~42[1]
4004% (w/v)24 h~45[1]
60030% (w/v)30 min~73[1]
100030% (w/v)30 min~63[1]

Table 2: Cytotoxicity of Short-Chain PEGs on HeLa and L929 Cells

PEG DerivativeCell LineIC50 (mg/mL) after 24hReference
Triethylene Glycol (TEG)HeLa19.8[3]
Triethylene Glycol (TEG)L92912.3[3]
PEG 400HeLa> 20[3]
PEG 400L929> 20[3]
PEG 1000HeLa> 20[3]
PEG 1000L92917.5[3]

Table 3: Genotoxicity of Short-Chain PEGs on Chinese Hamster Cells

PEG DerivativeCell LineTreatmentObservationReference
Tetraethylene Glycol (TEG)CHELContinuous (16h)Clastogenic[4][5]
PEG 200CHELContinuous (16h)Clastogenic[4][5]
PEG 400CHELContinuous (16h)Not clastogenic[4]
Tetraethylene Glycol (TEG)CHOWith S9 mix (3h)Chromosomal aberrations[4][5]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Cell Culture and Maintenance
  • Caco-2 Cells: Human colorectal adenocarcinoma cells were cultured in an appropriate medium, such as Dulbecco's Modified Eagle Medium (DMEM), supplemented with fetal bovine serum (FBS), and antibiotics. Cells were maintained at 37°C in a humidified atmosphere with 5% CO2. For cytotoxicity assays, cells were seeded in 96-well plates and allowed to differentiate for a specific period (e.g., 7 days) before treatment.[1]

  • HeLa and L929 Cells: Human cervical cancer cells (HeLa) and mouse fibroblast cells (L929) were cultured in suitable media (e.g., DMEM for HeLa and RPMI-1640 for L929) supplemented with 10% FBS and 1% penicillin-streptomycin. Cells were maintained under standard cell culture conditions.[3]

  • Chinese Hamster Cells (CHEL and CHO): Chinese hamster epithelial liver (CHEL) cells, which retain metabolic capabilities, and Chinese hamster ovary (CHO) cells were used. They were cultured in appropriate media and conditions. For genotoxicity assays, cells were treated with the test compounds in the presence or absence of a metabolic activation system (S9 mix).[4][5]

Cytotoxicity Assays
  • MTT Assay: The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay was used to assess cell viability. After treating the cells with various concentrations of PEGs for a specified duration, the medium was replaced with a solution containing MTT. The cells were then incubated to allow for the formation of formazan (B1609692) crystals by metabolically active cells. The formazan crystals were dissolved in a suitable solvent (e.g., DMSO), and the absorbance was measured at a specific wavelength (e.g., 570 nm) using a microplate reader. Cell viability was expressed as a percentage of the untreated control.[1]

  • Neutral Red (NR) Assay: The Neutral Red assay assesses cell viability based on the ability of viable cells to incorporate and bind the supravital dye Neutral Red in their lysosomes. Following treatment with PEGs, cells were incubated with a medium containing Neutral Red. After incubation, the cells were washed, and the incorporated dye was extracted using a destaining solution. The absorbance of the extracted dye was measured to determine the number of viable cells.[1]

  • CCK-8 Assay: The Cell Counting Kit-8 (CCK-8) assay was also employed to determine cell viability. This assay utilizes a water-soluble tetrazolium salt that is reduced by cellular dehydrogenases to produce a colored formazan product. The amount of formazan is directly proportional to the number of living cells. After treatment, a CCK-8 solution was added to each well, and the plate was incubated. The absorbance was then measured at 450 nm.[6]

Genotoxicity Assay (Chromosome Aberration Test)
  • To assess the genotoxic potential of short-chain PEGs, a chromosome aberration test was performed. Chinese hamster cells were treated with different concentrations of PEGs with or without a rat liver S9 fraction for metabolic activation. After the treatment period, cells were harvested, and metaphase chromosomes were prepared and stained. The slides were then analyzed microscopically for the presence of chromosomal aberrations, such as chromatid and chromosome breaks and exchanges.[4][5]

Signaling Pathways and Experimental Workflows

Potential Signaling Pathways in Short-Chain PEG-Induced Cytotoxicity

Short-chain PEGs can induce cytotoxicity through various mechanisms, primarily initiated by osmotic stress. The following diagram illustrates the potential signaling pathways involved.

PEG Short-Chain PEG Exposure Stress Hyperosmotic Stress PEG->Stress ROS Reactive Oxygen Species (ROS) Generation Stress->ROS induces Mito Mitochondrial Dysfunction Stress->Mito causes Autophagy Autophagy Stress->Autophagy can induce ROS->Mito damages CytoC Cytochrome c Release Mito->CytoC leads to Caspase Caspase Activation CytoC->Caspase activates Apoptosis Apoptosis Caspase->Apoptosis triggers Death Cell Death Apoptosis->Death Autophagy->Death can lead to

Caption: Potential signaling pathways of short-chain PEG-induced cytotoxicity.

General Experimental Workflow for Assessing PEG Cytotoxicity

The following diagram outlines a typical experimental workflow for evaluating the cytotoxic effects of short-chain PEGs.

start Start culture Cell Culture & Seeding start->culture treatment Treatment with Short-Chain PEGs (Varying Concentrations & Durations) culture->treatment assay Cytotoxicity/Viability Assays (e.g., MTT, NR, CCK-8) treatment->assay data Data Collection (Absorbance Measurement) assay->data analysis Data Analysis (Cell Viability %, IC50 Calculation) data->analysis end End analysis->end

Caption: General workflow for assessing PEG cytotoxicity.

Conclusion

The cytotoxicity of short-chain polyethylene glycols is a critical consideration for their application in various fields. The data presented in this guide indicate that lower molecular weight PEGs, such as PEG 200, PEG 300, and PEG 400, tend to exhibit higher cytotoxicity compared to their higher molecular weight counterparts. The primary mechanism of this toxicity appears to be the induction of hyperosmotic stress, which can lead to subsequent cellular events including the generation of reactive oxygen species, mitochondrial dysfunction, and ultimately, cell death through apoptosis or autophagy. Researchers and drug development professionals should carefully consider the molecular weight and concentration of short-chain PEGs in their formulations and perform appropriate cytotoxicity testing to ensure the safety and efficacy of their products.

References

The Superior Efficiency of Tetraethylene Glycol Monomethyl Ether in Suzuki Coupling: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the quest for more efficient, sustainable, and high-yielding synthetic methodologies is perpetual. The Suzuki-Miyaura coupling, a cornerstone of modern organic synthesis for carbon-carbon bond formation, is a prime area for optimization. This guide provides a comprehensive comparison of tetraethylene glycol monomethyl ether (TEG-MME) as a reaction solvent against traditional alternatives, supported by experimental data, detailed protocols, and mechanistic insights.

The choice of solvent in a Suzuki-Miyaura coupling reaction is critical, influencing catalyst activity, reactant solubility, reaction kinetics, and product isolation. While traditional solvents like tetrahydrofuran (B95107) (THF) and toluene (B28343) are widely used, there is a growing interest in more polar, higher-boiling, and environmentally benign alternatives. Polyethylene glycol (PEG) and its derivatives have emerged as promising media for palladium-catalyzed cross-coupling reactions, often enabling ligand-free conditions and facilitating the in-situ formation of highly active palladium nanoparticles.

Comparative Performance Analysis

This compound (TEG-MME) and related ethylene (B1197577) glycols offer distinct advantages over conventional solvents in Suzuki coupling reactions. The following table summarizes the key performance indicators based on available experimental data. The data for ethylene glycol is presented as a close analogue to TEG-MME, highlighting the potential of this class of solvents.

Solvent SystemCatalyst & LigandCatalyst Loading (mol%)Reaction TimeTemperatureYield (%)Reference
Ethylene Glycol Pd(OAc)₂ (ligand-free)0.520 minRoom Temp.95[1]
THF/H₂O Pd(dppf)Cl₂0.0512 h85°C~80General Protocol
Dioxane/H₂O Pd(dppf)Cl₂0.112 h100°C~80General Protocol
Toluene/EtOH/H₂O Pd(PPh₃)₄0.0312-24 h80-100°CNot specifiedGeneral Protocol
DMF/H₂O PdCl₂(PPh₃)₂Not specifiedNot specified80-100°C<30 (in a specific case)[2]

Note: The data presented is a compilation from various sources to illustrate comparative performance. Yields are highly substrate-dependent.

The use of ethylene glycol demonstrates a significant improvement in reaction time and yield at a relatively low catalyst loading and ambient temperature, outperforming traditional solvent systems that often require elevated temperatures and longer reaction times.[1] The polar nature of glycols can stabilize the palladium catalyst and intermediates in the catalytic cycle, while their high boiling points allow for a wider range of reaction temperatures if needed.

Mechanistic Advantage and Experimental Workflow

The efficiency of ethylene glycol-based solvents can be attributed to their ability to act as both a solvent and a weak ligand, stabilizing the palladium catalyst and facilitating the crucial transmetalation step. The general workflow for a Suzuki coupling reaction is depicted below.

SuzukiCouplingWorkflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Reactants Aryl Halide & Arylboronic Acid Mixing Mixing and Heating (if necessary) Reactants->Mixing Solvent TEG-MME Solvent->Mixing Base Base (e.g., K₂CO₃) Base->Mixing Catalyst Pd Catalyst Catalyst->Mixing Monitoring Reaction Monitoring (TLC, GC/MS) Mixing->Monitoring Stirring Extraction Extraction with Organic Solvent Monitoring->Extraction Reaction Complete Drying Drying of Organic Layer Extraction->Drying Purification Purification (e.g., Chromatography) Drying->Purification Product Coupled Product Purification->Product

Figure 1. General experimental workflow for a Suzuki-Miyaura coupling reaction.

The catalytic cycle of the Suzuki-Miyaura coupling is a well-established three-step process involving oxidative addition, transmetalation, and reductive elimination.

Figure 2. The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Detailed Experimental Protocols

The following are representative experimental protocols for Suzuki-Miyaura coupling reactions in both a traditional solvent system and an ethylene glycol-based system.

Protocol 1: Suzuki Coupling in Ethylene Glycol (Ligand-Free)

This protocol is adapted from a procedure for a highly efficient Suzuki reaction at room temperature.[1]

Materials:

  • Aryl bromide (0.5 mmol)

  • Arylboronic acid (0.75 mmol)

  • Palladium(II) acetate (B1210297) (Pd(OAc)₂) (0.5 mol%)

  • Potassium phosphate (B84403) heptahydrate (K₃PO₄·7H₂O) (1.0 mmol)

  • Ethylene glycol (2 mL)

Procedure:

  • To a reaction vessel, add the aryl bromide, arylboronic acid, and potassium phosphate heptahydrate.

  • Add ethylene glycol to the vessel.

  • Add the palladium(II) acetate catalyst to the mixture.

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). For the reaction of 4-bromoanisole (B123540) with phenylboronic acid, a 95% yield was achieved in 20 minutes.[1]

  • Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Protocol 2: General Suzuki Coupling in Dioxane/Water

This is a general protocol often employed in drug discovery and development.

Materials:

  • Aryl halide (1.0 equiv)

  • Arylboronic acid or ester (1.1-1.5 equiv)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.1 equiv)

  • Cesium carbonate (Cs₂CO₃) or Potassium carbonate (K₂CO₃) (2.0-3.0 equiv)

  • 1,4-Dioxane and Water (typically in a 4:1 to 10:1 ratio)

Procedure:

  • In a reaction vessel equipped with a magnetic stir bar, combine the aryl halide, arylboronic acid or ester, and the base.

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

  • Under the inert atmosphere, add the palladium catalyst.

  • Add the degassed dioxane and water solvent mixture via syringe.

  • Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-100°C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. Reactions are typically run for 12-24 hours.

  • After cooling to room temperature, dilute the mixture with water and an organic solvent (e.g., ethyl acetate).

  • Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography.

Conclusion

The use of this compound and related glycols as solvents in Suzuki-Miyaura coupling reactions presents a significant advancement over traditional methods. The experimental data for ethylene glycol suggests that these solvents can lead to dramatically reduced reaction times, lower catalyst loadings, and milder reaction conditions, all while achieving excellent to quantitative yields. For researchers in drug development and other scientific fields, the adoption of such green and efficient solvent systems can accelerate discovery and improve the sustainability of chemical synthesis.

References

A Head-to-Head Battle of High-Boiling Point Solvents: Tetraethylene Glycol Monomethyl Ether vs. Dimethylformamide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate high-boiling point solvent is a critical decision that can significantly impact reaction kinetics, product purity, and overall process efficiency. This guide provides a comprehensive comparison of two prominent high-boiling point solvents: Tetraethylene glycol monomethyl ether (TEGME) and N,N-Dimethylformamide (DMF). By examining their physicochemical properties, performance in relevant applications, and safety profiles, this document aims to equip researchers with the necessary information to make an informed choice for their specific needs.

At a Glance: Key Physicochemical Properties

A summary of the key physical and chemical properties of TEGME and DMF is presented below, offering a rapid comparison of their fundamental characteristics.

PropertyThis compound (TEGME)N,N-Dimethylformamide (DMF)
Chemical Formula C₉H₂₀O₅C₃H₇NO
Molecular Weight 208.25 g/mol 73.09 g/mol
Boiling Point ~275 - 285.4 °C153 °C
Melting Point -39 °C-61 °C
Density ~1.045 - 1.07 g/mL at 25 °C~0.944 - 0.948 g/mL at 20 °C
Flash Point >110 °C58 °C
Solubility in Water MiscibleMiscible
Appearance Colorless to light yellow liquidColorless liquid
Odor Mild or almost odorlessFaint, amine-like (often fishy in technical grades)
Vapor Pressure LowRelatively low

Performance in Drug Development and Organic Synthesis

Both TEGME and DMF are valued in the pharmaceutical and chemical industries for their ability to dissolve a wide range of organic and inorganic compounds, facilitating a variety of chemical transformations.

This compound (TEGME) , a member of the glyme family, is recognized for its excellent thermal stability and low volatility. Its utility extends to various applications:

  • Reaction Solvent: Its high boiling point makes it suitable for reactions requiring elevated temperatures.

  • Surfactant and Solubilizing Agent: TEGME is effective in formulating cleaning products, paints, and coatings due to its ability to dissolve both polar and non-polar substances.[1]

  • Pharmaceutical Synthesis: It can be used as a solvent and an intermediate in the synthesis of various chemical compounds.[2][3]

  • Nanoparticle Synthesis: TEGME can function as a solvent, reducing agent, and capping agent in the synthesis of nanoparticles.[4]

N,N-Dimethylformamide (DMF) is a widely used polar aprotic solvent known for its exceptional solvating power.[5][6] Its applications are extensive and include:

  • Peptide Synthesis: DMF is a common solvent for solid-phase peptide synthesis.[7]

  • Reaction Medium: It is employed in a vast array of organic reactions, including nucleophilic substitutions and as a reagent in Vilsmeier-Haack reactions.[1][7]

  • Pharmaceutical Manufacturing: DMF serves as a reaction and crystallization solvent in the production of active pharmaceutical ingredients (APIs).[8][9][10]

  • Polymer Processing: It is used in the production of acrylic fibers and polyurethanes.[7]

While direct comparative studies are limited, the choice between TEGME and DMF often hinges on the specific requirements of the reaction, including temperature, the polarity of reactants and products, and downstream processing considerations. For instance, the significantly higher boiling point of TEGME makes it a candidate for reactions requiring very high temperatures where DMF might decompose. Conversely, the lower boiling point of DMF can be advantageous for easier removal post-reaction.

Experimental Protocols for Solvent Evaluation

To assist researchers in selecting the optimal solvent for their specific application, the following general experimental protocols for solubility testing and reaction kinetic monitoring are provided.

Experimental Protocol: Solubility Testing

This protocol outlines a general procedure for determining the solubility of a compound in a given solvent.

Materials:

  • Compound to be tested

  • Solvent (TEGME or DMF)

  • Small test tubes or vials

  • Vortex mixer

  • Analytical balance

Procedure:

  • Weigh a small, precise amount of the compound (e.g., 10 mg) and place it into a test tube.

  • Add a measured volume of the solvent (e.g., 1 mL) to the test tube.

  • Vortex the mixture vigorously for 1-2 minutes.

  • Visually inspect the solution. If the solid has completely dissolved, the compound is soluble at that concentration.

  • If the solid has not completely dissolved, incrementally add more solvent and repeat the vortexing step until the solid dissolves or it becomes apparent that it is insoluble at a practical concentration.

  • For quantitative analysis, prepare a saturated solution, filter out the undissolved solid, and determine the concentration of the dissolved compound in the filtrate using a suitable analytical technique (e.g., HPLC, UV-Vis spectroscopy).

Experimental Protocol: Monitoring Reaction Kinetics

This protocol provides a general framework for monitoring the progress of a chemical reaction to determine its kinetics in a high-boiling point solvent.

Materials:

  • Reactants

  • Solvent (TEGME or DMF)

  • Reaction vessel with temperature control (e.g., oil bath, heating mantle)

  • Magnetic stirrer and stir bar

  • Syringes for sampling

  • Quenching solution (if necessary)

  • Analytical instrument for monitoring reactant/product concentration (e.g., HPLC, GC, NMR)

Procedure:

  • Set up the reaction vessel with the solvent and magnetic stirrer, and bring it to the desired reaction temperature.

  • Add the reactants to initiate the reaction (time = 0).

  • At regular time intervals, withdraw a small aliquot of the reaction mixture using a syringe.

  • If necessary, immediately quench the reaction in the aliquot by adding it to a quenching solution to stop any further transformation.

  • Analyze the quenched aliquot using the chosen analytical method to determine the concentration of a key reactant or product.

  • Plot the concentration of the monitored species versus time.

  • Analyze the resulting kinetic data to determine the reaction rate, rate constant, and reaction order.

Workflow for Solvent Selection in Pharmaceutical Process Development

The selection of a solvent in pharmaceutical development is a multi-faceted process that considers not only the immediate reaction performance but also downstream processing and safety. The following diagram illustrates a typical workflow.

SolventSelectionWorkflow Solvent Selection Workflow for Pharmaceutical Process Development A Define Process Requirements (Reaction Type, Temperature, Reactant Properties) B Initial Solvent Screening (Solubility, Polarity, Boiling Point) A->B C Physicochemical Property Analysis (TEGME vs. DMF) B->C D Small-Scale Experimental Validation (Solubility & Reaction Trials) C->D E Kinetic & Yield Analysis D->E G Toxicity & Safety Assessment D->G E->B Re-screen if needed F Downstream Process Consideration (Work-up, Purification, Drying) E->F F->G H Final Solvent Selection G->H

Caption: A logical workflow for selecting an optimal high-boiling point solvent in a pharmaceutical context.

Safety and Handling Considerations

Both TEGME and DMF present hazards that must be managed with appropriate safety precautions.

This compound (TEGME) is generally considered to have low acute toxicity.[11] However, it can cause eye and skin irritation with prolonged exposure.[11] It is important to use personal protective equipment (PPE) such as gloves and safety glasses when handling this solvent.

N,N-Dimethylformamide (DMF) is classified as a substance that is toxic to reproduction and may be harmful if inhaled, swallowed, or absorbed through the skin. It is also a liver toxin.[6] Therefore, it is crucial to work in a well-ventilated area, preferably a fume hood, and to use appropriate PPE, including gloves and eye protection.

Researchers should always consult the Safety Data Sheet (SDS) for each solvent before use to be fully aware of all potential hazards and handling precautions.

Conclusion

The choice between this compound and dimethylformamide as a high-boiling point solvent is not a one-size-fits-all decision. TEGME offers the advantage of a significantly higher boiling point and a more favorable safety profile, making it suitable for high-temperature reactions where minimizing health risks is a priority. DMF, on the other hand, is a versatile and powerful solvent with a long history of use in a wide range of chemical transformations.

Ultimately, the optimal solvent will depend on the specific requirements of the chemical reaction, including the desired reaction temperature, the solubility of the reactants and products, and the ease of post-reaction work-up. By carefully considering the data presented in this guide and conducting appropriate experimental evaluations, researchers can confidently select the solvent that will best facilitate their synthetic goals.

References

A Comparative Guide to Analytical Standards for Tetraethylene Glycol Monomethyl Ether

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Tetraethylene glycol monomethyl ether (CAS No. 23783-42-8), a key component in various scientific applications, including as a solvent and a linker in Proteolysis Targeting Chimeras (PROTACs), demands rigorous analytical characterization to ensure its quality, purity, and consistency.[1][2] This guide provides a comprehensive comparison of analytical standards and methodologies for this compound, offering detailed experimental protocols and supporting data to aid in method selection and implementation.

Comparison of Analytical Techniques

The analysis of this compound primarily relies on chromatographic techniques, with Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) being the most common. Spectroscopic methods like Nuclear Magnetic Resonance (NMR) also play a crucial role in structural elucidation and quantitative analysis.

ParameterGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC) with UV DetectionQuantitative NMR (qNMR)
Principle Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase, with detection by mass spectrometry.Separation of compounds in a liquid mobile phase based on their interaction with a solid stationary phase, with detection by UV absorbance.Quantification of substances by measuring the intensity of NMR signals relative to a certified internal standard.
Typical Purity Assay >98.0%[3][4]Method dependent, typically used for impurity profiling.High accuracy, directly traceable to a primary standard.
Common Impurities Detected Triethylene glycol monomethyl ether, Pentaethylene glycol monomethyl ether, residual starting materials.[5]Non-volatile impurities, related oligomers.Structural isomers and related substances.
Advantages High resolution, excellent for volatile impurities, sensitive detection.[5]Suitable for non-volatile and thermally unstable compounds.High precision and accuracy, no need for identical reference standards, provides structural information.
Limitations Not suitable for non-volatile compounds, potential for thermal degradation of analytes.Lower resolution for oligomers compared to GC, requires chromophores for UV detection.Lower sensitivity compared to chromatographic methods, requires specialized equipment and expertise.
Sample Preparation Dilution in a suitable solvent (e.g., methanol).Dilution in the mobile phase.Dissolution in a deuterated solvent with an internal standard.

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Impurity Profiling

This method is adapted from established procedures for glycol ether analysis and is suitable for determining the purity of this compound and identifying related volatile impurities.[5]

Instrumentation:

  • Gas chromatograph equipped with a mass spectrometer (GC-MS).

  • Capillary column: Rxi®-1301Sil MS (30 m x 0.25 mm, 0.25 µm) or equivalent cyanopropylphenyl-based column for faster analysis and better isomer resolution. A WAX column (e.g., J&W Scientific DB-WAX, 50 m x 0.20 mm, 0.2 µm) can be used for good separation of polar compounds.[5]

Reagents:

  • Carrier Gas: Helium.

  • Solvent: Methanol (B129727), analytical grade.

  • This compound reference standard.

Procedure:

  • Standard Preparation: Prepare a solution of the reference standard in methanol at a concentration of approximately 1 mg/mL.

  • Sample Preparation: Prepare a solution of the sample in methanol at a concentration of approximately 1 mg/mL.

  • Chromatographic Conditions (Fast Analysis Method): [5]

    • Oven Program: 40°C (hold for 1 min), ramp to 320°C at 20°C/min, hold for 2 min.

    • Injection Mode: Split.

    • Carrier Gas Flow: Constant flow, 1 mL/min.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electron Ionization (EI).

    • Scan Range: 20-200 amu.

  • Analysis: Inject the standard and sample solutions into the GC-MS system. Identify the main peak and any impurities by their retention times and mass spectra. Calculate the purity by the area normalization method.

High-Performance Liquid Chromatography (HPLC) for Impurity Determination

While GC is often preferred for oligomer analysis, HPLC with UV detection can be employed for the determination of non-volatile impurities, especially after derivatization. This method is based on the analysis of glycols after derivatization with benzoyl chloride.

Instrumentation:

  • HPLC system with a UV detector.

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

Reagents:

  • Mobile Phase: Acetonitrile (B52724) and water gradient.

  • Derivatizing agent: Benzoyl chloride.

  • Solvent: Acetonitrile, analytical grade.

Procedure:

  • Derivatization: React the this compound sample with benzoyl chloride to form UV-active benzoyl esters.

  • Standard and Sample Preparation: Prepare solutions of the derivatized reference standard and sample in acetonitrile.

  • Chromatographic Conditions:

    • Mobile Phase Gradient: A suitable gradient from water to acetonitrile to elute the derivatized compounds.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 237 nm.

  • Analysis: Inject the prepared solutions and monitor the chromatogram for the main peak and any impurities.

Quantitative NMR (qNMR) for Purity Assessment

qNMR is a powerful primary ratio method for determining the purity of a substance with high precision, by comparing the integral of a signal from the analyte to that of a certified internal standard.[6]

Instrumentation:

  • NMR spectrometer (400 MHz or higher).[7]

Reagents:

  • Deuterated solvent: Dimethyl sulfoxide-d6 (DMSO-d6).

  • Internal Standard: A certified reference material with a known purity and a signal in a clear region of the spectrum (e.g., maleic acid).

Procedure:

  • Sample Preparation: Accurately weigh the this compound sample and the internal standard into an NMR tube. Add a known volume of DMSO-d6 and dissolve completely.

  • NMR Data Acquisition: [7]

    • Acquire a proton (¹H) NMR spectrum.

    • Ensure a sufficient relaxation delay (e.g., 5 times the longest T1) to allow for complete magnetization recovery for accurate integration.

  • Data Processing and Analysis:

    • Integrate a well-resolved signal from the analyte and a signal from the internal standard.

    • Calculate the purity of the this compound using the following equation:[6] Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / MW_standard) * (m_standard / m_analyte) * Purity_standard Where: I = integral value, N = number of protons for the integrated signal, MW = molecular weight, m = mass.

Visualization of Key Processes

Analytical Workflow for Quality Control

The following diagram illustrates a typical workflow for the analytical quality control of this compound.

Analytical Workflow cluster_0 Sample Reception & Preparation cluster_1 Analytical Testing cluster_2 Data Analysis & Reporting Sample Receive Sample Prep Prepare Solutions (e.g., in Methanol, DMSO-d6) Sample->Prep GCMS GC-MS Analysis (Purity, Volatile Impurities) Prep->GCMS HPLC HPLC Analysis (Non-volatile Impurities) Prep->HPLC qNMR qNMR Analysis (High-Accuracy Purity) Prep->qNMR Analysis Data Processing & Interpretation GCMS->Analysis HPLC->Analysis qNMR->Analysis Report Generate Certificate of Analysis (CoA) Analysis->Report PROTAC Mechanism cluster_0 PROTAC-Mediated Ternary Complex Formation cluster_1 Ubiquitination and Degradation PROTAC PROTAC Linker (e.g., PEG-based) E3 Ligase Ligand Target Protein Ligand E3_Ligase E3 Ubiquitin Ligase PROTAC:e3->E3_Ligase Binds Target_Protein Target Protein PROTAC:target->Target_Protein Binds Ubiquitination Ubiquitination of Target Protein E3_Ligase->Ubiquitination Recruits Target_Protein->Ubiquitination Tagged with Ubiquitin Proteasome Proteasomal Degradation Ubiquitination->Proteasome Recycling Recycling of PROTAC & E3 Ligase Proteasome->Recycling

References

A Comparative Guide to the Chelating Ability of Glycol Ethers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The ability of glycol ethers to chelate metal ions is a critical aspect of their application in various scientific fields, including drug delivery systems, catalysis, and materials science. This guide provides an objective comparison of the chelating performance of different glycol ethers, supported by theoretical data and detailed experimental protocols for characterization.

Introduction to Glycol Ether Chelation

Glycol ethers, a class of organic solvents characterized by ether and alcohol functionalities, can act as chelating agents for metal ions. The ether oxygen atoms possess lone pairs of electrons that can coordinate with metal cations, forming stable complexes. This interaction is analogous to the well-known chelation by crown ethers and other polyether compounds. The stability of these metal-glycol ether complexes is influenced by several factors, including the number of ether linkages, the nature of the alkyl end-groups, and the specific metal ion involved. Understanding the comparative chelating ability of different glycol ethers is essential for selecting the appropriate compound to control metal ion reactivity, solubility, and bioavailability in various applications.

Quantitative Comparison of Chelating Abilities

Glycol Ether (Glyme)CationStabilization Energy (kcal/mol)
Triglyme (B29127) (G3) Li⁺-95.6
Na⁺-66.4
K⁺-52.5
Mg²⁺-255.0
Ca²⁺-185.0
Tetraglyme (B29129) (G4) Li⁺-107.7
Na⁺-76.3
K⁺-60.9
Mg²⁺-288.3
Ca²⁺-215.0

Data is based on computational studies at the MP2/6-311G* level of theory.*

From this theoretical data, we can infer the following trends:

  • Effect of Chain Length: Tetraglyme (G4) generally forms more stable complexes than triglyme (G3) with the same cation. This is attributed to the greater number of coordinating oxygen atoms in the longer polyether chain, leading to a stronger chelation effect.

  • Effect of Cation Charge: Divalent cations (Mg²⁺, Ca²⁺) exhibit significantly more negative stabilization energies, and thus form much more stable complexes, compared to monovalent cations (Li⁺, Na⁺, K⁺). This is due to the higher charge density of the divalent ions, resulting in stronger electrostatic interactions with the ether oxygens.

  • Effect of Cation Size: Within the alkali metals, the stability of the complex tends to decrease as the ionic radius of the cation increases (Li⁺ > Na⁺ > K⁺). Smaller cations with a higher charge density can interact more effectively with the oxygen donor atoms of the glycol ether.

Experimental Protocols for Determining Chelating Ability

The stability of metal-glycol ether complexes is experimentally determined by measuring the equilibrium constant (K) for the complex formation reaction. The logarithm of this value (log K), known as the stability constant, is a common metric for chelating ability. The following are detailed methodologies for key experiments used to determine these constants.

Potentiometric Titration

Potentiometric titration is a widely used method to determine the stability constants of metal complexes. It involves monitoring the change in the concentration of a free metal ion or hydrogen ion as a solution of the ligand (glycol ether) is titrated with a solution of the metal salt, or vice versa.

Methodology:

  • Solution Preparation:

    • Prepare a standard solution of the glycol ether of known concentration in a suitable solvent (e.g., deionized water, ethanol-water mixture).

    • Prepare a standard solution of the metal salt (e.g., metal chloride or nitrate) of known concentration in the same solvent.

    • Prepare a standard solution of a strong acid (e.g., HCl) and a strong base (e.g., NaOH) for pH calibration and adjustment.

  • Calibration: Calibrate a pH meter with standard buffer solutions.

  • Titration:

    • Place a known volume of the glycol ether solution into a thermostated titration vessel.

    • Add a known amount of strong acid to protonate the alcohol group of the glycol ether.

    • Titrate the solution with the standard base solution, recording the pH after each addition.

    • Repeat the titration in the presence of a known concentration of the metal salt.

  • Data Analysis:

    • Plot the titration curves (pH vs. volume of titrant).

    • The shift in the titration curve in the presence of the metal ion is used to calculate the concentration of the free ligand and the metal-ligand complex at each point.

    • Use a suitable software program (e.g., HYPERQUAD) to refine the stability constants (log K) by fitting the experimental titration data to a chemical equilibrium model.

Potentiometric_Titration_Workflow cluster_prep Preparation cluster_titration Titration cluster_analysis Analysis A Prepare Standard Solutions (Glycol Ether, Metal Salt, Acid, Base) B Calibrate pH Meter A->B C Titrate Glycol Ether with Base (Ligand Protonation) B->C D Titrate Glycol Ether + Metal Salt with Base (Complexation) B->D E Plot Titration Curves C->E D->E F Calculate Free Ligand and Complex Concentrations E->F G Determine Stability Constants (log K) using Software F->G

Potentiometric Titration Workflow
UV-Vis Spectrophotometry

UV-Vis spectrophotometry can be used to determine stability constants if the formation of the metal-glycol ether complex results in a change in the absorbance spectrum of the metal ion or the ligand.

Methodology:

  • Solution Preparation:

    • Prepare a series of solutions with a constant concentration of the metal ion and varying concentrations of the glycol ether.

    • Alternatively, use the method of continuous variations (Job's plot), where the mole fraction of the metal and ligand is varied while keeping the total molar concentration constant.

  • Spectrophotometric Measurement:

    • Record the UV-Vis spectrum for each solution over a relevant wavelength range.

    • Identify the wavelength of maximum absorbance change upon complexation.

  • Data Analysis:

    • For the molar ratio method, plot absorbance versus the molar ratio of ligand to metal. The inflection point of the curve indicates the stoichiometry of the complex.

    • For Job's plot, plot the change in absorbance against the mole fraction of the ligand. The maximum of the plot corresponds to the stoichiometry of the complex.

    • The stability constant can be calculated from the absorbance data using various mathematical treatments, such as the Benesi-Hildebrand method for 1:1 complexes.

UV_Vis_Workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis A Prepare Solutions with Varying [Ligand]/[Metal] Ratios B Record UV-Vis Spectra of Solutions A->B C Plot Absorbance vs. Molar Ratio or Mole Fraction B->C D Determine Stoichiometry C->D E Calculate Stability Constant (log K) C->E

UV-Vis Spectrophotometry Workflow
Isothermal Titration Calorimetry (ITC)

Isothermal Titration Calorimetry directly measures the heat released or absorbed during the binding of a ligand to a metal ion. This provides a complete thermodynamic profile of the interaction, including the binding constant (K), enthalpy change (ΔH), and stoichiometry (n).

Methodology:

  • Sample Preparation:

    • Prepare a solution of the metal salt in a suitable buffer and place it in the sample cell of the calorimeter.

    • Prepare a solution of the glycol ether in the same buffer at a higher concentration and load it into the injection syringe.

  • Titration:

    • Inject small aliquots of the glycol ether solution into the metal salt solution at a constant temperature.

    • The instrument measures the heat change associated with each injection.

  • Data Analysis:

    • The raw data is a series of heat-flow spikes corresponding to each injection.

    • Integration of these peaks gives the heat change per injection.

    • Plot the heat change per mole of injectant against the molar ratio of ligand to metal.

    • Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the thermodynamic parameters (K, ΔH, and n). The stability constant (log K) can then be calculated.

ITC_Workflow cluster_prep Preparation cluster_titration Titration cluster_analysis Analysis A Prepare Metal Salt Solution (in Cell) C Inject Glycol Ether into Metal Salt Solution A->C B Prepare Glycol Ether Solution (in Syringe) B->C D Measure Heat Change per Injection C->D E Plot Heat Change vs. Molar Ratio D->E F Fit Binding Isotherm E->F G Determine Thermodynamic Parameters (K, ΔH, n) F->G

The Critical Juncture: Unraveling the Efficacy of PEG Linker Length in PROTAC Design

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to Optimizing PROTAC Efficacy Through Strategic Linker Design

In the rapidly advancing field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. These heterobifunctional molecules orchestrate the degradation of specific proteins by coopting the cell's own ubiquitin-proteasome system. A pivotal, yet often nuanced, component of a PROTAC is the linker that tethers the target-binding warhead to the E3 ligase-recruiting moiety. Among the various linker chemistries, polyethylene (B3416737) glycol (PEG) has gained prominence due to its hydrophilicity, biocompatibility, and tunable length. This guide provides a comprehensive comparison of the efficacy of different length PEG linkers in PROTAC design, supported by experimental data, detailed protocols, and visual aids to inform rational drug development.

The length of the PEG linker is not a trivial consideration; it is a critical determinant of a PROTAC's efficacy. An optimal linker length is paramount for the formation of a stable and productive ternary complex, comprising the target protein, the PROTAC, and the E3 ligase.[1] A linker that is too short can introduce steric hindrance, preventing the productive association of the target protein and the E3 ligase. Conversely, an excessively long linker may lead to an entropic penalty and reduced degradation efficiency.[2] Therefore, the systematic evaluation of linker length is a cornerstone of successful PROTAC design.

Quantitative Comparison of PROTAC Efficacy with Varying PEG Linker Lengths

The efficacy of a PROTAC is primarily quantified by its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). A lower DC50 value signifies higher potency, while a higher Dmax value indicates greater maximal efficacy. The following tables summarize experimental data from studies on PROTACs targeting Estrogen Receptor α (ERα), TANK-binding kinase 1 (TBK1), and Cyclin-dependent kinase 9 (CDK9), illustrating the profound impact of PEG linker length on their degradative capacity.

Table 1: Comparative Efficacy of ERα-Targeting PROTACs with Different Linker Lengths

PROTAC Linker Length (atoms)% ERα Degraded (at 10 µM)IC50 (µM) in MCF7 cells
9~50%>10
12~75%~5
16 ~95% ~1
19~70%~5
21~60%>10

Data from a study by Cyrus et al. demonstrates that a 16-atom linker provided the optimal length for ERα degradation and inhibition of cell growth in MCF7 breast cancer cells.[3]

Table 2: Degradation Potency of TBK1-Targeting PROTACs with Varying Linker Lengths

PROTAC Linker Length (atoms)DC50 (nM)Dmax (%)
< 12No degradation observed-
21 3 96%
2929276%

Research on TBK1-targeting PROTACs revealed that a 21-atom linker exhibited the highest potency, while linkers shorter than 12 atoms were inactive.[3]

Table 3: Degradation Potency of CDK9-Targeting PROTACs with Different Linker Compositions

PROTACLinker CompositionDC50 (µM)
dCDK9-2074 methylene (B1212753) units11.2
dCDK9-2085 methylene units1.5
dCDK9-2016 methylene units2.0
dCDK9-202 7 methylene units 3.5
dCDK9-2038 methylene units2.3
dCDK9-2049 methylene units10.2
dCDK9-20510 methylene units14.7
dCDK9-20611 methylene units7.6
PROTAC with oxygen-containing linker4 PEG units16.1

A systematic study of CDK9 degraders with varying methylene linker lengths showed that an optimal length of 5-8 methylenes resulted in low nanomolar DC50 values. The introduction of PEG units in this specific case led to a decrease in potency, highlighting that the optimal linker composition is target-dependent.

Visualizing the Molecular Logic: Pathways and Workflows

To facilitate a deeper understanding of the processes involved, the following diagrams, generated using the Graphviz DOT language, illustrate the key signaling pathways and experimental workflows.

PROTAC_Mechanism cluster_cell Cell PROTAC PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex Binds Target Target Protein (POI) Target->Ternary_Complex Binds E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Recruited Ub_Target Polyubiquitinated Target Protein Ternary_Complex->Ub_Target Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Proteasome 26S Proteasome Ub_Target->Proteasome Recognition Proteasome->PROTAC Recycled Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation

Caption: General mechanism of PROTAC-mediated protein degradation.

Estrogen_Receptor_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Estrogen Estrogen ERa Estrogen Receptor α (ERα) Estrogen->ERa HSP90 HSP90 ERa->HSP90 Inactive complex ERa_dimer ERα Dimer ERa->ERa_dimer Dimerization Degradation ERα Degradation ERa->Degradation ERE Estrogen Response Element (ERE) ERa_dimer->ERE Binding Nucleus Nucleus Transcription Gene Transcription ERE->Transcription mRNA mRNA Transcription->mRNA Protein Protein Synthesis mRNA->Protein Cellular_Response Cellular Response Protein->Cellular_Response PROTAC_ERa ERα PROTAC PROTAC_ERa->ERa Targets for Degradation

Caption: Simplified estrogen receptor signaling pathway and PROTAC intervention.

Western_Blot_Workflow Start Start: Cell Culture Treatment PROTAC Treatment (Dose-response & Time-course) Start->Treatment Cell_Lysis Cell Lysis & Protein Extraction Treatment->Cell_Lysis Quantification Protein Quantification (e.g., BCA Assay) Cell_Lysis->Quantification SDS_PAGE SDS-PAGE Quantification->SDS_PAGE Transfer Protein Transfer to Membrane (e.g., PVDF) SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation (Target & Loading Control) Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation (HRP-conjugated) Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection Secondary_Ab->Detection Analysis Data Analysis (Densitometry, DC50, Dmax) Detection->Analysis

Caption: Experimental workflow for Western Blot analysis.

Detailed Experimental Protocols

Reproducible and rigorous experimental design is crucial for the accurate assessment of PROTAC efficacy. The following are detailed methodologies for key experiments cited in this guide.

Protocol 1: Western Blotting for PROTAC-Mediated Protein Degradation

This protocol outlines the standard procedure for quantifying the reduction of a target protein in cultured cells following treatment with a PROTAC.

Materials:

  • Cultured cells expressing the target protein of interest

  • PROTAC compounds of interest

  • Vehicle control (e.g., DMSO)

  • Cell culture medium and supplements

  • Phosphate-buffered saline (PBS), ice-cold

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer (4x)

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes

  • Transfer buffer and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibody specific to the target protein

  • Primary antibody for a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system for chemiluminescence detection

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in appropriate culture plates (e.g., 6-well plates) at a density that ensures they are in the logarithmic growth phase at the time of treatment.

    • Allow cells to adhere overnight.

    • Treat cells with a range of concentrations of the PROTAC compounds or vehicle control for a predetermined duration (e.g., 24 hours).

  • Cell Lysis and Protein Quantification:

    • After treatment, aspirate the culture medium and wash the cells twice with ice-cold PBS.

    • Add an appropriate volume of ice-cold lysis buffer to each well and scrape the cells.

    • Incubate the cell lysates on ice for 30 minutes with intermittent vortexing.

    • Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Transfer the supernatant (protein lysate) to a new pre-chilled tube.

    • Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.

  • Sample Preparation and SDS-PAGE:

    • Normalize the protein concentration of all samples with lysis buffer.

    • Add Laemmli sample buffer to a final concentration of 1x and boil the samples at 95-100°C for 5-10 minutes.

    • Load equal amounts of protein (typically 20-30 µg) into the wells of an SDS-PAGE gel.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the target protein, diluted in blocking buffer, overnight at 4°C with gentle agitation.

    • Wash the membrane three times with TBST for 5-10 minutes each.

    • Incubate the membrane with the HRP-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature.

    • Wash the membrane three times with TBST for 10 minutes each.

  • Detection and Analysis:

    • Apply the ECL substrate to the membrane according to the manufacturer's instructions.

    • Capture the chemiluminescent signal using an imaging system.

    • Quantify the band intensities using densitometry software.

    • Normalize the target protein band intensity to the corresponding loading control band intensity.

    • Calculate the percentage of protein degradation relative to the vehicle-treated control.

    • Generate dose-response curves to determine the DC50 and Dmax values.

Protocol 2: In-Cell Western™ Assay for Higher-Throughput PROTAC Screening

The In-Cell Western™ (ICW) assay is a quantitative immunofluorescence method performed in microplates, offering a higher throughput alternative to traditional Western blotting for screening and optimizing PROTACs.[1]

Materials:

  • Adherent cells cultured in 96-well plates

  • PROTAC compounds and vehicle control

  • Formaldehyde (B43269) (3.7% in PBS)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., Odyssey® Blocking Buffer or equivalent)

  • Primary antibodies for the target protein and a normalization protein (e.g., tubulin)

  • Infrared dye-conjugated secondary antibodies (e.g., IRDye® 800CW and IRDye® 680RD)

  • Imaging system capable of detecting infrared fluorescence (e.g., LI-COR® Odyssey®)

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in a 96-well plate at a predetermined optimal density.

    • Allow cells to adhere overnight.

    • Treat cells with a serial dilution of PROTACs or vehicle control for the desired time.

  • Fixation and Permeabilization:

    • Remove the treatment medium and wash the cells with PBS.

    • Fix the cells by adding 3.7% formaldehyde in PBS and incubating for 20 minutes at room temperature.

    • Wash the cells five times with PBS containing 0.1% Triton X-100.

    • Permeabilize the cells by incubating with permeabilization buffer for 20 minutes at room temperature.

  • Blocking and Antibody Incubation:

    • Block the cells with blocking buffer for 1.5 hours at room temperature.

    • Incubate the cells with a cocktail of the primary antibodies against the target and normalization proteins, diluted in blocking buffer, overnight at 4°C.

    • Wash the cells five times with PBS containing 0.1% Tween-20.

    • Incubate the cells with a cocktail of the corresponding infrared dye-conjugated secondary antibodies, diluted in blocking buffer, for 1 hour at room temperature in the dark.

  • Imaging and Data Analysis:

    • Wash the cells five times with PBS containing 0.1% Tween-20 in the dark.

    • Scan the plate using an infrared imaging system.

    • Quantify the fluorescence intensity for both the target and normalization proteins in each well.

    • Normalize the target protein signal to the normalization protein signal.

    • Calculate the percentage of protein degradation relative to the vehicle control and determine DC50 and Dmax values.

Conclusion

The length of the PEG linker is a critical parameter in PROTAC design that profoundly influences degradation efficacy. The experimental data presented herein for ERα, TBK1, and CDK9-targeting PROTACs underscore the necessity of systematic linker length optimization to achieve potent and selective protein degradation. The provided protocols for Western blotting and In-Cell Western assays offer robust frameworks for the quantitative evaluation of novel PROTAC molecules. By integrating a rational approach to linker design with rigorous experimental validation, researchers and drug developers can unlock the full therapeutic potential of this transformative technology.

References

Safety Operating Guide

Proper Disposal of Tetraethylene Glycol Monomethyl Ether: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring laboratory safety and environmental compliance necessitates the proper disposal of all chemical waste, including tetraethylene glycol monomethyl ether. This guide provides a comprehensive, step-by-step procedure for its safe handling and disposal, tailored for researchers, scientists, and drug development professionals. Adherence to these protocols is critical to prevent environmental contamination and ensure regulatory compliance.

Immediate Safety and Handling Precautions

This compound should be handled with care, treating it as a hazardous substance.[1] While its toxicological properties have not been fully investigated, it may cause eye, skin, and respiratory tract irritation.[2]

Personal Protective Equipment (PPE) and Handling Guidelines:

Protective Equipment/ActionSpecificationRationale
Eye and Face Protection Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[1]Protects against splashes and eye irritation.[2][3]
Hand Protection Wear appropriate protective gloves. Inspect gloves prior to use.[4]Prevents skin contact and potential irritation.[2]
Skin and Body Protection Wear appropriate protective clothing to prevent skin exposure.Minimizes the risk of accidental skin contact.
Ventilation Use in a well-ventilated area.[1][2]Reduces the concentration of vapors and minimizes inhalation risk.[5]
Emergency Equipment A functioning eyewash station and safety shower must be readily accessible.[1]Ensures immediate decontamination in case of accidental exposure.

Step-by-Step Disposal Protocol

The disposal of this compound must be conducted in accordance with local, state, and federal regulations.[5] Chemical waste generators are responsible for correctly identifying and classifying their waste.

1. Waste Characterization:

  • Unused this compound must be treated as hazardous waste.[1]

  • Any materials contaminated with this chemical, such as absorbent materials from a spill cleanup, and used personal protective equipment (PPE), are also to be considered hazardous waste.[1]

2. Waste Collection and Storage:

  • Container Selection: Collect all waste in a suitable, closed container.[1] Plastic bottles are often preferred over glass for hazardous waste, provided they are compatible with the chemical.[6] The container must be in good condition, with no leaks or rust.[7]

  • Labeling: The waste container must be clearly labeled with the words "Hazardous Waste".[6] The label must include the full common chemical name ("this compound") and the quantity of the waste.[6] Abbreviations or chemical formulas are not permissible.[6]

  • Storage: Store the sealed waste container in a cool, dry, well-ventilated area, away from incompatible substances.[2][5] Ensure the container is kept closed except when adding waste.[8]

3. Professional Disposal:

  • Contact a licensed professional waste disposal service to arrange for the pickup and disposal of the chemical waste.[1]

  • Provide the service with a complete list of the chemicals for disposal.[6]

  • Do not dispose of this compound down the drain or in regular trash.[6][9]

4. Spill Cleanup Procedure:

  • In the event of a spill, immediately clean it up, observing all personal protective equipment precautions.[2]

  • Contain the spill using an inert absorbent material such as sand, vermiculite, or earth.[2][5]

  • Collect the absorbed material and place it into a suitable, labeled container for disposal as hazardous waste.[2][5]

  • Ensure the cleanup area is well-ventilated.[2]

Disposal Workflow Diagram

The following diagram illustrates the logical steps for the proper disposal of this compound.

cluster_preparation Preparation & Handling cluster_collection Waste Collection & Storage cluster_disposal Final Disposal cluster_spill Spill Response start Start: Chemical is designated as waste ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe characterize Characterize Waste (Unused chemical & contaminated items) ppe->characterize collect Collect in a suitable, closed container characterize->collect label_waste Label Container: 'Hazardous Waste' Full Chemical Name Quantity collect->label_waste store Store in a cool, dry, well-ventilated area label_waste->store contact_vendor Contact Licensed Waste Disposal Service store->contact_vendor provide_info Provide Waste Information contact_vendor->provide_info pickup Arrange for Pickup provide_info->pickup end_process End: Waste is properly disposed pickup->end_process spill Spill Occurs contain_spill Contain with inert absorbent spill->contain_spill collect_spill Collect absorbed material contain_spill->collect_spill collect_spill->collect

Caption: Workflow for the safe disposal of this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Tetraethylene Glycol Monomethyl Ether

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety and logistical information for the handling of Tetraethylene glycol monomethyl ether (CAS No. 23783-42-8). Adherence to these protocols is critical for ensuring a safe laboratory environment and proper chemical management for researchers, scientists, and drug development professionals. The primary identified hazard is serious eye irritation.[1][2]

Personal Protective Equipment (PPE)

The following table summarizes the recommended personal protective equipment for handling this compound.

Protection Type Equipment Specification
Eye and Face Protection Safety GogglesTightly fitting with side-shields, conforming to EN 166 (EU) or OSHA's eye and face protection regulations in 29 CFR 1910.133.[2][3]
Hand Protection Chemical-resistant glovesNitrile or neoprene gloves are recommended.[2] Inspect gloves prior to each use.[4]
Body Protection Protective ClothingImpervious clothing to prevent skin contact.[1][2] For tasks with a higher risk of splashing, a chemically resistant apron or suit should be considered.[2]
Respiratory Protection RespiratorA multi-purpose combination respirator cartridge (US) or a suitable respirator should be used if ventilation is inadequate or for nuisance exposures.[1][4][5]

Operational Plan: Step-by-Step Handling Procedures

A systematic approach is mandatory to mitigate risks. All procedures should be conducted in a well-ventilated area with a readily accessible eyewash station and safety shower.[2][3]

  • Receiving and Storage :

    • Upon receipt, record the date on the container.

    • Store in a cool, dry, well-ventilated area away from incompatible substances such as strong oxidizing agents.[3]

    • Keep containers tightly closed when not in use.[1][3]

    • Recommended storage temperatures for the pure form are -20°C for up to 3 years and 4°C for up to 2 years.[1]

  • Handling :

    • Avoid all personal contact, including the inhalation of mists, gases, or vapors.[2][6]

    • Do not eat, drink, or smoke in areas where the chemical is handled.[1][6]

    • Use with adequate ventilation.[3]

    • Wash hands thoroughly after handling.[1][3]

  • Spill Management :

    • In case of a spill, immediately evacuate the area.

    • Remove all ignition sources.[6]

    • Wear the appropriate PPE as outlined above.

    • Contain and absorb the spill with an inert material such as sand, earth, or vermiculite.[3][6]

    • Place the absorbed material into a suitable, labeled container for disposal.[3][6]

    • Decontaminate the spill area and any equipment by scrubbing with alcohol.[1]

First Aid Measures

Exposure Route First Aid Procedure
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.[2][3]
Skin Contact Flush skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes.[1][3] Get medical aid.[3]
Inhalation Remove from exposure to fresh air immediately.[3] If not breathing, give artificial respiration. If breathing is difficult, give oxygen.[3] Get medical aid.[3]
Ingestion Do NOT induce vomiting.[3] If the person is conscious and alert, rinse their mouth and have them drink 2-4 cupfuls of milk or water.[3] Never give anything by mouth to an unconscious person.[3] Get medical aid.[3]

Disposal Plan

Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Waste Characterization : Unused this compound and any materials used for spill cleanup (e.g., absorbent materials), as well as contaminated PPE, should be treated as hazardous waste.[2]

  • Disposal Procedure :

    • Do not dispose of the chemical into drains or waterways.[1]

    • All waste must be handled in accordance with local, state, and federal regulations.[6]

    • Contact a licensed professional waste disposal service to arrange for the pickup and disposal of the chemical waste.[2]

    • Leave chemicals in their original containers and do not mix with other waste. Handle uncleaned containers as you would the product itself.

Experimental Workflow

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep_ppe Don PPE prep_setup Prepare Well-Ventilated Area prep_ppe->prep_setup handle_chem Handle Chemical prep_setup->handle_chem post_decon Decontaminate Work Area handle_chem->post_decon post_ppe Doff PPE post_decon->post_ppe disp_waste Segregate Hazardous Waste post_ppe->disp_waste disp_contact Contact Waste Disposal Service disp_waste->disp_contact

Caption: Workflow for Safe Handling and Disposal.

References

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Feasible Synthetic Routes

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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.